Product packaging for 2,3-Dimethyl-3-hexene(Cat. No.:CAS No. 7145-23-5)

2,3-Dimethyl-3-hexene

Cat. No.: B12001602
CAS No.: 7145-23-5
M. Wt: 112.21 g/mol
InChI Key: PRTXQHCLTIKAAJ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dimethyl-3-hexene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B12001602 2,3-Dimethyl-3-hexene CAS No. 7145-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7145-23-5

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(E)-2,3-dimethylhex-3-ene

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+

InChI Key

PRTXQHCLTIKAAJ-SOFGYWHQSA-N

Isomeric SMILES

CC/C=C(\C)/C(C)C

Canonical SMILES

CCC=C(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 2,3-dimethyl-3-hexene. This alkene, existing as two geometric isomers, (E)- and (Z)-2,3-dimethyl-3-hexene, is a higher substituted olefin of interest in mechanistic and synthetic organic chemistry.[1] The steric and electronic properties conferred by its tetrasubstituted double bond influence its reactivity and stereochemical behavior.[1]

Chemical Structure and Identification

This compound is a branched alkene with the molecular formula C₈H₁₆.[2][3][4][5][6][7][8][9] The presence of a double bond between the third and fourth carbon atoms, each bearing two different substituent groups, gives rise to geometric isomerism. The two isomers are designated as (E) for trans and (Z) for cis based on the Cahn-Ingold-Prelog priority rules.

Table 1: Structural and Identification Data for this compound Isomers

Property(E)-2,3-Dimethyl-3-hexene(Z)-2,3-Dimethyl-3-hexene
IUPAC Name (3E)-2,3-Dimethylhex-3-ene(3Z)-2,3-Dimethylhex-3-ene
Synonyms trans-2,3-Dimethyl-3-hexene[6]cis-2,3-Dimethyl-3-hexene[4][5][8]
Molecular Formula C₈H₁₆[2][3][6][7]C₈H₁₆[4][5][8]
SMILES CCC=C(C)C(C)C[2]CCC=C(C)C(C)C[4]
InChI InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+[2][6]InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6-[4][8]
InChIKey PRTXQHCLTIKAAJ-SOFGYWHQSA-N[2][6]PRTXQHCLTIKAAJ-VURMDHGXSA-N[4][5][8]
CAS Number 19550-88-0 (unspecified stereochemistry: 7145-23-5)[7]59643-75-3 (unspecified stereochemistry: 7145-23-5)

Below is a diagram illustrating the relationship between the (E) and (Z) isomers.

isomers cluster_Z (Z)-2,3-Dimethyl-3-hexene (cis) cluster_E (E)-2,3-Dimethyl-3-hexene (trans) Z_isomer Z_isomer E_isomer E_isomer Z_isomer->E_isomer Geometric Isomers

Figure 1: Geometric Isomers of this compound.

Physicochemical Properties

The physicochemical properties of the (E) and (Z) isomers of this compound are summarized below. Note that some values are calculated estimates from property prediction models.

Table 2: Physicochemical Data for this compound Isomers

Property(E)-2,3-Dimethyl-3-hexene(Z)-2,3-Dimethyl-3-hexene
Molecular Weight 112.21 g/mol [2][3][6][7]112.21 g/mol [4][5][8]
Normal Boiling Point (Tboil) 387.95 K (114.8 °C)[10]386.04 K (112.9 °C) (Joback Calculated)[2]
Enthalpy of Vaporization (ΔvapH°) 39.7 kJ/mol[3][10]33.05 kJ/mol (Joback Calculated)[2]
Critical Pressure (Pc) 2701.41 kPa (Joback Calculated)[3]2709.85 kPa (Joback Calculated)[2]
Octanol/Water Partition Coefficient (logPoct/wat) 3.143 (Crippen Calculated)[3]2.999 (Crippen Calculated)[2]
Water Solubility (log10WS) -3.02 (mol/L) (Crippen Calculated)[3]-2.78 (mol/L) (Crippen Calculated)[2]
Ionization Energy (IE) 8.16 ± 0.00 eV[3]Not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. While specific literature examples for this exact molecule are scarce, the following represent standard and reliable methodologies for compounds of this class.

Representative Synthesis: Wittig Reaction

The Wittig reaction is a robust method for synthesizing alkenes. To produce a tetrasubstituted alkene like this compound, a ketone is reacted with a phosphorus ylide. A representative synthesis starting from 2-pentanone is outlined below.

wittig_synthesis start Start Materials: - 2-Bromopropane - Triphenylphosphine (B44618) - Strong Base (e.g., n-BuLi) - 2-Pentanone ylide_prep 1. Ylide Preparation start->ylide_prep React 2-bromopropane with PPh3, then deprotonate wittig_reaction 2. Wittig Reaction ylide_prep->wittig_reaction React ylide with 2-pentanone in THF workup 3. Aqueous Workup & Extraction wittig_reaction->workup Quench with sat. NH4Cl purification 4. Purification (Distillation) workup->purification Extract with ether, dry, and concentrate product Product: This compound (Mixture of E/Z isomers) purification->product

Figure 2: Representative workflow for the synthesis of this compound.

Methodology:

  • Ylide Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine is dissolved in anhydrous toluene. 2-Bromopropane (1.0 eq) is added, and the mixture is heated to reflux to form the corresponding phosphonium (B103445) salt. After cooling, the salt is filtered, washed with cold toluene, and dried. The phosphonium salt is then suspended in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A strong base, such as n-butyllithium (1.0 eq), is added dropwise to generate the deep red-colored ylide.

  • Wittig Reaction: To the ylide solution at -78 °C, 2-pentanone (1.0 eq) dissolved in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield this compound as a mixture of (E) and (Z) isomers.

Spectroscopic Characterization

NMR spectroscopy is essential for confirming the structure and determining the isomeric ratio of the product.

Protocol:

  • Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[11]

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Locking and Shimming: The instrument is locked on the deuterium (B1214612) signal of CDCl₃ and shimmed to optimize magnetic field homogeneity.[11]

    • Parameters: A standard ¹H acquisition is performed with a 30° pulse angle, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans.[11]

    • Expected Signals: Alkenyl protons are typically observed in the 4.6–5.9 ppm region.[12][13] However, for a tetrasubstituted alkene like this compound, there are no vinylic protons. The key signals will be from the allylic protons, which will show characteristic splitting patterns.

  • ¹³C NMR Acquisition:

    • Parameters: A standard proton-decoupled ¹³C experiment is performed.

    • Expected Signals: Alkene carbons are deshielded and typically appear in the 100-170 ppm range.[13] The sp³ hybridized carbons of the alkyl groups will appear at a higher field.

IR spectroscopy is used to identify the presence of the C=C double bond.

Protocol:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[14]

  • Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-600 cm⁻¹.

  • Expected Absorptions:

    • C=C Stretch: A moderate to weak absorption band is expected in the 1680-1660 cm⁻¹ region, characteristic of a tetrasubstituted alkene.[15][16] The intensity is often weak due to the symmetry of the bond and the resulting small change in dipole moment during vibration.

    • sp³ C-H Stretch: Strong bands will be observed just below 3000 cm⁻¹ due to the C-H stretching of the methyl and ethyl groups.[15]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Ionization Method: Electron Ionization (EI) is a common method for analyzing volatile, non-polar compounds like alkenes.[17] The sample is introduced into the ion source where it is bombarded with high-energy electrons (~70 eV).[18]

  • Analysis: The resulting radical cation (molecular ion) and its fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[17][18]

  • Expected Results:

    • Molecular Ion (M⁺•): A relatively strong molecular ion peak is expected at an m/z corresponding to the molecular weight of C₈H₁₆ (112.21).[19][20]

    • Fragmentation: The primary fragmentation pathway for alkenes involves the cleavage of bonds allylic to the double bond, leading to the formation of stable, resonance-stabilized allylic cations.[19][21] This would result in significant peaks corresponding to the loss of alkyl radicals (e.g., M-15 for loss of CH₃, M-29 for loss of C₂H₅). Mass spectrometry typically does not provide information to distinguish between E/Z isomers.[19][20]

References

An In-depth Technical Guide to the (E) and (Z) Isomers of 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of the (E) and (Z) stereoisomers of 2,3-dimethyl-3-hexene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed technical information on these specific tetrasubstituted alkenes.

Introduction

(E)- and (Z)-2,3-dimethyl-3-hexene are stereoisomers of an acyclic octene. As tetrasubstituted alkenes, they are members of a class of compounds that are challenging to synthesize stereoselectively. The spatial arrangement of the substituents around the carbon-carbon double bond gives rise to distinct physical and spectroscopic properties for each isomer. Understanding these differences is crucial for their identification and application in chemical synthesis.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of the (E) and (Z) isomers of this compound are summarized in the tables below. While experimental data for some properties are available, others have been estimated based on computational models and data from analogous compounds.

Table 1: Physicochemical Properties of (E)- and (Z)-2,3-Dimethyl-3-hexene

Property(E)-2,3-Dimethyl-3-hexene(Z)-2,3-Dimethyl-3-hexene
Molecular Formula C₈H₁₆C₈H₁₆
Molecular Weight 112.21 g/mol [1]112.21 g/mol [2]
CAS Number 19550-88-0[3]59643-75-3[4]
Boiling Point 114-116 °C (predicted)112-114 °C (predicted)
Density 0.73 g/cm³ (predicted)0.72 g/cm³ (predicted)
Refractive Index 1.42 (predicted)1.41 (predicted)

Table 2: Spectroscopic Data for (E)- and (Z)-2,3-Dimethyl-3-hexene

Spectroscopic Data(E)-2,3-Dimethyl-3-hexene(Z)-2,3-Dimethyl-3-hexene
¹H NMR (Predicted) Chemical shifts (ppm): ~0.9 (t, 3H, CH₃-CH₂) ~1.0 (d, 6H, (CH₃)₂CH) ~1.6 (s, 3H, C=C-CH₃) ~2.0 (q, 2H, CH₂-CH₃) ~2.5 (sept, 1H, CH(CH₃)₂)Chemical shifts (ppm): ~0.9 (t, 3H, CH₃-CH₂) ~1.0 (d, 6H, (CH₃)₂CH) ~1.7 (s, 3H, C=C-CH₃) ~2.1 (q, 2H, CH₂-CH₃) ~2.6 (sept, 1H, CH(CH₃)₂)
¹³C NMR (Predicted) Chemical shifts (ppm): ~14 (CH₃-CH₂) ~20 ((CH₃)₂CH) ~22 (C=C-CH₃) ~29 (CH₂-CH₃) ~35 (CH(CH₃)₂) ~128 (C=C) ~130 (C=C)Chemical shifts (ppm): ~14 (CH₃-CH₂) ~21 ((CH₃)₂CH) ~23 (C=C-CH₃) ~30 (CH₂-CH₃) ~36 (CH(CH₃)₂) ~127 (C=C) ~129 (C=C)
FTIR (Vapor Phase) Key absorptions (cm⁻¹): ~2960 (C-H stretch) ~1460 (C-H bend) ~1375 (C-H bend)Key absorptions (cm⁻¹): ~2965 (C-H stretch) ~1465 (C-H bend) ~1380 (C-H bend)
Mass Spectrometry (GC-MS) m/z fragments: 112 (M⁺), 97, 83, 69, 55[5][6]m/z fragments: 112 (M⁺), 97, 83, 69, 55

Experimental Protocols

The stereoselective synthesis of tetrasubstituted alkenes like (E)- and (Z)-2,3-dimethyl-3-hexene is a significant challenge in organic synthesis.[7][8][9][10][11] A common and illustrative method involves the dehydration of the corresponding tertiary alcohol, 2,3-dimethyl-3-hexanol (B1581839).[12][13] The ratio of the (E) and (Z) isomers obtained can be influenced by the reaction conditions.

Synthesis of 2,3-Dimethyl-3-hexanol (Precursor)

Reaction: Grignard reaction of 3-methyl-2-pentanone (B1360105) with methylmagnesium bromide.

Materials:

  • 3-Methyl-2-pentanone

  • Methylmagnesium bromide (in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the ketone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dimethyl-3-hexanol.

  • The product can be purified by distillation.

Dehydration of 2,3-Dimethyl-3-hexanol to (E)- and (Z)-2,3-Dimethyl-3-hexene

Reaction: Acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol.

Materials:

  • 2,3-Dimethyl-3-hexanol

  • Concentrated sulfuric acid or phosphoric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a distillation apparatus, place the 2,3-dimethyl-3-hexanol.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to gently distill the alkene products as they are formed. The reaction temperature will influence the ratio of (E) to (Z) isomers and other potential rearrangement products.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The mixture of (E) and (Z) isomers can be separated by fractional distillation or preparative gas chromatography.

Visualizations

The following diagrams illustrate the stereoisomerism of this compound and a general workflow for its synthesis and characterization.

Caption: (E) and (Z) isomers of this compound.

synthesis_workflow start 3-Methyl-2-pentanone + Methylmagnesium bromide grignard Grignard Reaction start->grignard alcohol 2,3-Dimethyl-3-hexanol grignard->alcohol dehydration Acid-Catalyzed Dehydration alcohol->dehydration isomers (E) and (Z) Isomer Mixture dehydration->isomers separation Separation (e.g., Fractional Distillation) isomers->separation E_isomer (E)-2,3-Dimethyl-3-hexene separation->E_isomer Z_isomer (Z)-2,3-Dimethyl-3-hexene separation->Z_isomer analysis Spectroscopic Analysis (NMR, IR, MS) E_isomer->analysis Z_isomer->analysis

References

A Technical Guide to the Synthesis of Substituted Hexenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details prominent synthetic pathways for the preparation of substituted hexenes, a class of organic compounds with significant applications in medicinal chemistry and materials science. The following sections provide a comprehensive overview of key methodologies, including detailed experimental protocols and quantitative data to facilitate reproducible research.

Olefination Reactions

Olefination reactions are a cornerstone of alkene synthesis, providing reliable methods for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons reactions are particularly powerful for the synthesis of substituted hexenes from carbonyl compounds.

The Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[1][2] A key advantage of this method is the unambiguous placement of the double bond, avoiding the formation of isomeric mixtures often seen in elimination reactions.[3]

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct.[1]

Wittig_Reaction carbonyl R1(R2)C=O (Aldehyde/Ketone) betaine Betaine Intermediate carbonyl->betaine Nucleophilic Attack ylide Ph3P=CHR3 (Phosphorus Ylide) ylide->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Formation alkene R1(R2)C=CHR3 (Substituted Hexene) oxaphosphetane->alkene Fragmentation phosphine_oxide Ph3P=O (Triphenylphosphine oxide) oxaphosphetane->phosphine_oxide

Figure 1: General mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of 4-Methyl-1-hexene (B165699) [4]

This protocol describes the synthesis of 4-methyl-1-hexene from isovaleraldehyde (B47997) using a Wittig reagent.

  • Materials:

    • n-Butyltriphenylphosphonium bromide (1.0 equiv)

    • n-Butyllithium (2.5 M in hexanes, 1.2 equiv)

    • Isovaleraldehyde (1.0 equiv)

    • Anhydrous diethyl ether

  • Procedure:

    • Suspend n-butyltriphenylphosphonium bromide in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise over 20 minutes. The formation of the ylide is indicated by a color change to orange/yellow.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of isovaleraldehyde in anhydrous diethyl ether dropwise over 30 minutes while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Workup the reaction by quenching with water, followed by extraction with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by distillation to obtain 4-methyl-1-hexene.

ParameterValueReference
Yield Not specified[4]
Reaction Time ~3.5 hours[4]
Temperature 0 °C to Room Temperature[4]
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion.[5][6] This method is particularly advantageous for the synthesis of (E)-alkenes with high stereoselectivity and the use of more reactive phosphonate carbanions allows for reactions with ketones.[6][7] The water-soluble phosphate (B84403) byproduct simplifies purification.[6]

Reaction Mechanism:

The HWE reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate that eliminates a phosphate ester to yield the alkene.[8]

HWE_Reaction phosphonate (EtO)2P(O)CH2R1 (Phosphonate Ester) carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH, NaOEt) base->carbanion intermediate Intermediate carbanion->intermediate Nucleophilic Addition carbonyl R2(R3)C=O (Aldehyde/Ketone) carbonyl->intermediate alkene R1CH=C(R2)R3 (Substituted Hexene) intermediate->alkene Elimination phosphate (EtO)2P(O)O- (Phosphate byproduct) intermediate->phosphate

Figure 2: General mechanism of the Horner-Wadsworth-Emmons reaction.

Organometallic Coupling Reactions

Organometallic coupling reactions are indispensable tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors.

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[9] The resulting alkoxide can be protonated to yield an alcohol, which can then be dehydrated to form a substituted hexene. This two-step sequence provides a versatile route to a wide range of substituted alkenes.

Reaction Workflow:

Grignard_Workflow alkyl_halide R1-X (Alkyl Halide) grignard R1-MgX (Grignard Reagent) alkyl_halide->grignard mg Mg, Et2O mg->grignard alkoxide Alkoxide Intermediate grignard->alkoxide carbonyl R2(R3)C=O (Aldehyde/Ketone) carbonyl->alkoxide alcohol R1C(OH)(R2)R3 (Hexanol Derivative) alkoxide->alcohol acid_workup1 H3O+ acid_workup1->alcohol hexene Substituted Hexene alcohol->hexene acid_catalyst Acid Catalyst, Heat acid_catalyst->hexene

Figure 3: Workflow for substituted hexene synthesis via Grignard reaction and dehydration.

Experimental Protocol: Synthesis of 3-Heptanol (B47328) (precursor to 3-Heptene) [10]

This protocol describes the synthesis of 3-heptanol, which can be subsequently dehydrated to form 3-heptene.

  • Materials:

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (butylmagnesium bromide).

    • After the formation of the Grignard reagent is complete, cool the solution to 0 °C.

    • Add a solution of propionaldehyde in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, dry the organic layer, and purify by distillation to obtain 3-heptanol.

    • Dehydrate the resulting 3-heptanol using an acid catalyst (e.g., sulfuric acid) with heating to yield 3-heptene.

ParameterValueReference
Yield (3-heptanol) Typically high[10]
Reaction Time Several hours[10]
Temperature 0 °C to Reflux[10]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[11][12] This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[11][12]

Catalytic Cycle:

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[11]

Suzuki_Coupling Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X Pd0->PdII_halide R1-X p1 OxAdd Oxidative Addition p2 PdII_R2 R1-Pd(II)L2-R2 PdII_halide->PdII_R2 Transmetalation Transmetalation p3 Organoboron R2-B(OR)2 Organoboron->PdII_R2 Base Base Base->PdII_R2 PdII_R2->Pd0 Product R1-R2 PdII_R2->Product RedElim Reductive Elimination

Figure 4: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Substituted Fumaronitrile Derivative [13]

This generalized protocol can be adapted for the synthesis of various substituted hexenes by choosing appropriate vinyl boronic acids and vinyl halides.

  • Materials:

    • Bromo-fumaronitrile derivative (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1 mol%)

    • Triphenylphosphine (PPh₃, 2 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine the bromo-fumaronitrile derivative, arylboronic acid, palladium catalyst, phosphine ligand, and base.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with deionized water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.

    • Purify the crude product by column chromatography.

ParameterValueReference
Yield Varies (typically good to excellent)[13]
Reaction Time 2-24 hours[13]
Temperature 80-110 °C[13]

Alkene Metathesis

Alkene metathesis is a powerful reaction that reorganizes the fragments of alkenes by the cleavage and regeneration of carbon-carbon double bonds.[14] Cross-metathesis, in particular, is a valuable tool for the synthesis of substituted hexenes.[15]

Reaction Mechanism:

The reaction is catalyzed by metal-alkylidene complexes (e.g., Grubbs catalysts) and proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[14]

Alkene_Metathesis catalyst [M]=CHR1 (Catalyst) metallacyclobutane1 Metallacyclobutane Intermediate catalyst->metallacyclobutane1 [2+2] Cycloaddition alkene1 R2CH=CHR3 alkene1->metallacyclobutane1 new_alkylidene [M]=CHR2 metallacyclobutane1->new_alkylidene Cycloreversion product1 R1CH=CHR3 metallacyclobutane1->product1 metallacyclobutane2 Metallacyclobutane Intermediate new_alkylidene->metallacyclobutane2 [2+2] Cycloaddition alkene2 R4CH=CHR5 alkene2->metallacyclobutane2 final_product R2CH=CHR5 (Substituted Hexene) metallacyclobutane2->final_product Cycloreversion regenerated_catalyst [M]=CHR4 metallacyclobutane2->regenerated_catalyst

Figure 5: General mechanism of alkene cross-metathesis.

Experimental Protocol: Cross-Metathesis of 1-Dodecene (B91753) and 2,5-Dimethyl-2,4-hexadiene (B125384) [15]

This protocol demonstrates the synthesis of a substituted alkene via cross-metathesis.

  • Materials:

    • 1-Dodecene (1.0 equiv)

    • 2,5-Dimethyl-2,4-hexadiene (5.0 equiv)

    • Grubbs 2nd Generation Catalyst (mol% varies)

    • Dichloromethane (DCM)

  • Procedure:

    • In a vial under an inert atmosphere, dissolve 1-dodecene and 2,5-dimethyl-2,4-hexadiene in dichloromethane.

    • Add the Grubbs catalyst to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by GC.

    • Upon completion, the reaction mixture can be purified by column chromatography.

ParameterValueReference
Conversion Varies with catalyst[15]
Reaction Time 20 hours[15]
Temperature Room Temperature (20 °C)[15]

Other Notable Synthesis Pathways

While the aforementioned methods are central to the synthesis of substituted hexenes, other powerful reactions are also employed in their preparation.

  • Heck Reaction: This palladium-catalyzed reaction couples an unsaturated halide with an alkene to form a substituted alkene.[16][17]

  • Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide.[18]

  • Julia-Kocienski Olefination: A modification of the Julia olefination, this reaction provides a stereoselective route to alkenes from aldehydes and sulfones.[19][20]

Relevance in Drug Development

Substituted hexenes are important structural motifs in a variety of biologically active molecules and are utilized as key intermediates in the synthesis of pharmaceuticals. Their conformational flexibility and the ability to introduce diverse substituents make them valuable scaffolds for interacting with biological targets. The synthetic methodologies outlined in this guide are crucial for the generation of novel hexene derivatives for screening in drug discovery programs, enabling the exploration of new chemical space and the development of potent and selective therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,3-Dimethyl-3-hexene, a branched alkene of interest in various chemical syntheses. This document collates available experimental and calculated data for its geometric isomers, (E)- and (Z)-2,3-Dimethyl-3-hexene, and furnishes detailed experimental protocols for the determination of key physical characteristics.

Core Physical Properties

This compound (C8H16) is a flammable, colorless liquid. As with many alkenes, it is largely insoluble in water but soluble in many organic solvents. The presence of a double bond and its specific substitution pattern give rise to distinct physical properties for its cis (Z) and trans (E) isomers. A summary of these properties is presented below.

Data Presentation: Physical Properties of this compound Isomers
Property(E)-2,3-Dimethyl-3-hexene (trans)(Z)-2,3-Dimethyl-3-hexene (cis)Unspecified Isomer
Molecular Weight 112.21 g/mol [1]112.21 g/mol [2][3]112.21 g/mol [4]
Boiling Point 115.89 °C (389.04 K) (Calculated)[1]123.86 °C (397.01 K) (Calculated)115-116 °C at 760 mmHg
Enthalpy of Vaporization (ΔvapH°) 33.05 kJ/mol (Calculated)[1]34.48 kJ/mol (Calculated)39.7 kJ/mol
LogP (Octanol/Water Partition Coefficient) 2.999 (Calculated)[1]2.999 (Calculated)Data not available
Water Solubility (log10WS) -2.78 mol/L (Calculated)[1]-2.78 mol/L (Calculated)Data not available

Experimental Protocols

To facilitate reproducible research and ensure data accuracy, the following are detailed methodologies for determining the key physical properties of liquid hydrocarbons like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small liquid sample.[5]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • The test tube is securely attached to the thermometer.

  • The assembly is clamped so that it is immersed in the heating fluid within the Thiele tube.

  • The side arm of the Thiele tube is gently heated, causing the heating fluid to circulate and ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6]

Determination of Density (Pycnometer Method)

The pycnometer, or specific gravity bottle, is used for the precise determination of a liquid's density.[7][8]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting stopper containing a capillary tube)

  • Analytical balance

  • Thermometer

  • Distilled water (for calibration)

  • The liquid sample (this compound)

Procedure:

  • The pycnometer is thoroughly cleaned and dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water, and the stopper is inserted. The temperature of the water is recorded.

  • The outside of the pycnometer is carefully dried, and its mass when filled with water is determined.

  • The pycnometer is emptied, cleaned, and thoroughly dried.

  • The pycnometer is then filled with the liquid sample (this compound), and its mass is determined at the same temperature as the water.

  • The density of the liquid is calculated using the following formula: Density of Liquid = (Mass of Liquid / Mass of Water) x Density of Water

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.[9][10]

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp)

  • Dropper or pipette

  • The liquid sample (this compound)

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Lens paper

Procedure:

  • The prisms of the refractometer are cleaned with a suitable solvent and lens paper.

  • A few drops of the liquid sample are placed on the surface of the lower prism.

  • The prisms are closed and clamped together.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

  • The compensator knob is adjusted to eliminate any color fringe at the boundary of the light and dark fields, resulting in a sharp line.

  • The adjustment knob is then used to bring the boundary line exactly to the center of the crosshairs in the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Mandatory Visualizations

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for determining the physical properties of this compound.

BoilingPointDetermination start Start prep Prepare Sample and Apparatus start->prep heat Gently Heat Thiele Tube prep->heat observe_bubbles Observe Steady Stream of Bubbles heat->observe_bubbles cool Remove Heat and Allow to Cool observe_bubbles->cool record_temp Record Temperature at Liquid Entry into Capillary cool->record_temp end End: Boiling Point Determined record_temp->end

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

DensityDetermination start Start weigh_empty Weigh Clean, Dry Pycnometer start->weigh_empty fill_water Fill with Distilled Water and Weigh weigh_empty->fill_water fill_sample Fill with Sample and Weigh fill_water->fill_sample calculate Calculate Density fill_sample->calculate end End: Density Determined calculate->end

Caption: Workflow for Density Determination using a Pycnometer.

RefractiveIndexDetermination start Start clean_prisms Clean Refractometer Prisms start->clean_prisms apply_sample Apply Liquid Sample clean_prisms->apply_sample adjust_view Adjust for Light/Dark Field apply_sample->adjust_view compensate_color Compensate for Color Fringe adjust_view->compensate_color align_crosshairs Align Boundary with Crosshairs compensate_color->align_crosshairs read_scale Read Refractive Index from Scale align_crosshairs->read_scale end End: Refractive Index Determined read_scale->end

Caption: Workflow for Refractive Index Determination using an Abbe Refractometer.

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dimethyl-3-hexene, a substituted alkene of interest in organic synthesis and mechanistic studies. The document details the structure and properties of the existing stereoisomers, outlines general experimental protocols for their synthesis and separation, and presents available quantitative data in a structured format. Visualizations are provided to illustrate the stereoisomeric relationship and a representative experimental workflow.

Introduction to Stereoisomerism in this compound

This compound (C8H16) is an acyclic alkene that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond.[1][2] The presence of two different substituent groups on each of the doubly bonded carbons (C3 and C4) gives rise to two distinct stereoisomers: (E)-2,3-dimethyl-3-hexene and (Z)-2,3-dimethyl-3-hexene.[2][3] These isomers are also commonly referred to as trans and cis isomers, respectively.[2][3]

The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. According to the Cahn-Ingold-Prelog priority rules, the ethyl group has a higher priority than the methyl group, and the isopropyl group has a higher priority than the methyl group.

G cluster_E (E)-2,3-dimethyl-3-hexene (trans) cluster_Z (Z)-2,3-dimethyl-3-hexene (cis) E_isomer Z_isomer E_isomer->Z_isomer Geometric Isomers

Quantitative Data

The following table summarizes the available quantitative data for the stereoisomers of this compound. It should be noted that some of the physical properties are calculated values from chemical databases and may not have been experimentally verified.

Property(E)-2,3-dimethyl-3-hexene(Z)-2,3-dimethyl-3-hexene
Molecular Formula C8H16[3]C8H16[2]
Molecular Weight 112.21 g/mol [3]112.21 g/mol [2]
CAS Number 66225-30-759643-75-3
Boiling Point (calculated) 386.04 K[4]Not available
Enthalpy of Vaporization (ΔvapH°) 38.9 kJ/mol[5]Not available
Kovats Retention Index (Standard non-polar) 766.5[6]765.2, 765, 766[7]
Kovats Retention Index (Semi-standard non-polar) 755.8, 741, 751[6]749.8, 741, 749[7]

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of (E)- and (Z)-alkenes is a cornerstone of modern organic chemistry. The choice of reaction pathway dictates the resulting stereochemistry.

3.1.1. Synthesis of (Z)-2,3-dimethyl-3-hexene (cis-isomer)

A common method for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne over a poisoned catalyst, such as Lindlar's catalyst.[8]

  • Reaction: 2,3-Dimethyl-3-hexyne + H2 --(Lindlar's Catalyst)--> (Z)-2,3-dimethyl-3-hexene

  • Materials:

    • 2,3-Dimethyl-3-hexyne

    • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

    • Anhydrous solvent (e.g., hexane, methanol)

    • Hydrogen gas

  • Procedure:

    • In a round-bottom flask, dissolve 2,3-dimethyl-3-hexyne in the chosen anhydrous solvent.

    • Add Lindlar's catalyst to the solution.

    • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to prevent over-reduction to the alkane.

    • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude (Z)-2,3-dimethyl-3-hexene.

    • Purify the product by distillation or preparative GC.

3.1.2. Synthesis of (E)-2,3-dimethyl-3-hexene (trans-isomer)

The synthesis of trans-alkenes from alkynes can be achieved through a dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849).

  • Reaction: 2,3-Dimethyl-3-hexyne + 2 Na + 2 NH3 --> (E)-2,3-dimethyl-3-hexene + 2 NaNH2

  • Materials:

    • 2,3-Dimethyl-3-hexyne

    • Sodium or lithium metal

    • Liquid ammonia

    • Anhydrous ether or tetrahydrofuran (B95107) (THF)

    • Proton source (e.g., ethanol)

  • Procedure:

    • In a flask equipped with a dry ice condenser, condense ammonia gas.

    • Carefully add small pieces of sodium or lithium metal to the liquid ammonia with stirring until a persistent blue color is observed.

    • In a separate flask, dissolve 2,3-dimethyl-3-hexyne in anhydrous ether or THF.

    • Add the alkyne solution dropwise to the sodium-ammonia solution.

    • After the addition is complete, quench the reaction by the dropwise addition of a proton source like ethanol.

    • Allow the ammonia to evaporate in a well-ventilated fume hood.

    • Add water to the residue and extract the product with a low-boiling organic solvent (e.g., pentane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude (E)-2,3-dimethyl-3-hexene.

    • Purify the product by distillation or preparative GC.

Separation of (E) and (Z) Isomers

Gas chromatography (GC) is the most effective method for the separation and analysis of the stereoisomers of this compound, which have very similar boiling points.[9][10] The choice of the GC column's stationary phase is critical for achieving good separation.[9] Polar columns often provide better resolution for cis/trans isomers.[9]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column is recommended for high resolution. A polar stationary phase (e.g., Carbowax) is often effective for separating geometric isomers.[10]

  • Carrier Gas: Helium or hydrogen.

  • General GC Protocol:

    • Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

    • Oven Temperature Program: An initial temperature hold followed by a ramp can effectively separate isomers. A representative program could be:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 150 °C.

    • Detector: FID or MS, set to an appropriate temperature (e.g., 250 °C for FID).

    • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the isomer mixture in a volatile solvent.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample Mixture of (E) and (Z) isomers Dilution Dilute in volatile solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_ID Peak Identification and Quantification Chromatogram->Peak_ID

Spectroscopic Characterization

Conclusion

The stereoisomers of this compound, (E) and (Z), are classic examples of geometric isomerism in alkenes. While quantitative data for these compounds is somewhat limited in the public domain, established stereoselective synthesis and analytical separation techniques can be applied for their preparation and characterization. This guide provides a foundational understanding of these isomers and representative protocols to aid researchers in their synthetic and analytical endeavors. Further experimental work is required to fully characterize the physicochemical and spectroscopic properties of these compounds.

References

An In-depth Technical Guide to the IUPAC Naming of Dimethylhexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of dimethylhexene, detailing their IUPAC nomenclature, including stereochemistry. It is designed to serve as a valuable resource for professionals in the fields of chemical research and drug development, where precise identification and naming of chemical structures are paramount.

Introduction to Dimethylhexene Isomers

Dimethylhexene (C8H16) is an unsaturated hydrocarbon with numerous structural and stereoisomeric forms. The variability in the positions of the double bond and the two methyl groups along the hexane (B92381) backbone results in a wide array of isomers, each with potentially unique physical and chemical properties. A systematic approach to their nomenclature, following the rules established by the International Union of Pure and Applied Chemistry (IUPAC), is essential for unambiguous communication in scientific and industrial contexts.

Systematic Identification of Dimethylhexene Isomers

The isomers of dimethylhexene can be categorized based on the carbon skeleton, the position of the double bond, and the location of the two methyl substituents. Furthermore, the presence of stereocenters, such as chiral carbons and double bonds with different substituents, gives rise to stereoisomers (enantiomers and diastereomers), including geometric (E/Z) isomers.

A systematic approach to identifying all possible isomers involves:

  • Determining the parent chain: The longest carbon chain containing the double bond is identified as the parent chain. For dimethylhexene, this will be a hexene chain.

  • Placing the double bond: The double bond can be located at position 1, 2, or 3 of the hexane chain.

  • Placing the methyl groups: The two methyl groups can be placed on various carbon atoms of the hexene chain, leading to a multitude of constitutional isomers.

  • Identifying stereoisomers: For each constitutional isomer, the potential for geometric (E/Z) isomerism at the double bond and the presence of any chiral centers (leading to R/S isomers) must be determined.

IUPAC Nomenclature of Alkenes: A Step-by-Step Protocol

The IUPAC system provides a set of rules to generate a unique and unambiguous name for any organic compound.[1][2][3] The following protocol outlines the steps for naming dimethylhexene isomers:

Experimental Protocol: IUPAC Naming of a Dimethylhexene Isomer

  • Identify the Parent Chain:

    • Locate the longest continuous carbon chain that contains the carbon-carbon double bond. This chain forms the root name of the alkene. For dimethylhexene, the parent chain is "hexene".

  • Number the Parent Chain:

    • Number the carbons of the parent chain starting from the end that gives the double bond the lowest possible number.[2]

    • If the double bond is equidistant from both ends, number from the end that gives the substituents the lowest possible numbers.

  • Name and Number the Substituents:

    • Identify all substituent groups attached to the parent chain. In this case, there will be two methyl groups.

    • Indicate the position of each substituent by the number of the carbon atom to which it is attached.

    • Use prefixes such as "di-", "tri-", etc., to indicate the presence of multiple identical substituents.

  • Assemble the Name:

    • List the substituents in alphabetical order (ignoring prefixes like "di-", "tri-", etc.).

    • Place the locant (position number) of the double bond before the "-ene" suffix of the parent name (e.g., hex-2-ene).

    • Combine the substituent names and the parent name.

  • Designate Stereochemistry (if applicable):

    • E/Z Isomerism: If the double bond has two different groups on each of its carbon atoms, determine the priority of the groups on each carbon using the Cahn-Ingold-Prelog (CIP) priority rules.

      • If the higher-priority groups are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning "together").

      • If the higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E) (from the German entgegen, meaning "opposite").

      • Place the (E) or (Z) designation in parentheses at the beginning of the name.

    • R/S Isomerism: If the molecule contains any chiral centers (a carbon atom bonded to four different groups), determine the absolute configuration (R or S) of each chiral center using the CIP priority rules.

      • Assign priorities (1-4) to the four groups attached to the chiral center.

      • Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

      • If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is (R) (from the Latin rectus, meaning "right").

      • If the sequence is counter-clockwise, the configuration is (S) (from the Latin sinister, meaning "left").

      • Place the (R) or (S) designation, along with its locant, in parentheses at the beginning of the name.

Below is a DOT script visualizing this workflow:

IUPAC_Naming_Workflow start Start with a Dimethylhexene Structure parent_chain Identify Longest Carbon Chain with Double Bond (Hexene) start->parent_chain number_chain Number the Chain to Give Double Bond Lowest Number parent_chain->number_chain identify_substituents Identify and Number Methyl Substituents number_chain->identify_substituents assemble_name Assemble the Name: (Substituents) + (Parent Chain) identify_substituents->assemble_name check_stereochem Check for Stereoisomerism assemble_name->check_stereochem ez_isomerism Determine E/Z Configuration check_stereochem->ez_isomerism Double bond stereoisomerism? rs_isomerism Determine R/S Configuration check_stereochem->rs_isomerism Chiral center(s)? final_name Final IUPAC Name check_stereochem->final_name No stereoisomerism add_ez Add (E)- or (Z)- Prefix ez_isomerism->add_ez add_rs Add (R)- or (S)- Prefix rs_isomerism->add_rs add_ez->rs_isomerism add_ez->final_name add_rs->final_name

A flowchart illustrating the systematic process for determining the IUPAC name of a dimethylhexene isomer.

Comprehensive List of Dimethylhexene Isomers and Their Properties

The following table summarizes the constitutional isomers of dimethylhexene, their IUPAC names, and available physical property data. Where applicable, the potential for stereoisomerism is noted.

Constitutional Isomer IUPAC Name Boiling Point (°C) Density (g/mL) Notes on Stereoisomerism
Dimethyl-1-hexenes
2,3-Dimethyl-1-hexene2,3-dimethylhex-1-ene115-1160.739One chiral center at C3. Exists as (R)- and (S)-enantiomers.
2,4-Dimethyl-1-hexene2,4-dimethylhex-1-ene110-1110.722One chiral center at C4. Exists as (R)- and (S)-enantiomers.
2,5-Dimethyl-1-hexene2,5-dimethylhex-1-ene108-1090.716No stereoisomers.
3,3-Dimethyl-1-hexene3,3-dimethylhex-1-ene106.9[4]0.72[4]No stereoisomers.
3,4-Dimethyl-1-hexene3,4-dimethylhex-1-ene112[5]0.73[5]Two chiral centers at C3 and C4. Exists as four stereoisomers.
3,5-Dimethyl-1-hexene3,5-dimethylhex-1-ene1050.718One chiral center at C3. Exists as (R)- and (S)-enantiomers.
4,4-Dimethyl-1-hexene4,4-dimethylhex-1-ene1060.719No stereoisomers.
4,5-Dimethyl-1-hexene4,5-dimethylhex-1-ene1120.728Two chiral centers at C4 and C5. Exists as four stereoisomers.
5,5-Dimethyl-1-hexene5,5-dimethylhex-1-ene102.5[6]0.72[6]No stereoisomers.
Dimethyl-2-hexenes
2,3-Dimethyl-2-hexene2,3-dimethylhex-2-ene122[5]0.729[5]No geometric isomers.
2,4-Dimethyl-2-hexene2,4-dimethylhex-2-ene117-1180.734One chiral center at C4. Exists as (R)- and (S)-enantiomers. Can also exhibit E/Z isomerism.
2,5-Dimethyl-2-hexene2,5-dimethylhex-2-ene113[7]0.72[7]No stereoisomers.
3,4-Dimethyl-2-hexene3,4-dimethylhex-2-ene114.3[8]0.726[8]One chiral center at C4. Can also exhibit E/Z isomerism, leading to four stereoisomers.
3,5-Dimethyl-2-hexene3,5-dimethylhex-2-ene1160.729One chiral center at C5. Can also exhibit E/Z isomerism, leading to four stereoisomers.
4,5-Dimethyl-2-hexene4,5-dimethylhex-2-ene1180.738One chiral center at C4. Can also exhibit E/Z isomerism, leading to four stereoisomers.
5,5-Dimethyl-2-hexene5,5-dimethylhex-2-ene112-1130.721Can exhibit E/Z isomerism.
Dimethyl-3-hexenes
2,2-Dimethyl-3-hexene2,2-dimethylhex-3-ene1090.719Can exhibit E/Z isomerism.
2,3-Dimethyl-3-hexene2,3-dimethylhex-3-ene122-1230.749Can exhibit E/Z isomerism.
2,4-Dimethyl-3-hexene2,4-dimethylhex-3-ene116-1170.732One chiral center at C4. Can also exhibit E/Z isomerism, leading to four stereoisomers.
2,5-Dimethyl-3-hexene(E)-2,5-dimethylhex-3-ene102[9]0.724[9]Can exhibit E/Z isomerism.
(Z)-2,5-dimethylhex-3-ene98.65[3]0.706[3]
3,4-Dimethyl-3-hexene3,4-dimethylhex-3-ene1260.751Can exhibit E/Z isomerism.

Note: The physical properties listed are approximate and can vary slightly depending on the source and experimental conditions.

Experimental Protocols for Synthesis and Analysis

General Protocol for the Synthesis of a Dimethylhexene Isomer: Dehydration of a Dimethylhexanol

A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. The specific dimethylhexene isomer produced can be influenced by the structure of the starting alcohol and the reaction conditions, often following Zaitsev's rule where the more substituted alkene is the major product.

Example Protocol: Synthesis of 2,3-Dimethyl-1-hexene and 2,3-Dimethyl-2-hexene from 2,3-Dimethyl-2-hexanol (B102537)

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reactant Addition: Place 2,3-dimethyl-2-hexanol into the round-bottom flask. Slowly add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, while cooling the flask in an ice bath.

  • Heating and Distillation: Gently heat the mixture. The lower-boiling alkene products will distill as they are formed. Monitor the temperature at the distillation head to ensure that only the desired products are collected.

  • Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). The final product can be further purified by fractional distillation to separate the different alkene isomers produced.

Experimental Protocol for the Analysis of Dimethylhexene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile organic compounds, including alkene isomers.

Protocol: GC-MS Analysis of a Dimethylhexene Isomer Mixture

  • Sample Preparation: Dilute the dimethylhexene isomer mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (typically in the ppm range).

  • GC-MS System and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon separation (e.g., a non-polar or moderately polar column).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid vaporization.

    • Oven Temperature Program: Program the GC oven to start at a low temperature and gradually increase to a higher temperature. This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometer: The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron ionization (EI) is typically used to fragment the molecules.

    • Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the fragment ions produced.

  • Data Analysis:

    • Chromatogram: The GC produces a chromatogram, which shows peaks corresponding to the different separated compounds. The retention time of each peak is characteristic of a specific compound under the given conditions.

    • Mass Spectrum: For each peak in the chromatogram, a mass spectrum is obtained, which shows the relative abundance of the different fragment ions. This fragmentation pattern serves as a "fingerprint" for identifying the compound by comparing it to a library of known mass spectra.

The following DOT script illustrates the logical flow of a GC-MS analysis for isomer identification:

GCMS_Workflow start Isomer Mixture Sample sample_prep Sample Preparation (Dilution) start->sample_prep injection GC Injection sample_prep->injection separation Chromatographic Separation in GC Column injection->separation ionization Ionization (EI) separation->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing detection->data_processing chromatogram Generate Chromatogram data_processing->chromatogram mass_spectra Generate Mass Spectra for Each Peak data_processing->mass_spectra library_search Library Search of Mass Spectra mass_spectra->library_search identification Isomer Identification library_search->identification

References

An In-depth Technical Guide to the Stability of Tetrasubstituted Alkenes: A Focus on 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of the carbon-carbon double bond is a fundamental concept in organic chemistry with profound implications for reaction kinetics, thermodynamic equilibria, and the design of bioactive molecules. Tetrasubstituted alkenes, such as 2,3-Dimethyl-3-hexene, represent the pinnacle of alkene stability due to a confluence of electronic and steric factors. This technical guide provides a comprehensive analysis of the principles governing the stability of these sterically hindered systems. It delves into the roles of hyperconjugation and steric strain, presents quantitative data through heats of hydrogenation, outlines detailed experimental protocols for stability determination, and visualizes the core concepts through logical diagrams. This document is intended to serve as a key resource for professionals in chemical research and pharmaceutical development.

Core Principles of Alkene Stability

The thermodynamic stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower potential energy and release less heat upon hydrogenation to their corresponding alkanes. The stability is primarily dictated by the substitution pattern around the C=C double bond.

Degree of Substitution

The most significant factor influencing alkene stability is the number of alkyl substituents attached to the sp²-hybridized carbons of the double bond. The general order of stability is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (Ethene) [1][2][3][4]

This trend is a direct consequence of two primary electronic effects: hyperconjugation and the intrinsic strength of the sigma bonds involved.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent filled sigma (σ) orbital (typically C-H or C-C) into an adjacent empty or partially filled p-orbital or a pi (π) antibonding orbital.[5][6][7] In alkenes, the electron density from σ-bonds of the alkyl substituents is shared with the π antibonding orbital of the double bond. This delocalization spreads the electron density over a larger volume, lowering the molecule's overall energy and increasing its stability.[6]

The more alkyl groups attached to the double bond, the greater the number of adjacent C-H σ-bonds available for this interaction, leading to more extensive hyperconjugation and greater stabilization.[6][8][9] For instance, a tetrasubstituted alkene like 2,3-dimethyl-2-butene (B165504) has twelve α-hydrogens that can participate in hyperconjugation, making it exceptionally stable.[10]

Hyperconjugation cluster_alkene Alkene Core cluster_substituent Alkyl Substituent C1 C C2 C C1->C2 π-bond C_alpha α-Carbon C1->C_alpha sp²-sp³ bond pi_star π* (antibonding orbital) H H C_alpha->H σ C-H bond H->pi_star

Fig. 1: Orbital interaction in alkene hyperconjugation.
Steric Effects and Isomerism

While substitution generally increases stability, the spatial arrangement of substituents can introduce destabilizing steric strain. This is most evident when comparing geometric isomers (cis vs. trans).

  • Trans vs. Cis Isomers: Trans isomers are generally more stable than their corresponding cis isomers because the bulky alkyl groups are positioned on opposite sides of the double bond, minimizing steric repulsion (van der Waals strain).[1]

  • Tetrasubstituted Alkenes: In tetrasubstituted alkenes like this compound, geometric isomerism (E/Z) is possible. The steric strain in the (Z)-isomer, where the ethyl and one methyl group are on the same side as the other methyl and propyl groups respectively, can slightly decrease its stability compared to the (E)-isomer. However, the overwhelming stabilizing effect of tetrasubstitution often makes even the (Z)-isomer more stable than less substituted alkenes.[11]

Case Study: The Stability of this compound

This compound (C₈H₁₆) is a canonical example of a highly stable tetrasubstituted alkene.[12]

  • Structure: It possesses two methyl groups and two ethyl/propyl groups attached to the C=C double bond carbons.

  • Substitution: As a tetrasubstituted alkene, it is expected to have a low potential energy and a correspondingly low heat of hydrogenation.[13]

  • Hyperconjugation: The molecule benefits from extensive hyperconjugation provided by the C-H bonds of the four alkyl groups attached to the double bond.

  • Isomerism: It can exist as (E) and (Z) isomers. The (E)-isomer is predicted to be marginally more stable due to reduced steric hindrance between the larger alkyl groups.

Factors A Alkene Structure (e.g., this compound) B Degree of Substitution A->B D Steric Strain (Cis/Z vs. Trans/E) A->D C Hyperconjugation (σ → π* delocalization) B->C Increases with more alkyl groups E Overall Thermodynamic Stability B->E Primary Determinant C->E Major Stabilizing Factor D->E Destabilizing Factor Workflow Start Start Calibrate 1. Calibrate Calorimeter (Determine Heat Capacity) Start->Calibrate Prepare 2. Prepare Reactants (Alkene, Solvent, Catalyst) Calibrate->Prepare Charge 3. Charge Calorimeter Prepare->Charge Equilibrate 4. Achieve Thermal Equilibrium (T₁) Charge->Equilibrate React 5. Introduce H₂ Gas (Initiate Reaction) Equilibrate->React Measure 6. Record Temperature Rise to Maximum (T₂) React->Measure Analyze 7. Calculate ΔH°_hydrog (Correct for heat loss) Measure->Analyze End End Analyze->End

References

Electronic and steric effects in 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic and Steric Effects in 2,3-Dimethyl-3-hexene

Abstract

This compound is a tetrasubstituted alkene that serves as an excellent model for understanding the interplay of electronic and steric effects in highly substituted double bonds. As a tetrasubstituted alkene, it exhibits the highest relative stability among its isomers due to a combination of hyperconjugation and steric factors. This guide provides a detailed analysis of these effects, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing key concepts to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction to Electronic and Steric Effects in Alkenes

The structure, stability, and reactivity of alkenes are fundamentally governed by the substitution pattern around the carbon-carbon double bond. Two primary factors are at play:

  • Electronic Effects : These pertain to the distribution of electron density in the molecule. For alkenes, the most significant electronic effect is hyperconjugation , which involves the delocalization of sigma (σ) electrons into the empty π* antibonding orbital of the double bond. This delocalization stabilizes the molecule.[1][2]

  • Steric Effects : These arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when atoms are brought too close together.[3] Steric hindrance can influence bond angles, molecular conformation, and the accessibility of the double bond to reacting species.[4]

This compound, with four alkyl groups attached to its sp² hybridized carbons, represents the most stable substitution pattern for an alkene.[5][6] Its structure provides a clear case study for how these electronic and steric contributions dictate its chemical and physical properties.

Electronic Effects: The Role of Hyperconjugation

Hyperconjugation is the primary electronic factor stabilizing substituted alkenes. It is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital.[7] In this compound, the σ-electrons from the C-H and C-C bonds of the four surrounding alkyl groups (two methyl groups, one ethyl group, and one isopropyl group attached to the double bond carbons) delocalize into the π* orbital of the C=C double bond.

This delocalization has two major consequences:

  • Increased Stability : By spreading the electron density over a larger volume, the overall energy of the molecule is lowered.[2] The more alkyl substituents an alkene has, the greater the potential for hyperconjugation and the more stable it is.[5]

  • Structural Changes : Hyperconjugation can lead to a slight shortening of the single bonds adjacent to the double bond, as they gain a small degree of double-bond character.[7]

The methyl and ethyl groups attached to the double bond in this compound are electron-donating through both hyperconjugation and inductive effects. This increases the electron density of the π-bond, making the alkene more nucleophilic and thus more reactive towards electrophiles compared to less substituted alkenes, provided steric hindrance does not prevent the approach of the electrophile.[8][9]

Hyperconjugation cluster_alkene Alkene Core cluster_alkyl Adjacent Alkyl Group cluster_result Outcome C1 C C2 C C1->C2 π* orbital (LUMO) Result Increased Alkene Stability CH_sigma C-H σ bond (HOMO) CH_sigma->C1 σ → π* Delocalization (Stabilization) logical_flow ES Electronic & Steric Effects EE Electronic Effects (Hyperconjugation, Induction) ES->EE SE Steric Effects (Steric Hindrance) ES->SE Stab Thermodynamic Stability EE->Stab React Chemical Reactivity EE->React + (Activation) SE->Stab (Strain can decrease) SE->React - (Shielding) Stab_Outcome High Stability (Tetrasubstituted Alkene) Stab->Stab_Outcome React_Outcome Modulated Reactivity (Electronic Activation vs. Steric Shielding) React->React_Outcome workflow cluster_analysis Characterization start Start: 2,3-Dimethyl-3-hexanol react Acid-Catalyzed Dehydration (H₂SO₄, Heat) start->react distill Distill Product (Crude Alkene Mixture) react->distill workup Aqueous Workup (Wash with NaHCO₃, H₂O) distill->workup dry Dry with Na₂SO₄ workup->dry purify Fractional Distillation dry->purify product Purified (E) and (Z) This compound purify->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy ('H, ¹³C) product->nmr

References

A Technical Guide to the Stereoisomers of 2,3-Dimethyl-3-hexene: Synthesis, Characterization, and Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of 2,3-dimethyl-3-hexene, focusing on their chemical identifiers, synthesis methodologies, and analytical characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize these compounds as intermediates or reference standards.

Chemical Identity and Physical Properties

The geometric isomerism in this compound arises from the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents attached to the double bond gives rise to the distinct (E) and (Z) configurations. The fundamental properties of these isomers are summarized below.

Property(E)-2,3-Dimethyl-3-hexene(Z)-2,3-Dimethyl-3-hexene
Molecular Formula C₈H₁₆C₈H₁₆
Molecular Weight 112.21 g/mol 112.21 g/mol
CAS Registry Number 19550-88-059643-75-3
Synonyms trans-2,3-Dimethyl-3-hexenecis-2,3-Dimethyl-3-hexene

Note: Additional physical property data, where available, can be sourced from chemical databases using the provided CAS Registry Numbers.

Stereoisomeric Relationship

The relationship between the (E) and (Z) isomers of this compound is defined by the Cahn-Ingold-Prelog (CIP) priority rules. In the (E) isomer, the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, in the (Z) isomer, the higher priority groups are on the same side.

Caption: Geometric Isomers of this compound.

Experimental Protocols for Synthesis

The synthesis of this compound isomers can be approached through established methods for alkene formation. While specific literature detailing the synthesis of these exact isomers is sparse, the following general protocols for the Wittig reaction and alcohol dehydration can be adapted.

Wittig Reaction Approach

The Wittig reaction is a robust method for creating a carbon-carbon double bond by reacting a phosphorus ylide with a ketone or aldehyde. To synthesize this compound, 2-butanone (B6335102) would serve as the carbonyl component. The choice of the phosphorus ylide will influence the stereochemical outcome. Non-stabilized ylides typically favor the formation of the (Z)-isomer.

Theoretical Protocol for the Synthesis of (Z)-2,3-Dimethyl-3-hexene:

  • Preparation of the Phosphonium (B103445) Salt:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (B44618) (1.1 equivalents) in anhydrous toluene.

    • Add 2-bromobutane (B33332) (1.0 equivalent) to the solution.

    • Heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature to allow the precipitation of sec-butyltriphenylphosphonium bromide.

    • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

  • Formation of the Ylide and Reaction with 2-Butanone:

    • Suspend the prepared phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the stirred suspension. The formation of a colored solution indicates the generation of the ylide.

    • After the addition is complete, stir the mixture at 0 °C for 1 hour.

    • Add 2-butanone (1.0 equivalent) dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a low-boiling organic solvent such as pentane (B18724) (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.

    • The crude product, a mixture of (E) and (Z) isomers (with a predominance of the Z-isomer), can be purified by fractional distillation or preparative gas chromatography.

Dehydration of 2,3-Dimethyl-3-hexanol (B1581839)

The acid-catalyzed dehydration of the corresponding tertiary alcohol, 2,3-dimethyl-3-hexanol, is another viable route to a mixture of this compound isomers. According to Zaitsev's rule, this elimination reaction will favor the formation of the more substituted alkene.

Theoretical Protocol for the Dehydration of 2,3-Dimethyl-3-hexanol:

  • Reaction Setup:

    • In a round-bottom flask, place 2,3-dimethyl-3-hexanol (1.0 equivalent) and a few boiling chips.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (typically 10-20% by volume).

    • Set up a simple or fractional distillation apparatus with the reaction flask as the distilling pot.

  • Dehydration and Distillation:

    • Gently heat the mixture to a temperature that allows for the distillation of the alkene products (boiling point ~115-125 °C) as they are formed, driving the equilibrium towards the products.

    • Collect the distillate, which will be a mixture of the alkene isomers and water.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Filter and purify the resulting mixture of isomers by fractional distillation.

Analytical Characterization

The differentiation and characterization of the (E) and (Z) isomers of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is an effective method for separating the (E) and (Z) isomers due to their likely differences in boiling points and polarity. The more compact (Z)-isomer may have a slightly lower boiling point and thus a shorter retention time on a non-polar GC column. The use of a polar capillary column can often enhance the separation of geometric isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of the (E) and (Z) isomers.

  • ¹H NMR: While the spectra can be complex due to overlapping signals of the alkyl groups, subtle differences in the chemical shifts of the methyl and ethyl groups attached to the double bond are expected.

  • ¹³C NMR: The chemical shifts of the vinylic carbons and the allylic carbons will be distinct for each isomer due to stereochemical effects. Specifically, the γ-gauche effect can cause an upfield shift (lower ppm value) for the allylic carbons in the (Z)-isomer compared to the (E)-isomer.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound isomers.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., 2-Butanone, 2-Bromobutane) reaction Chemical Reaction (e.g., Wittig Reaction or Dehydration) start->reaction workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup distillation Fractional Distillation workup->distillation prep_gc Preparative GC distillation->prep_gc Optional gc_analysis GC Analysis (Isomer Ratio) distillation->gc_analysis prep_gc->gc_analysis nmr_analysis NMR Spectroscopy (Structure Confirmation) prep_gc->nmr_analysis final_product Pure Isomers gc_analysis->final_product Purity & Identity Confirmed nmr_analysis->final_product Structure Confirmed

Caption: General workflow for synthesis and analysis.

This guide provides a foundational understanding of the CAS registry numbers, synthesis, and characterization of the (E) and (Z) isomers of this compound. The provided theoretical protocols can be adapted and optimized by researchers to suit their specific laboratory conditions and objectives.

Molecular weight and formula of 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2,3-Dimethyl-3-hexene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information and methodologies.

Core Properties of this compound

This compound is an unsaturated hydrocarbon with the chemical formula C8H16 and a molecular weight of approximately 112.21 g/mol .[1][2][3][4][5] It exists as two geometric isomers, (E)-2,3-Dimethyl-3-hexene and (Z)-2,3-Dimethyl-3-hexene, due to the restricted rotation around the carbon-carbon double bond.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for the isomers of this compound.

Property(E)-2,3-Dimethyl-3-hexene(Z)-2,3-Dimethyl-3-hexene
Molecular Formula C8H16C8H16
Molecular Weight 112.2126 g/mol [2][3]112.2126 g/mol [4]
IUPAC Name (E)-2,3-dimethylhex-3-ene(Z)-2,3-dimethylhex-3-ene
CAS Registry Number 19550-88-0[2]59643-75-3

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol (B103804) being a common approach. This reaction typically yields a mixture of (E) and (Z) isomers, with the trans product often being the major isomer due to steric reasons.[6]

Experimental Protocol: Acid-Catalyzed Dehydration of 3,4-Dimethyl-3-hexanol (Representative Protocol)

This protocol is a representative example of an acid-catalyzed dehydration to synthesize this compound.

Materials:

  • 3,4-dimethyl-3-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride (or other suitable drying agent)

  • Saturated sodium bicarbonate solution

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place 3,4-dimethyl-3-hexanol into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while swirling.

  • Set up a simple distillation apparatus with the round-bottom flask.

  • Heat the mixture gently using a heating mantle. The alkene product will distill as it is formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and purify the resulting this compound by fractional distillation.

Logical Relationship of Dehydration Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Products 3,4-Dimethyl-3-hexanol 3,4-Dimethyl-3-hexanol Protonation Protonation 3,4-Dimethyl-3-hexanol->Protonation H⁺ H2SO4 H₂SO₄ (catalyst) H2SO4->Protonation Loss_of_Water Loss of Water Protonation->Loss_of_Water forms carbocation Deprotonation Deprotonation Loss_of_Water->Deprotonation forms alkene Water Water Loss_of_Water->Water E_isomer (E)-2,3-Dimethyl-3-hexene Deprotonation->E_isomer Z_isomer (Z)-2,3-Dimethyl-3-hexene Deprotonation->Z_isomer

Caption: Acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.

Reactivity of this compound

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. Consequently, it readily undergoes electrophilic addition reactions.

Experimental Protocol: Electrophilic Addition of HBr to this compound (Representative Protocol)

This protocol provides a representative method for the addition of hydrogen bromide to this compound. This reaction is expected to follow Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond.

Materials:

  • This compound (as a mixture of E/Z isomers or a single isomer)

  • Hydrogen bromide (HBr) in acetic acid or as a gas

  • Inert solvent (e.g., dichloromethane (B109758) or hexane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube (if using HBr gas)

Procedure:

  • Dissolve this compound in an inert solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

  • Continue the addition until the reaction is complete (monitored by TLC or GC).

  • Allow the reaction mixture to warm to room temperature.

  • Wash the mixture with a sodium bicarbonate solution to neutralize excess acid.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product, 3-bromo-2,3-dimethylhexane.

  • The product can be purified by distillation if necessary.

Signaling Pathway for Electrophilic Addition

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene This compound Carbocation Tertiary Carbocation Alkene->Carbocation Protonation by HBr HBr HBr Bromide_ion Bromide Ion (Br⁻) HBr->Bromide_ion Heterolytic cleavage Alkyl_Halide 3-Bromo-2,3-dimethylhexane Carbocation->Alkyl_Halide Bromide_ion->Alkyl_Halide Nucleophilic attack

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-3-hexene via Dehydration of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method for the synthesis of alkenes. This application note provides a detailed protocol for the synthesis of 2,3-dimethyl-3-hexene from the dehydration of 2,3-dimethyl-3-hexanol (B1581839). This reaction typically proceeds through an E1 elimination mechanism, involving the formation of a carbocation intermediate.[1][2][3] Due to the tertiary nature of the starting alcohol, the reaction conditions are relatively mild.[1][3][4] However, the formation of a tertiary carbocation can also lead to rearrangements, potentially yielding a mixture of isomeric alkenes. Therefore, careful control of reaction conditions and thorough characterization of the product mixture are crucial. These application notes will detail the synthetic procedure, purification, and characterization of the resulting alkene products.

Reaction and Mechanism

The dehydration of 2,3-dimethyl-3-hexanol is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][5] The reaction involves the protonation of the hydroxyl group, which then departs as a water molecule to form a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene. Due to the structure of the intermediate carbocation, a mixture of alkene isomers, including the Zaitsev (more substituted) and Hofmann (less substituted) products, may be formed. The major product is typically the most stable alkene.

Data Presentation

Reactant and Product Properties
CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2,3-Dimethyl-3-hexanolC₈H₁₈O130.23158-1600.831
This compoundC₈H₁₆112.21115-1160.726
Typical Reaction Parameters
ParameterValue
Reactant2,3-Dimethyl-3-hexanol
CatalystConcentrated Sulfuric Acid (H₂SO₄)
Reactant to Catalyst Ratio (molar)~4:1
Temperature50-80 °C
Reaction Time1-2 hours
Expected Yield70-85%

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for the dehydration of tertiary alcohols.[6][7]

Materials:

  • 2,3-Dimethyl-3-hexanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Boiling chips

  • Round-bottom flask (100 mL)

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 13.0 g (0.1 mol) of 2,3-dimethyl-3-hexanol.

  • Cool the flask in an ice bath.

  • Slowly and with constant swirling, add 5.0 mL of concentrated sulfuric acid to the flask.

  • Add a few boiling chips to the mixture.

  • Set up a simple distillation apparatus with the round-bottom flask as the distilling flask and a clean, dry receiving flask.

  • Gently heat the mixture using a heating mantle to a temperature of 50-80°C.

  • The alkene product will begin to distill. Collect the distillate until the volume in the distilling flask is significantly reduced.

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate twice with 20 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently.

  • Separate the organic layer and wash it once with 20 mL of water.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry round-bottom flask.

  • Purify the product by fractional distillation, collecting the fraction that boils in the range of 115-116 °C.

  • Weigh the purified product and calculate the percent yield.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the different alkene isomers present in the product mixture.

  • Infrared (IR) Spectroscopy: To confirm the presence of the C=C double bond (around 1650 cm⁻¹) and the absence of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the major alkene product and identify the presence of any isomers.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis & Distillation cluster_workup Workup & Purification start Start add_alcohol Add 2,3-Dimethyl-3-hexanol to Round-Bottom Flask start->add_alcohol cool Cool Flask in Ice Bath add_alcohol->cool add_acid Slowly Add Conc. H₂SO₄ cool->add_acid add_boiling_chips Add Boiling Chips add_acid->add_boiling_chips setup_distillation Setup Distillation Apparatus add_boiling_chips->setup_distillation heat Heat Mixture (50-80°C) setup_distillation->heat distill Collect Distillate heat->distill transfer_to_sep_funnel Transfer to Separatory Funnel distill->transfer_to_sep_funnel wash_bicarb Wash with NaHCO₃ (2x) transfer_to_sep_funnel->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry over Na₂SO₄ wash_water->dry purify Fractional Distillation dry->purify end Final Product purify->end reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alcohol 2,3-Dimethyl-3-hexanol protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol Protonation acid H₂SO₄ acid->protonated_alcohol carbocation Tertiary Carbocation protonated_alcohol->carbocation Loss of H₂O alkene This compound carbocation->alkene Deprotonation water H₂O carbocation->water

References

Gas Chromatography Protocol for the Separation of Hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexene (C₆H₁₂) is a volatile hydrocarbon with numerous structural and geometric isomers. The accurate separation and identification of these isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and as starting materials in pharmaceutical synthesis. Due to their similar boiling points and polarities, the chromatographic separation of hexene isomers presents a significant analytical challenge. Gas chromatography (GC) is a powerful technique for this purpose, with the choice of stationary phase being the most critical factor in achieving baseline resolution. This application note provides a detailed protocol for the separation of hexene isomers using gas chromatography, comparing the performance of non-polar and polar capillary columns.

Data Presentation

The separation of hexene isomers is highly dependent on the stationary phase of the gas chromatography column. Non-polar columns primarily separate based on boiling point, while polar columns offer enhanced selectivity for isomers with differing polarities, such as cis-trans isomers.[1] The following tables summarize the Kovats retention indices (RI) for various hexene isomers on both non-polar and polar stationary phases. Kovats retention indices provide a standardized measure for comparing retention behavior across different systems.[1]

Table 1: Kovats Retention Indices of Hexene Isomers on a Non-Polar Stationary Phase (Polydimethylsiloxane, e.g., DB-1ms)

IsomerKovats Retention Index (RI)
1-Hexene590[1]
trans-2-Hexene624
cis-2-Hexene634
trans-3-Hexene640
cis-3-Hexene648
3-Methyl-1-pentene629
4-Methyl-1-pentene618
2-Methyl-2-pentene672
3,3-Dimethyl-1-butene610
2,3-Dimethyl-1-butene660
2,3-Dimethyl-2-butene695

Note: Retention indices are approximate and can vary with experimental conditions.[1]

Table 2: Kovats Retention Indices of Hexene Isomers on a Polar Stationary Phase (e.g., Carbowax)

IsomerKovats Retention Index (RI)
1-Hexene635
trans-2-Hexene655
cis-2-Hexene650
trans-3-Hexene640[2]
cis-3-Hexene645
3-Methyl-1-pentene642
4-Methyl-1-pentene630
2-Methyl-2-pentene680
3,3-Dimethyl-1-butene620
2,3-Dimethyl-1-butene670
2,3-Dimethyl-2-butene705

Note: Retention indices are approximate and can vary with experimental conditions.

Experimental Protocols

Two primary protocols are presented below, utilizing a non-polar and a polar GC column to achieve separation of hexene isomers.

Protocol 1: Separation on a Non-Polar Column

This protocol is suitable for general screening of hexene isomers, with separation primarily based on boiling point differences.

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[1]

  • Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector: Split/splitless injector at 250°C.[1]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample: A mixture of hexene isomers in a volatile solvent (e.g., pentane).

GC Method Parameters:

  • Injection Volume: 1 µL.[1]

  • Split Ratio: 50:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.[1]

    • Ramp: 5°C/min to 150°C.[1]

  • Detector Temperature (FID): 250°C.

Procedure:

  • Prepare a standard mixture of hexene isomers at a known concentration in pentane.

  • Set up the GC system with the specified parameters.

  • Inject the standard mixture and record the chromatogram.

  • Identify the peaks based on their retention times and comparison with known standards or mass spectral data.

  • Inject the unknown sample and identify the hexene isomers present.

Protocol 2: Enhanced Separation of cis/trans Isomers on a Polar Column

This protocol is optimized for the separation of geometric isomers, which often co-elute on non-polar columns. A specialized polar column, such as the Agilent J&W CP-Select 624 Hexane, is recommended for this application.[1]

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm ID, 1.8 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]

  • Injector: Split/splitless injector at 250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample: A mixture of hexene isomers in a volatile solvent (e.g., pentane).

GC Method Parameters:

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 10 minutes.[1]

    • Ramp: 10°C/min to 200°C.[1]

  • Detector Temperature (FID): 250°C.

Procedure:

  • Prepare a standard mixture of hexene isomers, including cis and trans pairs, at a known concentration in pentane.

  • Set up the GC system with the specified parameters.

  • Inject the standard mixture and record the chromatogram.

  • Observe the enhanced separation of cis and trans isomers.

  • Inject the unknown sample and identify the hexene isomers present.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the gas chromatography process for separating hexene isomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Sample Hexene Isomer Mixture Dilution Dilute in Volatile Solvent (e.g., Pentane) Sample->Dilution Injection Inject Sample into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_ID Peak Identification (Retention Time / Mass Spectra) Chromatogram->Peak_ID Quantification Quantification Peak_ID->Quantification

Caption: Experimental workflow for GC analysis of hexene isomers.

Column_Selection_Logic Start Need to Separate Hexene Isomers Decision Separation of cis/trans Isomers Required? Start->Decision NonPolar Use Non-Polar Column (e.g., DB-1ms) Decision->NonPolar No Polar Use Polar Column (e.g., CP-Select 624 Hexane) Decision->Polar Yes End Achieve Separation NonPolar->End Polar->End

Caption: Logic for selecting the appropriate GC column.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2,3-Dimethyl-2-hexene: A Stereochemical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated compounds like alkenes to their saturated counterparts. The stereochemical outcome of this transformation is of paramount importance, particularly in the synthesis of chiral molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2,3-dimethyl-2-hexene (B165507), a tetrasubstituted alkene. A key focus is the stereochemistry of the reaction, which is dictated by the syn-addition of hydrogen atoms across the double bond.

Stereochemical Principles

The catalytic hydrogenation of alkenes on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a classic example of a stereospecific reaction.[1] The reaction proceeds via the adsorption of the alkene onto the catalyst surface, followed by the sequential delivery of two hydrogen atoms from the catalyst to the same face of the double bond.[1] This mode of addition is known as syn-addition.

For an achiral starting material like 2,3-dimethyl-2-hexene, the stereochemical outcome of the hydrogenation depends on the geometry of the starting alkene ((E) or (Z) isomer) and the face of the double bond to which the hydrogen atoms add. The product of the reaction is 2,3-dimethylhexane, which contains two chiral centers at positions 2 and 3.

  • Hydrogenation of (Z)-2,3-dimethyl-2-hexene: Syn-addition of hydrogen to either the top or bottom face of the (Z)-isomer results in the formation of a racemic mixture of (2R, 3S)-2,3-dimethylhexane and (2S, 3R)-2,3-dimethylhexane. These two molecules are enantiomers of each other.

  • Hydrogenation of (E)-2,3-dimethyl-2-hexene: In contrast, syn-addition of hydrogen to either face of the (E)-isomer leads to the formation of a meso compound, (2R, 3R)-2,3-dimethylhexane and (2S, 3S)-2,3-dimethylhexane. In this case, the two products are identical due to a plane of symmetry.

Data Presentation: Expected Stereochemical Outcomes

The following table summarizes the expected stereochemical products from the catalytic hydrogenation of (E)- and (Z)-2,3-dimethyl-2-hexene using a standard achiral heterogeneous catalyst.

Starting AlkeneProduct(s)Stereochemical RelationshipExpected Ratio
(Z)-2,3-dimethyl-2-hexene(2R, 3S)-2,3-dimethylhexane & (2S, 3R)-2,3-dimethylhexaneEnantiomers1:1 (Racemic mixture)
(E)-2,3-dimethyl-2-hexene(2R, 3R)-2,3-dimethylhexane & (2S, 3S)-2,3-dimethylhexaneMeso (Identical)N/A

Note: The achievement of high diastereoselectivity or enantioselectivity in the hydrogenation of tetrasubstituted alkenes often requires the use of specialized chiral catalysts and optimized reaction conditions.[2][3] For instance, iridium-based catalysts with chiral ligands have shown promise in the enantioselective hydrogenation of certain tetrasubstituted olefins.[2]

Experimental Protocols

The following are general protocols for the catalytic hydrogenation of a tetrasubstituted alkene like 2,3-dimethyl-2-hexene. These should be regarded as starting points and may require optimization for specific research needs.

Protocol 1: Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 2,3-dimethyl-2-hexene (either E or Z isomer)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Septum

  • Vacuum line

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2,3-dimethyl-2-hexene (1.0 eq).

  • Dissolve the alkene in a suitable solvent, such as ethanol (approximately 0.1 M concentration).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the alkene).

  • Seal the flask with a septum.

  • Connect the flask to a vacuum line and carefully evacuate the flask to remove air.

  • Backfill the flask with hydrogen gas from a balloon or a hydrogenation apparatus.

  • Repeat the vacuum/hydrogen backfill cycle 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically balloon pressure) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR). The reaction time can vary from a few hours to overnight depending on the substrate and reaction scale.

  • Upon completion, carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 2,3-dimethylhexane.

  • Purify the product by distillation or column chromatography if necessary.

  • Characterize the product and determine the stereochemical outcome using appropriate analytical methods (e.g., chiral GC or NMR with a chiral shift reagent).

Protocol 2: Homogeneous Catalytic Hydrogenation using Crabtree's Catalyst

Note: Homogeneous catalysts like Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆) can be effective for the hydrogenation of sterically hindered alkenes.

Materials:

  • 2,3-dimethyl-2-hexene (either E or Z isomer)

  • Crabtree's catalyst

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrogen gas (H₂)

  • Schlenk flask or similar apparatus for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Crabtree's catalyst (typically 1-5 mol%).

  • Add anhydrous dichloromethane to dissolve the catalyst.

  • Add 2,3-dimethyl-2-hexene (1.0 eq) to the flask.

  • Pressurize the flask with hydrogen gas (typically 1-10 atm).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC or NMR.

  • Upon completion, carefully vent the hydrogen pressure.

  • The solvent can be removed under reduced pressure. The crude product can be purified by passing it through a short plug of silica (B1680970) gel to remove the catalyst, followed by distillation or chromatography.

  • Analyze the stereochemical composition of the product.

Mandatory Visualizations

Caption: Stereochemical pathways for the catalytic hydrogenation of (Z)- and (E)-2,3-dimethyl-2-hexene.

experimental_workflow start Start setup Reaction Setup: - Add alkene and solvent to flask - Add Pd/C catalyst start->setup inert Create Inert Atmosphere: - Evacuate flask - Backfill with H₂ (repeat 2-3x) setup->inert reaction Hydrogenation: - Stir vigorously under H₂ atmosphere - Monitor progress (TLC, GC, NMR) inert->reaction workup Workup: - Vent H₂ - Filter to remove catalyst reaction->workup purification Purification: - Concentrate filtrate - Distill or chromatograph workup->purification analysis Analysis: - Characterize product - Determine stereochemistry purification->analysis end End analysis->end

Caption: General experimental workflow for the catalytic hydrogenation of an alkene.

References

Application Note: Identification of 2,3-Dimethyl-3-hexene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the identification of the volatile organic compound 2,3-Dimethyl-3-hexene using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis techniques. The inclusion of quantitative data, such as retention indices and characteristic mass fragments, facilitates accurate identification of this compound in various matrices. This guide is intended for professionals in research, quality control, and drug development requiring a robust analytical method for this and similar alkene isomers.

Introduction

This compound is an eight-carbon branched alkene. Accurate identification of such volatile organic compounds (VOCs) is critical in numerous fields, including environmental monitoring, flavor and fragrance analysis, and as intermediates in pharmaceutical synthesis. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1] This method offers high resolution and sensitivity, enabling the definitive identification of isomers through their unique retention times and mass fragmentation patterns.[2] This document presents a standardized protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for the analysis of volatile compounds and depends on the sample matrix.[3]

a) Static Headspace (HS) Injection:

This technique is suitable for the analysis of volatile compounds in liquid or solid samples.[1]

  • Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.

  • Seal the vial tightly with a septum and aluminum cap.

  • Incubate the vial in the headspace autosampler at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[4]

  • Automatically inject a specific volume of the headspace gas (e.g., 1 mL) into the GC-MS system.

b) Liquid Injection:

For samples already in a volatile organic solvent.

  • Dilute the sample to a concentration of approximately 10 µg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.[5]

  • Ensure the sample is free of particulates by centrifugation or filtration if necessary.[6]

  • Transfer the final sample to a 2 mL autosampler vial for injection.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and may require optimization based on the specific instrument and application.

Parameter Value Reference
Gas Chromatograph
ColumnDB-5 or equivalent (5% phenyl-methylpolysiloxane)[7]
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier GasHelium, constant flow[3]
Flow Rate1.0 mL/min[3]
Injector TypeSplit/Splitless
Injector Temperature250°C[3]
Injection ModeSplit (e.g., 50:1) or Splitless[5]
Oven Program
Initial Temperature40°C, hold for 3 minutes[8]
Ramp5°C/min to 150°C
Final Temperature150°C, hold for 2 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-350 amu
Source Temperature230°C[8]
Quadrupole Temp.150°C[8]
Solvent Delay3 minutes

Data Presentation

Identification of this compound is confirmed by comparing the obtained retention time and mass spectrum with reference data.

Table 1: Retention and Mass Spectral Data for this compound

Identifier Value Reference
Molecular FormulaC₈H₁₆[9][10]
Molecular Weight112.21 g/mol [9][10]
Kovats Retention Index (Standard Non-polar column)766.5[10]
Kovats Retention Index (Semi-standard Non-polar column)754.5, 756[10]

Table 2: Characteristic Mass Fragments of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance Reference
112[C₈H₁₆]⁺˙Molecular Ion[4]
97[C₇H₁₃]⁺Loss of a methyl group (CH₃)[4]
83[C₆H₁₁]⁺Loss of an ethyl group (C₂H₅)[4]
69[C₅H₉]⁺[4]
55[C₄H₇]⁺[4]
41[C₃H₅]⁺Base Peak[4]

Note: Relative intensities of fragments should be compared with a reference spectrum from a trusted library such as the NIST Mass Spectrometry Data Center.[10]

Experimental Workflow Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix (Liquid or Solid) Headspace Static Headspace (for volatiles in matrix) Sample->Headspace Option 1 Liquid_Inject Liquid Injection (direct dilution) Sample->Liquid_Inject Option 2 GC_Injection GC Injection (Vaporization) Headspace->GC_Injection Liquid_Inject->GC_Injection GC_Separation Chromatographic Separation (DB-5 Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Library_Search Library Search (e.g., NIST) Data_Acquisition->Library_Search Identification Compound Identification (Retention Index & Spectrum Match) Library_Search->Identification

References

Applications of Branched Alkenes in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched polymers, characterized by their non-linear structures, represent a significant class of materials with tunable properties that diverge markedly from their linear counterparts. Branching can be introduced into a polymer architecture in two primary ways: through the polymerization process of simple linear alkenes like ethylene (B1197577) under specific conditions, or by using monomers that are themselves branched α-olefins. The presence of branches disrupts the regular packing of polymer chains, which in turn influences crystallinity, density, and mechanical and thermal properties.[1][2] Highly branched architectures, such as hyperbranched polymers and dendrimers, offer unique three-dimensional structures with a high density of terminal functional groups, making them exceptionally valuable for advanced biomedical applications, including drug and gene delivery.[3][4][5][6] This document provides detailed application notes and protocols concerning the synthesis and utilization of polymers derived from branched alkenes in both industrial and biomedical fields.

Application Note 1: Advanced Polyolefins through Catalytic Polymerization

The introduction of branches into polyolefins is a critical strategy for tailoring their physical properties for a wide range of applications, from flexible packaging to durable engineering plastics. Catalytic systems, particularly Ziegler-Natta and metallocene catalysts, provide precise control over the polymerization of α-olefins, enabling the synthesis of polymers with specific tacticities, molecular weights, and branching distributions.

For instance, the polymerization of ethylene can result in either high-density polyethylene (B3416737) (HDPE), which is largely linear, or low-density polyethylene (LDPE), which contains significant branching.[7][8] HDPE's linear chains pack efficiently, leading to higher crystallinity, density, and rigidity, making it suitable for applications like pipes (B44673) and bottles.[1][2] Conversely, the branches in LDPE hinder chain packing, resulting in a more amorphous, flexible, and less dense material ideal for films and plastic bags.[1][7]

Beyond ethylene, the use of higher branched α-olefins as monomers or co-monomers allows for the creation of specialty polymers. A notable application is the synthesis of ultra-high molecular weight poly-α-olefins used as drag-reducing agents (DRAs) in pipelines for transporting oil and refined products.[9] Copolymers of 1-hexene (B165129) with branched C10-C12 olefins demonstrate superior low-temperature drag reduction efficiency compared to linear analogues, attributed to improved solubility and solvation properties.[9]

Data Presentation: Property Comparison of Linear vs. Branched Polyethylene
PropertyLow-Density Polyethylene (LDPE)High-Density Polyethylene (HDPE)Primary Structural Difference
Density (g/cm³) ~0.92[2]~0.95[2]Highly branched structure[7][10]
Crystallinity (%) 50-75% (Lower)[2]>95% (Higher)[1][2]Very little branching[1][2][7]
Melting Point (°C) LowerHigher[2]Better chain packing in HDPE
Tensile Strength Lower[1]Higher[1][2]Increased intermolecular forces in HDPE
Flexibility High[7]Low (Rigid)Disrupted chain packing in LDPE
Typical Applications Plastic bags, films, squeeze bottles[1][7]Milk bottles, pipes, containers[1][2]Material property requirements

Mandatory Visualization: Branching Effect on Polymer Properties

G cluster_0 Polymer Structure cluster_1 Physical Properties Linear Chains Linear Chains High Crystallinity High Crystallinity Linear Chains->High Crystallinity Allows efficient chain packing High Density High Density Linear Chains->High Density High Strength High Strength Linear Chains->High Strength Branched Chains Branched Chains Low Crystallinity Low Crystallinity Branched Chains->Low Crystallinity Disrupts chain packing Low Density Low Density Branched Chains->Low Density Low Strength (Flexible) Low Strength (Flexible) Branched Chains->Low Strength (Flexible)

Caption: Logical relationship between polymer chain structure and physical properties.

Experimental Protocol: Ziegler-Natta Polymerization of 1-Hexene

This protocol describes a typical laboratory-scale procedure for the polymerization of a branched α-olefin using a heterogeneous Ziegler-Natta catalyst.

Materials:

  • Catalyst: Titanium(IV) chloride (TiCl₄) supported on magnesium chloride (MgCl₂).

  • Co-catalyst: Triethylaluminum (B1256330) (Al(C₂H₅)₃), typically as a solution in hexane.

  • Monomer: 1-Hexene, freshly distilled and dried.

  • Solvent: Anhydrous heptane (B126788) or toluene.

  • Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol).

  • Inert gas supply (Nitrogen or Argon).

  • Schlenk line or glovebox for air- and moisture-free manipulations.

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stirrer is dried under vacuum and purged with inert gas.

  • Solvent and Monomer Addition: 100 mL of anhydrous heptane is transferred to the flask via cannula, followed by 20 mL of 1-hexene. The solution is brought to the desired reaction temperature (e.g., 60°C) using an oil bath.[11]

  • Catalyst Introduction: In a separate Schlenk tube, suspend a pre-weighed amount of the solid TiCl₄/MgCl₂ catalyst (e.g., 20 mg) in 10 mL of anhydrous heptane.

  • Co-catalyst Addition: The triethylaluminum solution (e.g., 1.0 M in hexane) is added to the main reactor flask via syringe. The amount is calculated based on the desired Al/Ti molar ratio (e.g., 100:1).

  • Initiation of Polymerization: The catalyst suspension is rapidly injected into the stirred monomer solution in the reactor. Polymerization typically begins immediately, often evidenced by an increase in viscosity or precipitation of the polymer.

  • Reaction Monitoring: The reaction is allowed to proceed for a set time (e.g., 1-2 hours) while maintaining constant temperature and stirring.

  • Termination: The polymerization is quenched by slowly adding 20 mL of acidified methanol to the reactor. This deactivates the catalyst and precipitates the polymer.

  • Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed repeatedly with methanol and then acetone (B3395972) to remove catalyst residues and unreacted monomer.

  • Drying: The purified poly(1-hexene) is dried in a vacuum oven at 60°C to a constant weight.

  • Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.

Application Note 2: Hyperbranched Polymers in Biomedical Fields

Hyperbranched polymers (HBPs) are three-dimensional globular macromolecules with a highly branched architecture and a large number of terminal functional groups.[12] Their unique structure imparts properties like high solubility, low viscosity, and the ability to encapsulate guest molecules, making them ideal candidates for biomedical applications.[5] Unlike perfectly structured dendrimers, HBPs are often synthesized in a convenient one-pot procedure.

HBPs are extensively explored as delivery vehicles for drugs and genes.[3][4][6] The internal cavities can encapsulate hydrophobic drugs, improving their solubility and bioavailability, while the numerous terminal groups can be functionalized with targeting ligands or moieties to control release. For gene delivery, cationic hyperbranched polymers like polyethyleneimine (PEI) can form stable complexes (polyplexes) with negatively charged nucleic acids, protecting them from degradation and facilitating cellular uptake.[5] Furthermore, the dense array of reactive sites on HBPs allows for the creation of injectable hydrogels with enhanced mechanical strength, useful for tissue engineering and regenerative medicine.[12]

Data Presentation: Characteristics of Hyperbranched Polymers for Drug Delivery
Polymer TypeSynthesis MethodKey Features for Drug DeliveryExample Application
Hyperbranched Polyglycerol (HPG) Ring-opening multibranching polymerizationBiocompatible, non-toxic, hydrophilic, multiple hydroxyl end-groups for functionalizationCovalent conjugation of chemotherapeutic drugs
Hyperbranched Poly(amino acid)s Thermal polycondensation of AB₂ monomersBiodegradable, biocompatible, metabolizable degradation products[3][4]Non-viral gene delivery vectors, inhalable drug carriers[3][4]
Hyperbranched Polyethyleneimine (PEI) Ring-opening polymerization of aziridineHigh positive charge density, "proton sponge" effect for endosomal escape[5]Gene transfection agent
Hyperbranched Polyesters Self-condensing vinyl polymerizationBiodegradable, tunable degradation ratesEncapsulation and controlled release of hydrophobic drugs

Mandatory Visualization: Workflow for HBP-based Drug Delivery System

G cluster_synthesis Synthesis & Loading cluster_char Characterization cluster_eval Biological Evaluation S1 One-Pot Synthesis of HBP S2 Purification S1->S2 S3 Drug Encapsulation or Conjugation S2->S3 C1 Structural Analysis (NMR, FTIR) S3->C1 E1 In Vitro Cytotoxicity Assay S3->E1 C2 Size & Morphology (DLS, TEM) C3 Drug Loading & Encapsulation Eff. E2 Cellular Uptake Studies E1->E2 E3 In Vitro Drug Release Profile E2->E3

Caption: Experimental workflow for developing a hyperbranched polymer drug carrier.

Experimental Protocol: Synthesis of Hyperbranched Polyglycerol (HPG)

This protocol outlines the one-pot synthesis of HPG via anionic ring-opening multibranching polymerization of glycidol (B123203).

Materials:

  • Initiator Core: 1,1,1-Tris(hydroxymethyl)propane (TMP).

  • Monomer: Glycidol, purified by distillation under reduced pressure.

  • Deprotonating Agent: Potassium methoxide (B1231860) or sodium methoxide.

  • Solvent: Anhydrous diglyme (B29089) or bulk polymerization (no solvent).

  • Termination Agent: Methanol or water.

  • Purification: Dialysis tubing (appropriate MWCO), deionized water.

Procedure:

  • Initiator Preparation: In a flame-dried three-neck flask under an argon atmosphere, dissolve TMP (e.g., 1.0 g) in a minimal amount of anhydrous diglyme.

  • Deprotonation: Add potassium methoxide (e.g., catalytic amount, ~5 mol% relative to TMP) to the flask. Heat the mixture to 70°C and stir for 1 hour to ensure partial deprotonation of the TMP hydroxyl groups, forming the initiating species.

  • Monomer Addition: Add purified glycidol dropwise to the initiator solution at 90°C over several hours using a syringe pump. The slow addition is crucial to control the exothermicity of the reaction and favor the desired multibranching polymerization over linear propagation.

  • Polymerization: After the complete addition of the monomer, maintain the reaction at 90°C for an additional 8-12 hours to ensure high conversion.

  • Termination: Cool the reaction mixture to room temperature and terminate the polymerization by adding a small amount of methanol or water to protonate the active alkoxide chain ends.

  • Purification: Dilute the crude polymer with deionized water. Transfer the solution to a dialysis tube and dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted monomer, initiator, and salts.

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain HPG as a white, fluffy solid.

  • Characterization: Confirm the structure and determine the molecular weight and degree of branching using ¹H and ¹³C NMR spectroscopy and GPC.

References

Application Notes and Protocols for the Synthesis of Branched Hydrocarbons via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. While traditionally associated with the synthesis of alcohols from carbonyl compounds, Grignard reagents are also powerful tools for the synthesis of branched hydrocarbons. This is of particular interest in drug development and materials science, where the controlled synthesis of complex, sterically hindered frameworks is often required. These application notes provide detailed protocols and data for the synthesis of branched alkanes using Grignard reagents, focusing on both traditional and modern catalytic cross-coupling methods.

Synthetic Strategies

There are two primary strategies for synthesizing branched hydrocarbons using Grignard reagents:

  • Reaction with Carbonyl Compounds followed by Transformation: This classic two-step approach involves the reaction of a Grignard reagent with a ketone or aldehyde to form a tertiary or secondary alcohol, respectively. The resulting alcohol is then converted to the corresponding alkane through dehydration and subsequent hydrogenation, or by reductive deoxygenation (e.g., Barton-McCombie reaction).

  • Direct Coupling with Alkyl Halides (Cross-Coupling): A more direct and atom-economical approach is the coupling of a Grignard reagent with an alkyl halide. This reaction, often referred to as a Wurtz-type coupling, can be challenging due to side reactions.[1] However, the use of transition metal catalysts (e.g., nickel, cobalt, iron, or copper) has significantly improved the efficiency and scope of this method, allowing for the synthesis of highly branched structures, including those with quaternary carbon centers.[2][3]

Data Presentation

The following tables summarize quantitative data for representative Grignard cross-coupling reactions for the synthesis of branched hydrocarbons.

Table 1: Cobalt-Catalyzed Cross-Coupling of Alkyl Halides with Grignard Reagents [2]

Alkyl Halide (R-X)Grignard Reagent (R'-MgX)CatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
n-Octyl bromidet-Butylmagnesium chlorideCoCl₂ (2 mol%)LiI (4 mol%), 1,3-butadiene (B125203) (2 equiv)THF50584
n-Octyl bromideIsopropylmagnesium chlorideCoCl₂ (2 mol%)LiI (4 mol%), 1,3-butadiene (2 equiv)THF50593
n-Octyl bromideCyclohexylmagnesium chlorideCoCl₂ (2 mol%)LiI (4 mol%), 1,3-butadiene (2 equiv)THF50589

Table 2: Nickel-Catalyzed Cross-Coupling of Alkyl Halides with Grignard Reagents [4]

Alkyl Halide (R-X)Grignard Reagent (R'-MgX)CatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
n-Decyl bromiden-Butylmagnesium chlorideNiCl₂ (3 mol%)Isoprene (1 equiv)THF25392
n-Decyl chloriden-Butylmagnesium chlorideNiCl₂ (3 mol%)Isoprene (1 equiv)THF25385
sec-Octyl bromiden-Butylmagnesium chlorideNiCl₂ (3 mol%)Isoprene (1 equiv)THF25388

Experimental Protocols

Protocol 1: General Procedure for the Preparation of a Grignard Reagent (e.g., Isopropylmagnesium Bromide)

Materials:

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Assemble the apparatus as shown in the workflow diagram below.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently fades. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reaction Initiation: In the dropping funnel, prepare a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 5-10%) of the 2-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the brown iodine color. If the reaction does not start, gentle warming or sonication may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution of isopropylmagnesium bromide is ready for the subsequent coupling reaction.

Protocol 2: Cobalt-Catalyzed Cross-Coupling for the Synthesis of a Branched Alkane (e.g., 2,3-Dimethylbutane)

This protocol is adapted from a general method for the cobalt-catalyzed coupling of Grignard reagents with alkyl halides.[2]

Materials:

  • Isopropylmagnesium bromide solution (prepared as in Protocol 1)

  • 2-Bromopropane

  • Cobalt(II) chloride (CoCl₂)

  • Lithium iodide (LiI)

  • 1,3-Butadiene (liquefied or as a solution in a suitable solvent)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add CoCl₂ (2 mol%) and LiI (4 mol%).

  • Addition of Reagents: Cool the flask to -78°C (dry ice/acetone bath). Add anhydrous THF, followed by the dropwise addition of a solution of 1,3-butadiene (2.0 equivalents) in THF.

  • Addition of Grignard Reagent: To the cooled solution, add the previously prepared isopropylmagnesium bromide solution (1.2 equivalents) dropwise.

  • Addition of Alkyl Halide: Add 2-bromopropane (1.0 equivalent) to the reaction mixture.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 50°C and stir for 5 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to 0°C and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield 2,3-dimethylbutane.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Cross-Coupling Reaction start Dry Glassware & Inert Atmosphere mg_activation Activate Mg Turnings with Iodine start->mg_activation 1. reagent_addition Slowly Add Alkyl Halide mg_activation->reagent_addition 2. grignard_formation Grignard Reagent (R-MgX) Formed reagent_addition->grignard_formation 3. catalyst_prep Prepare Catalyst System (e.g., CoCl2/LiI) grignard_formation->catalyst_prep reagent_mixing Add Grignard Reagent & Alkyl Halide catalyst_prep->reagent_mixing 4. reaction Reaction at Controlled Temperature reagent_mixing->reaction 5. workup Aqueous Work-up reaction->workup 6. purification Purification workup->purification 7. product Branched Hydrocarbon (R-R') purification->product

Caption: General experimental workflow for the synthesis of branched hydrocarbons.

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Common Side Reaction RMgX Grignard Reagent (R-MgX) Coupling Cross-Coupling RMgX->Coupling RMgX2 Grignard Reagent (R-MgX) R_X Alkyl Halide (R'-X) R_X->Coupling Catalyst Catalyst (e.g., Co, Ni) Catalyst->Coupling Product Branched Alkane (R-R') Coupling->Product Wurtz Wurtz Coupling RMgX2->Wurtz RX2 Alkyl Halide (R-X) RX2->Wurtz Side_Product Homocoupled Alkane (R-R) Wurtz->Side_Product

Caption: Desired cross-coupling versus the competing Wurtz side reaction.

Troubleshooting

  • Low or No Product Yield:

    • Problem: Failure of Grignard reagent formation.

    • Cause: Presence of moisture or passivated magnesium surface.

    • Solution: Ensure all glassware and solvents are rigorously anhydrous. Activate the magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[1]

    • Problem: Wurtz coupling is the major product.

    • Cause: High local concentration of the alkyl halide.

    • Solution: Add the alkyl halide slowly and at a controlled temperature to the magnesium turnings during Grignard formation. For the cross-coupling step, the choice of catalyst and reaction conditions is crucial.

  • Formation of Homocoupled Byproducts (R-R and R'-R'):

    • Cause: Wurtz-type side reactions are prevalent, especially with reactive alkyl halides.[1]

    • Solution: Utilize a suitable catalyst for the cross-coupling reaction. Maintain a low concentration of the alkyl halide electrophile by slow addition.

Conclusion

The Grignard reaction offers versatile pathways for the synthesis of branched hydrocarbons. While the classic approach through alcohol intermediates is reliable, modern catalytic cross-coupling methods provide a more direct and efficient route to complex alkane structures. Careful control of reaction conditions, particularly the exclusion of moisture and the use of appropriate catalysts, is paramount for achieving high yields and minimizing side reactions. These protocols and data serve as a valuable resource for researchers aiming to synthesize novel branched hydrocarbons for a variety of applications.

References

Application Notes and Protocols for Terminal Alkene Synthesis via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes.[1][2][3] This reaction, discovered by Georg Wittig who was awarded the Nobel Prize in Chemistry in 1979 for this work, offers a significant advantage in that the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric mixtures often seen in elimination reactions.[2][4] For the synthesis of terminal alkenes, the Wittig reaction employs a methylene-substituted phosphorus ylide, most commonly methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).[1][5] This reagent effectively replaces the carbonyl oxygen of an aldehyde or ketone with a methylene (B1212753) (=CH₂) group.[6]

These application notes provide detailed protocols and reaction conditions for the synthesis of terminal alkenes from aldehydes and ketones using the Wittig reaction.

Reaction Mechanism and Signaling Pathway

The Wittig reaction proceeds through a signaling pathway involving the nucleophilic attack of a phosphorus ylide on a carbonyl compound. The generally accepted mechanism involves the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently collapses to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[7][8]

Wittig_Mechanism cluster_Ylide_Formation Ylide Formation cluster_Alkene_Formation Alkene Formation PPh3 Triphenylphosphine PhosphoniumSalt Methyltriphenylphosphonium (B96628) Halide PPh3->PhosphoniumSalt SN2 AlkylHalide Methyl Halide (CH₃X) AlkylHalide->PhosphoniumSalt Ylide Methylenetriphenyl- phosphorane (Ylide) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde_Ketone Aldehyde or Ketone (R₂C=O) Aldehyde_Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Terminal Alkene (R₂C=CH₂) Oxaphosphetane->Alkene Collapse Byproduct Triphenylphosphine Oxide (Ph₃PO) Oxaphosphetane->Byproduct

Caption: General mechanism of the Wittig reaction for terminal alkene synthesis.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the synthesis of terminal alkenes via the Wittig reaction and a comparative rhodium-catalyzed methylenation under various conditions.

Table 1: Wittig Reaction Conditions for Terminal Alkene Synthesis from Aldehydes and Ketones

EntrySubstrate (Aldehyde/Ketone)Wittig Reagent PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Cyclohexanone (B45756)Ph₃PCH₃Brn-BuLiEtherReflux1235-40[9]
24-NitrobenzaldehydePh₃PCH₂CO₂EtNaHCO₃ (aq)WaterReflux1-[7]
3CamphorPh₃PCH₃BrKOtBu----[5]
4Generic AldehydePh₃PCH₃BrNaNH₂---62[5]

Table 2: Comparison of Rhodium-Catalyzed Methylenation and Wittig Reaction for Terminal Alkene Synthesis from Ketones

EntryKetone SubstrateRh-catalyzed Yield (%)Wittig Reaction Yield (%)
12-Benzyloxycyclohexanone8265
22-(Tetrahydropyran-2-yloxy)cyclohexanone7245
32-(Triisopropylsilyloxy)cyclohexanone9070
4Acetophenone9285
54-Phenyl-2-butanone9790
6Cyclohexanone8578
Data sourced from a study on rhodium-catalyzed methylenation of ketones.[10]

Experimental Protocols

The following are detailed experimental protocols for key experiments in the synthesis of terminal alkenes via the Wittig reaction.

Protocol 1: Synthesis of Methylenecyclohexane (B74748) from Cyclohexanone

This protocol details the in-situ generation of methylenetriphenylphosphorane and its reaction with cyclohexanone.[9]

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • n-Butyllithium (n-BuLi) in ether

  • Anhydrous diethyl ether

  • Cyclohexanone

  • Calcium chloride

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Addition funnel

  • Mechanical stirrer

  • Gas inlet tube

  • Distillation apparatus

Procedure:

  • Ylide Generation:

    • Set up a 500-mL three-necked round-bottomed flask fitted with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube. Maintain a gentle flow of nitrogen throughout the reaction.

    • Add an ethereal solution of n-butyllithium (0.10 mole) and 200 mL of anhydrous ether to the flask.

    • With stirring, cautiously add 35.7 g (0.10 mole) of methyltriphenylphosphonium bromide over a 5-minute period. An orange-colored solution of the ylide will form.

  • Reaction with Cyclohexanone:

    • To the ylide solution, add a solution of 9.8 g (0.10 mole) of cyclohexanone in 40 mL of anhydrous ether dropwise over 30 minutes.

    • After the addition is complete, heat the mixture under reflux overnight.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the precipitate of triphenylphosphine oxide by suction filtration and wash it with 100 mL of ether.

    • Combine the ethereal filtrates and extract with 100-mL portions of water until the aqueous layer is neutral.

    • Dry the ethereal solution over calcium chloride.

    • Carefully distill the ether through an 80-cm column packed with glass helices.

    • Fractionally distill the residue to obtain pure methylenecyclohexane (b.p. 99–101°C/740 mm). The expected yield is 35-40%.[9]

Protocol 2: General Procedure for Wittig Reaction with a Stabilized Ylide

This protocol is a general method for the reaction of an aldehyde or ketone with a commercially available stabilized ylide.[11]

Materials:

  • Aldehyde or Ketone

  • Stabilized Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane)

  • Dry Tetrahydrofuran (THF)

  • Aqueous Ammonium Chloride (NH₄Cl) or 1N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottomed flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a solution of the aldehyde or ketone (1 equivalent) in dry THF (15 mL), add the stabilized Wittig reagent (2 equivalents) at room temperature.

  • Reaction:

    • Stir the reaction mixture and heat to 50°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude material by column chromatography on silica gel to isolate the terminal alkene.

Experimental Workflow

The following diagram illustrates the typical workflow for a Wittig reaction to synthesize a terminal alkene.

Wittig_Workflow start Start ylide_prep Prepare Ylide Solution (in situ generation) start->ylide_prep reaction React with Aldehyde/Ketone ylide_prep->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification analysis Product Characterization (NMR, IR, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Wittig synthesis of terminal alkenes.

References

Application Notes and Protocols: Synthesis of Dimethylhexene Isomers via Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dimethylhexene isomers utilizing olefin metathesis, a powerful and versatile tool in modern organic synthesis.

Introduction to Olefin Metathesis for Dimethylhexene Isomer Production

Olefin metathesis is an organic reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs catalysts.[1] This methodology offers a direct route to various substituted olefins, including branched isomers like dimethylhexenes, which are valuable building blocks in the synthesis of fine chemicals and pharmaceutical intermediates.

Cross-metathesis (CM) is a specific type of olefin metathesis that involves the reaction between two different alkenes.[2] In the context of producing dimethylhexene isomers, this typically involves the reaction of a simple alkene, such as an isomer of hexene, with a source of the dimethyl moiety, like isobutylene (B52900) or a related compound. A significant challenge in cross-metathesis is controlling the selectivity of the reaction to favor the desired cross-product over undesired homodimerization products.[3][4] Careful selection of the catalyst and optimization of reaction conditions are crucial for achieving high yields and selectivity.[5] Additionally, undesired isomerization of the double bond in the product can be a side reaction, which needs to be considered and controlled.[6]

Reaction Pathway and Experimental Workflow

The general pathway for the synthesis of a dimethylhexene isomer via cross-metathesis involves the reaction of a hexene isomer with isobutylene in the presence of a ruthenium catalyst. The reaction is typically performed in an inert atmosphere and in a suitable organic solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Hexene Isomer - Isobutylene (or precursor) - Anhydrous Solvent setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reactants->setup_reaction prep_catalyst Prepare Catalyst Solution: - Grubbs Catalyst - Anhydrous Solvent add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst add_reactants Add Reactants to Vessel setup_reaction->add_reactants add_reactants->add_catalyst run_reaction Run Reaction (Stirring, Controlled Temperature) add_catalyst->run_reaction quench Quench Reaction run_reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization: - GC-MS - NMR Spectroscopy purification->characterization G cluster_cycle Catalytic Cycle catalyst [Ru]=CH-R (Catalyst) alkene1 + Isobutylene intermediate1 [Ru]--CH-R |    | (CH3)2C--CH2 (Metallocyclobutane) alkene1->intermediate1 new_carbene [Ru]=C(CH3)2 (New Carbene) intermediate1->new_carbene alkene2 + cis-3-Hexene intermediate2 [Ru]--C(CH3)2 |    | CH(Et)--CH(Et) (Metallocyclobutane) alkene2->intermediate2 product 2,5-Dimethyl-3-hexene intermediate2->product product->catalyst Regenerates Catalyst

References

Application Note: Synthesis of 2,3-Dimethyl-3-hexene via Dehydrohalogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of substituted alkenes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, polymers, and fine chemicals. 2,3-Dimethyl-3-hexene, a tetrasubstituted alkene, is a useful intermediate whose synthesis often involves an elimination reaction. Dehydrohalogenation, the removal of a hydrogen halide from an alkyl halide, is a classic and effective method for creating carbon-carbon double bonds.[1][2] This reaction typically proceeds through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, depending on the substrate, base, and reaction conditions.[3][4] For tertiary alkyl halides, such as 3-halo-2,3-dimethylhexane, the E2 mechanism is favored when using a strong, non-bulky base, leading to the formation of the most stable, more substituted alkene as the major product, in accordance with Zaitsev's rule.[5][6] This application note provides a detailed protocol for the synthesis of this compound via the dehydrohalogenation of 3-bromo-2,3-dimethylhexane.

Principle of the Method

The dehydrohalogenation of 3-bromo-2,3-dimethylhexane is achieved by treating the tertiary alkyl halide with a strong base, such as potassium ethoxide in ethanol. The reaction proceeds via an E2 mechanism, a single concerted step where the base abstracts a proton from a β-carbon while the bromide leaving group departs simultaneously, forming a π-bond.[5] Due to the presence of multiple, structurally distinct β-hydrogens, a mixture of isomeric alkene products is possible. However, Zaitsev's rule predicts that the thermodynamically most stable, tetrasubstituted alkene (this compound) will be the major product.[6] A sterically hindered base, like potassium tert-butoxide, could alternatively be used to favor the formation of the less substituted "Hofmann" product.[6][7]

Experimental Protocol

Objective: To synthesize this compound from 3-bromo-2,3-dimethylhexane using a base-induced elimination reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-bromo-2,3-dimethylhexane≥98% Purity(Specify)
Potassium Hydroxide (B78521) (KOH)ACS Reagent Grade(Specify)
Ethanol (Absolute, 200 proof)ACS Reagent Grade(Specify)
Diethyl etherAnhydrous(Specify)
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent Grade(Specify)
Saturated Sodium Chloride (Brine)ACS Reagent Grade(Specify)
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent Grade(Specify)
Round-bottom flask (100 mL)-(Specify)
Reflux condenser-(Specify)
Heating mantle with stirrer-(Specify)
Separatory funnel (250 mL)-(Specify)
Rotary evaporator-(Specify)
Gas Chromatography-Mass Spectrometry-(Specify)

Procedure:

  • Preparation of Potassium Ethoxide Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.6 g (100 mmol) of potassium hydroxide in 50 mL of absolute ethanol. Gently heat and stir the mixture until the KOH is fully dissolved. This creates a solution of potassium ethoxide, a strong base.[8]

  • Reaction Setup: Allow the potassium ethoxide solution to cool slightly. Add 10.4 g (50 mmol) of 3-bromo-2,3-dimethylhexane to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a 250 mL separatory funnel containing 100 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator to yield the crude product mixture of alkenes.

  • Purification and Analysis: Purify the product by fractional distillation if necessary. Characterize the final product and determine the isomeric ratio using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Products and Data

The dehydrohalogenation of 3-bromo-2,3-dimethylhexane can yield three possible alkene isomers. According to Zaitsev's rule, the most substituted alkene is the major product when using a non-bulky base like ethoxide.[5][6]

Table 1: Predicted Product Distribution

Product NameStructureAlkene SubstitutionPredicted Yield
This compoundCH₃-CH₂-C(CH₃)=C(CH₃)-CH₂-CH₃TetrasubstitutedMajor (Zaitsev)
2,3-Dimethyl-2-hexeneCH₃-CH=C(CH₃)-CH(CH₃)-CH₂-CH₃TrisubstitutedMinor
3,4-Dimethyl-2-hexeneCH₃-CH(CH₃)-C(CH₃)=CH-CH₂-CH₃TrisubstitutedMinor (Hofmann)

Note: The exact ratio of products can be influenced by the steric hindrance of the base and reaction temperature.[7]

Visual Representations

Reaction Pathway Diagram

Dehydrohalogenation Dehydrohalogenation of 3-bromo-2,3-dimethylhexane sub_a 3-bromo-2,3-dimethylhexane reagents KOH, Ethanol Reflux sub_a->reagents prod_zaitsev This compound (Major Product - Zaitsev) prod_hofmann Minor Products (e.g., 2,3-Dimethyl-2-hexene) reagents->prod_zaitsev Favored reagents->prod_hofmann Disfavored

Caption: Reaction scheme showing the major and minor products.

Experimental Workflow Diagram

Workflow A 1. Reaction Setup (Substrate + Base in Ethanol) B 2. Reflux (2 hours) A->B C 3. Work-up (Quench with H₂O) B->C D 4. Extraction (Diethyl Ether) C->D E 5. Wash & Dry (NaHCO₃, Brine, MgSO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Analysis (GC-MS, NMR) F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dimethyl-3-hexene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the acid-catalyzed dehydration of 2,3-Dimethyl-3-hexanol.

Issue 1: Low Yield of the Desired this compound Product

  • Question: My reaction is producing a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: A low yield of the target product can stem from several factors. The acid-catalyzed dehydration of 2,3-Dimethyl-3-hexanol proceeds via an E1 mechanism, which involves a tertiary carbocation intermediate.[1][2] According to Zaitsev's rule, the most substituted alkene should be the major product.[3] However, side reactions and suboptimal conditions can lower the yield.

    • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Tertiary alcohols generally dehydrate under milder conditions than primary or secondary alcohols.[4]

    • Side Reactions: The formation of isomeric alkenes is a common side reaction. Due to the possibility of carbocation rearrangements, a mixture of products can be formed.[5] To minimize rearrangements, it is crucial to control the reaction temperature.

    • Reagent Quality: Ensure the starting alcohol is pure and the acid catalyst is of appropriate concentration and not contaminated.

Issue 2: Presence of Multiple Isomers in the Product Mixture

  • Question: My product analysis (e.g., GC-MS) shows the presence of several isomers other than this compound. Why is this happening and how can I increase the selectivity for the desired product?

  • Answer: The formation of multiple isomers is a known challenge in the dehydration of alcohols, especially when carbocation intermediates are involved.[6] The initial tertiary carbocation formed from 2,3-Dimethyl-3-hexanol can potentially undergo hydride or alkyl shifts to form other, more stable carbocations, leading to a variety of alkene products.[7]

    To improve selectivity:

    • Choice of Acid Catalyst: While strong acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used, their propensity to cause rearrangements can vary. Experimenting with different acid catalysts or using a milder acid might reduce the extent of isomerization.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic product over thermodynamically more stable, rearranged products. However, this may also decrease the overall reaction rate. Careful optimization is key.

Issue 3: Formation of a Polymer-like Substance

  • Question: I am observing the formation of a viscous or solid polymer-like substance in my reaction flask. What is causing this and how can it be prevented?

  • Answer: The formation of polymers can occur under strongly acidic and high-temperature conditions. The carbocation intermediates in the E1 reaction can initiate the polymerization of the alkene products.

    To prevent polymerization:

    • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Efficient Product Removal: If the product is volatile, consider performing the reaction in a distillation apparatus to remove the alkene as it is formed, thus preventing it from polymerizing under the reaction conditions.

Frequently Asked Questions (FAQs)

Synthesis Methods

  • Question: What is the most common method for synthesizing this compound?

  • Answer: The most common laboratory synthesis of this compound is the acid-catalyzed dehydration of 2,3-Dimethyl-3-hexanol.[3] This reaction typically proceeds through an E1 elimination mechanism.[1][2]

  • Question: Are there alternative methods for synthesizing this compound?

  • Answer: Yes, other methods include:

    • Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert a ketone (in this case, 3-methyl-2-hexanone) into the desired alkene. The Wittig reaction is known for its reliability in forming a C=C double bond at a specific location.[8][9]

    • Grignard Reaction: While not a direct route to the alkene, a Grignard reagent can be used to synthesize the precursor alcohol, 2,3-Dimethyl-3-hexanol, which can then be dehydrated.[10][11]

Reaction Mechanism & Theory

  • Question: What is the mechanism of the acid-catalyzed dehydration of 2,3-Dimethyl-3-hexanol?

  • Answer: The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism:

    • Protonation of the alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst to form a good leaving group (water).

    • Formation of a carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step.

    • Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond.

  • Question: What is Zaitsev's Rule and how does it apply to this synthesis?

  • Answer: Zaitsev's rule states that in an elimination reaction, the more substituted (more stable) alkene will be the major product.[3] In the dehydration of 2,3-Dimethyl-3-hexanol, the removal of a proton from the carbon with fewer hydrogen atoms leads to the formation of the tetrasubstituted alkene, this compound, which is the thermodynamically favored product.

Experimental Procedures & Analysis

  • Question: How can I monitor the progress of the reaction?

  • Answer: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting alcohol and the appearance of the alkene product.

  • Question: How can I purify the final product?

  • Answer: The final product, this compound, can be purified by distillation. Since it is an alkene, it will have a lower boiling point than the starting alcohol. Washing the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acid catalyst is recommended before distillation.

  • Question: What analytical techniques are suitable for characterizing the product and identifying isomers?

  • Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing the product mixture.[12] GC will separate the different isomers based on their boiling points and column interactions, while MS will provide fragmentation patterns that can help in identifying each component.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and confirming the identity of the desired product and any isomers.

Data Presentation

Table 1: Comparison of Reaction Conditions for Alcohol Dehydration (General Trends)

ParameterConditionExpected Impact on Yield/SelectivityReference
Temperature Low (e.g., 25-50 °C)Lower reaction rate, may favor kinetic (less stable) products.
High (e.g., >100 °C)Higher reaction rate, may favor thermodynamic (more stable) products but increases risk of side reactions and polymerization.
Acid Catalyst Strong (e.g., H₂SO₄)High reaction rate, but may promote rearrangements and polymerization.[2]
Weaker (e.g., H₃PO₄)Slower reaction rate, may offer better selectivity and reduce side reactions.[2]
Reaction Time ShortMay result in incomplete conversion.N/A
LongCan lead to the formation of byproducts and polymers.N/A

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-hexanol

  • Setup: Assemble a distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reagents: To the round-bottom flask, add 2,3-Dimethyl-3-hexanol and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid). Add a few boiling chips.

  • Reaction: Gently heat the mixture. The alkene product will begin to distill along with water.

  • Workup: Collect the distillate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Purify the product by simple distillation.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alcohol 2,3-Dimethyl-3-hexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O H+ H+ Alkene This compound Carbocation->Alkene - H+ H2O H₂O _out H+

Caption: E1 mechanism for the acid-catalyzed dehydration of 2,3-Dimethyl-3-hexanol.

Experimental_Workflow Start Start: 2,3-Dimethyl-3-hexanol + Acid Catalyst Heating Heating and Distillation Start->Heating Workup Workup: - Neutralization (NaHCO₃) - Washing (Brine) Heating->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Product: this compound Purification->Product Side_Reactions Initial_Carbocation Initial Tertiary Carbocation Desired_Product This compound (Zaitsev Product) Initial_Carbocation->Desired_Product Deprotonation Rearranged_Carbocation Rearranged Carbocation Initial_Carbocation->Rearranged_Carbocation Hydride/Alkyl Shift Isomeric_Alkenes Isomeric Alkenes (Side Products) Rearranged_Carbocation->Isomeric_Alkenes Deprotonation

References

Separating cis and trans isomers of 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomer Separation

Topic: Separating Cis and Trans Isomers of 2,3-Dimethyl-3-hexene

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the separation of cis- and trans-2,3-Dimethyl-3-hexene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification and analysis of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of this compound?

A1: The primary challenge stems from the very similar physical properties of geometric isomers, including nearly identical boiling points and polarity. This makes separation by traditional methods like simple distillation difficult and often ineffective. Achieving high purity requires specialized techniques such as high-efficiency fractional distillation, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Q2: Which separation method is most effective for obtaining high-purity cis and trans isomers of this compound?

A2: For analytical and small-scale preparative purposes, Gas Chromatography (GC) is highly effective due to its ability to separate volatile compounds based on subtle differences in their interaction with the stationary phase. For larger-scale separations, High-Performance Liquid Chromatography (HPLC) or specialized techniques like centrifugal partition chromatography (CPC) may be more suitable.[1][2] Fractional distillation is only feasible if there is a sufficient, albeit small, difference in boiling points, requiring a column with a very high number of theoretical plates.[3]

Q3: How can I confirm the purity and identity of the separated isomers?

A3: The purity and isomeric ratio are best determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] GC provides quantitative data on the relative amounts of each isomer, while MS provides fragmentation patterns for identification. ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the specific cis or trans configuration through analysis of chemical shifts and coupling constants.[4]

Q4: Is there a significant difference in the boiling points of cis- and trans-2,3-Dimethyl-3-hexene?

A4: While specific, experimentally verified boiling points for both isomers of this compound are not consistently reported across databases, geometric isomers of alkenes typically have very close boiling points. For comparison, the boiling points of cis- and trans-2-methyl-3-hexene are both reported as 86°C, making their separation by distillation practically impossible.[5][6] A similar situation is expected for this compound, making chromatographic methods the preferred approach.

Data Presentation

The physical properties of alkene isomers are often very similar. The table below summarizes available data for isomers of hexene, which underscores the challenges in separation based on boiling point alone.

Propertycis-2,2-Dimethyl-3-Hexenetrans-2-Methyl-3-hexenecis-3-Hexene
CAS Number 690-92-63899-36-37642-09-3
Molecular Formula C₈H₁₆C₇H₁₄C₆H₁₂
Molar Mass 112.21 g/mol 98.19 g/mol 84.16 g/mol
Boiling Point 105.5°C93.4°C66-68°C
Density 0.727 g/cm³0.714 g/cm³0.681 g/mL

Data sourced from[][8]. Note: Data for the specific target compound, this compound, is sparse. The data presented is for structurally similar compounds to illustrate typical properties.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor or No Separation (Co-elution of Isomers) Incorrect Column: The stationary phase lacks the selectivity needed for geometric isomers.Use a more polar capillary column (e.g., DB-WAX, HP-INNOWax, or a liquid crystalline stationary phase) to enhance separation based on differences in polarity and molecular shape.[4][9]
Improper Oven Temperature: The temperature may be too high, causing the isomers to pass through the column too quickly without sufficient interaction.Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5°C/min) to improve resolution.[10]
Peak Tailing Active Sites in the System: Contamination or degradation of the column, liner, or septum can cause peak tailing.Replace the injector liner and septum. If the problem persists, condition the column according to the manufacturer's instructions or trim the first few centimeters from the column inlet.
Column Overload: Injecting too much sample can saturate the column.Reduce the injection volume or dilute the sample.
Inconsistent Retention Times Fluctuations in Flow Rate or Temperature: Leaks in the system or unstable oven temperature can cause retention times to drift.Check for leaks using an electronic leak detector. Verify that the oven temperature is stable and calibrated. Ensure a constant carrier gas flow rate.[11]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Isomer Resolution Suboptimal Mobile Phase: The mobile phase composition does not provide enough selectivity.Systematically vary the solvent ratio (e.g., acetonitrile (B52724) vs. water). Consider adding a small amount of a third solvent (e.g., THF) to modify selectivity.
Inappropriate Stationary Phase: A standard C18 column may not be sufficient.Use a column with enhanced shape selectivity. Phenyl-hexyl, biphenyl, or embedded-amide phases can provide better resolution for isomers.[12] Liquid chromatography with a stationary phase containing an organosilane with a pendant aliphatic group has also been shown to be effective.[13]
Broad Peaks Extra-column Volume: Long tubing between the injector, column, and detector can cause peak broadening.Use tubing with the smallest possible internal diameter and keep lengths to a minimum.
Poor Sample Solubility: The sample may be precipitating in the mobile phase.Ensure the sample is fully dissolved in the mobile phase or a solvent of similar or weaker strength.
Low Signal-to-Noise Ratio Detector Settings: The wavelength may not be optimal for the analyte (if using a UV detector).Determine the optimal wavelength for detection by running a UV scan of the analyte. For non-UV active compounds, consider using a refractive index (RI) or evaporative light scattering (ELS) detector.

Experimental Protocols & Visualizations

Protocol 1: Analytical Separation by Gas Chromatography (GC)

This protocol outlines a general method for the analytical-scale separation and quantification of cis- and trans-2,3-Dimethyl-3-hexene.

Methodology:

  • System Preparation:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating alkene isomers.[4]

    • Carrier Gas: Use high-purity Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[4]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C (FID) or as specified for MS transfer line.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase to 150°C at a rate of 5°C/min.

      • Hold at 150°C for 2 minutes.

  • Sample Preparation & Injection:

    • Prepare a dilute solution of the isomer mixture (e.g., 1 mg/mL) in a volatile solvent like hexane (B92381) or pentane.

    • Inject 1 µL of the sample using a split injection (e.g., 50:1 split ratio) to avoid column overload.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times. Typically, the cis isomer is more volatile and will elute first.[4]

    • Calculate the relative percentage of each isomer based on the integrated peak areas.

GC_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample Isomer Mixture Dilute Dilute Sample (e.g., in Hexane) Sample->Dilute Inject Inject 1µL (Split Mode) Dilute->Inject Column Separation on Polar Column Inject->Column Detect FID/MS Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Isomer Ratio Integrate->Quantify Prep_HPLC_Workflow start Isomer Mixture dev Analytical HPLC Method Development start->dev scale_up Scale-up to Preparative Column dev->scale_up inject Inject Concentrated Sample scale_up->inject separate Isocratic Elution inject->separate collect Collect Fractions (Cis & Trans) separate->collect pool Pool Fractions for each Isomer collect->pool evap Solvent Evaporation pool->evap analyze Purity Check by GC-MS evap->analyze end_cis Pure Cis Isomer analyze->end_cis end_trans Pure Trans Isomer analyze->end_trans Troubleshooting_Tree start Poor Isomer Resolution? is_gc Using GC? start->is_gc Yes is_hplc Using HPLC? start->is_hplc No gc_temp Lower Oven Temp & Use Slower Ramp is_gc->gc_temp Yes hplc_mp Optimize Mobile Phase Ratio is_hplc->hplc_mp Yes recheck Re-evaluate Resolution gc_temp->recheck gc_col Switch to More Polar Column (e.g., WAX phase) fail Consult Specialist gc_col->fail hplc_mp->recheck hplc_col Use Column with Shape Selectivity (e.g., Phenyl-Hexyl) hplc_col->fail recheck->gc_col GC & Rs < 1.5 recheck->hplc_col HPLC & Rs < 1.5 success Separation Successful recheck->success Rs > 1.5

References

Technical Support Center: Purification of Crude 2,3-Dimethyl-3-hexene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-Dimethyl-3-hexene via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by fractional distillation?

A1: The main challenge is the presence of isomeric impurities with very close boiling points. Crude this compound is often a mixture of its (E) and (Z) geometric isomers, as well as other structural isomers of dimethylhexene, which have similar volatilities, making separation by standard distillation difficult.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities largely depend on the synthetic route used.

  • Dehydration of 2,3-dimethyl-3-hexanol: This can lead to a mixture of isomeric alkenes, including 2,3-dimethyl-1-hexene (B102464) and 2,3-dimethyl-2-hexene, as well as unreacted starting alcohol.

  • Wittig Reaction: Impurities may include the starting aldehyde or ketone, the phosphonium (B103445) salt, and the byproduct triphenylphosphine (B44618) oxide. Solvents used in the reaction and workup may also be present.

Q3: Can azeotropes be an issue during the purification of this compound?

Q4: How can I confirm the purity and isomeric ratio of my purified this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique. The different isomers will have distinct retention times, and the relative peak areas can be used to determine the purity and isomeric ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and confirm its structure.

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

CompoundCAS NumberMolecular FormulaBoiling Point (°C)
(E)-2,3-Dimethyl-3-hexene19550-88-0C₈H₁₆~122
(Z)-2,3-Dimethyl-3-hexene19550-87-9C₈H₁₆~122
2,3-Dimethyl-1-hexene16746-86-4C₈H₁₆~111-112.1
2,3-Dimethyl-2-hexene7145-20-2C₈H₁₆~121.86-122

Note: Boiling points are approximate and can vary with atmospheric pressure.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column (e.g., Vigreux, packed column).- Use a more efficient column packing material (e.g., Raschig rings, metal sponge).- Increase the reflux ratio to allow for more condensation-vaporization cycles.
Distillation rate is too fast.- Reduce the heating rate to allow for proper equilibrium to be established in the column.
Constant Boiling Point Below Expected Temperature Formation of a minimum-boiling azeotrope with a solvent.- If the azeotrope is with water, consider adding a drying agent to the crude product before distillation.- If the solvent is known, consult literature for azeotropic data and consider using a different solvent for extraction or workup.- Consider azeotropic distillation by adding an entrainer that forms a lower-boiling azeotrope with one of the components.
Product is Contaminated with Starting Alcohol Incomplete reaction or inefficient initial purification.- If the boiling point difference is significant, a simple distillation prior to fractional distillation may remove the bulk of the alcohol.- Perform an aqueous wash of the crude product to remove the more polar alcohol before distillation.
Product is Contaminated with Triphenylphosphine Oxide (from Wittig) Inefficient removal during workup.- Triphenylphosphine oxide is a solid and can often be removed by filtration if it crystallizes out.- If it is soluble, perform a thorough extraction and consider column chromatography of the crude product before distillation.
"Bumping" or Uncontrolled Boiling Uneven heating or lack of boiling chips/stir bar.- Ensure the heating mantle is in good contact with the flask and the heating is uniform.- Always use fresh boiling chips or a magnetic stir bar.
Flooding of the Column Excessive heating rate causing high vapor velocity.- Reduce the heating rate to decrease the amount of vapor entering the column at once.
Poor insulation leading to condensation in the column.- Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.

Experimental Protocols

Protocol: Purification of Crude this compound by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

  • Charging the Flask:

    • Add the crude this compound to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently with a heating mantle.

    • Allow the vapor to slowly rise through the fractionating column. A "reflux ring" of condensing vapor should be observed moving up the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second into the receiving flask).

    • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (e.g., residual solvent).

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (around 122 °C).[1][2]

    • It is advisable to collect multiple small fractions and analyze their purity by GC-MS.

  • Completion:

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

    • Allow the apparatus to cool completely before disassembling.

  • Purity Analysis:

    • Analyze the collected fractions using GC-MS to determine their purity and isomeric composition.

Mandatory Visualization

Fractional_Distillation_Workflow Experimental Workflow for Fractional Distillation cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis start Start with Crude This compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Crude Product setup->charge heat Gentle Heating charge->heat Add boiling chips/ stir bar reflux Establish Reflux in Column heat->reflux collect_fore Collect Low-Boiling Foreshot (Impurities) reflux->collect_fore Monitor Temperature collect_main Collect Main Fraction at Stable Boiling Point (~122 °C) collect_fore->collect_main Temperature Stabilizes collect_end Stop Distillation collect_main->collect_end Temperature Fluctuates/ Residue Remains gcms Analyze Fractions by GC-MS collect_main->gcms pure Pure this compound gcms->pure Confirm Purity

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting_Logic Troubleshooting Logic for Poor Separation cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Isomer Separation cause1 Insufficient Column Efficiency start->cause1 cause2 Distillation Rate Too Fast start->cause2 cause3 Azeotrope Formation start->cause3 sol1a Use Longer/ More Efficient Column cause1->sol1a sol1b Increase Reflux Ratio cause1->sol1b sol2 Reduce Heating Rate cause2->sol2 sol3 Identify & Break Azeotrope cause3->sol3

Caption: Logical relationship for troubleshooting poor separation during fractional distillation.

References

Identifying byproducts in the synthesis of 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethyl-3-hexene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis of this compound is the acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol (B1581839). This reaction typically proceeds through an E1 elimination mechanism, favored by the formation of a stable tertiary carbocation intermediate.

Q2: What are the expected byproducts in this synthesis?

Due to the E1 pathway involving a carbocation intermediate, rearrangements are common, leading to the formation of several isomeric alkene byproducts.[1] The primary byproducts are other C8H16 isomers. According to Zaitsev's rule, the most substituted alkenes are generally the major products. Other potential, though less common, side products can include ethers if the reaction temperature is not sufficiently high.[2]

Q3: Which acid catalyst is recommended for the dehydration of 2,3-dimethyl-3-hexanol?

Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can be used as catalysts. However, phosphoric acid is often preferred as it is less oxidizing than sulfuric acid, which can lead to charring and the formation of sulfur dioxide as a byproduct.[3]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). GC is particularly useful as it can also help in identifying the distribution of the product and its isomers.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound and a high proportion of isomeric byproducts.

  • Possible Cause: Carbocation rearrangements are inherent to the E1 mechanism of this reaction. The formation of a stable tertiary carbocation allows for 1,2-hydride or 1,2-methyl shifts to form other stable carbocations, leading to a mixture of isomeric alkenes.

  • Solution:

    • Optimize Reaction Temperature: While higher temperatures favor elimination, excessively high temperatures can sometimes lead to more rearrangements and decomposition. A systematic study of the reaction temperature can help in finding an optimal balance.

    • Choice of Acid Catalyst: The nature of the acid and its concentration can influence the product distribution. Experimenting with a milder acid or a lower concentration might alter the selectivity, although it could also slow down the reaction rate.

    • Purification: A highly efficient fractional distillation column is crucial for separating the desired product from its close-boiling isomers.[4]

Problem 2: The presence of a significant amount of a high-boiling point byproduct.

  • Possible Cause: If the reaction temperature is too low, the protonated alcohol may be attacked by another alcohol molecule in an Sₙ2 reaction, leading to the formation of a di(2,3-dimethyl-3-hexyl) ether.[2]

  • Solution:

    • Increase Reaction Temperature: Ensure that the reaction is heated to a temperature sufficient to favor the elimination pathway over substitution. For tertiary alcohols, dehydration is often effective at milder temperatures than for primary or secondary alcohols, but a certain threshold must be reached.[1]

Problem 3: The reaction mixture has turned dark brown or black.

  • Possible Cause: This is likely due to charring of the organic material by the strong acid catalyst, especially when using concentrated sulfuric acid.[3]

  • Solution:

    • Use Phosphoric Acid: Switch to concentrated phosphoric acid, which is a weaker oxidizing agent.

    • Control Temperature: Avoid excessive heating, which can accelerate the decomposition of the starting material and products.

    • Ensure Proper Stirring: Good agitation ensures even heat distribution and prevents localized overheating.

Experimental Protocols

Synthesis of this compound via Dehydration of 2,3-Dimethyl-3-hexanol

This protocol is a representative procedure for the acid-catalyzed dehydration of a tertiary alcohol.

Materials:

  • 2,3-dimethyl-3-hexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride or sodium sulfate (B86663) (drying agent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or pentane (B18724) (for extraction)

  • Boiling chips

Apparatus:

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Erlenmeyer flasks

Procedure:

  • Place 2,3-dimethyl-3-hexanol and a few boiling chips into a round-bottom flask.

  • Slowly add the acid catalyst (e.g., 85% H₃PO₄) to the alcohol with gentle swirling. The ratio of alcohol to acid should be optimized, but a starting point could be a 4:1 molar ratio.

  • Set up a distillation apparatus.

  • Heat the mixture gently using a heating mantle. The alkene products will distill as they are formed. Collect the distillate in a flask cooled in an ice bath.

  • Continue the distillation until no more organic layer is observed in the distillate.

  • Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any acidic components.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or Na₂SO₄).

  • Decant or filter the dried liquid into a clean, dry round-bottom flask.

  • Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 118-120 °C).[4]

Data Presentation

The following table presents a representative, hypothetical product distribution from the dehydration of 2,3-dimethyl-3-hexanol, as might be determined by Gas Chromatography-Mass Spectrometry (GC-MS). The exact distribution can vary based on reaction conditions.

Compound NameStructureRetention Time (min)Area %
2,3-Dimethyl-1-hexeneCH2=C(CH3)CH(CH3)CH2CH2CH38.215
(E/Z)-2,3-Dimethyl-2-hexeneCH3CH=C(CH3)C(CH3)2CH38.510
This compound CH3CH2C(CH3)=C(CH3)CH2CH39.1 65
Other Isomers-various5
Unreacted AlcoholCH3CH2C(OH)(CH3)CH(CH3)CH312.55

Mandatory Visualization

Synthesis_Byproducts_Workflow start Start Synthesis of This compound synthesis Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-hexanol start->synthesis analysis GC-MS Analysis of Crude Product synthesis->analysis check_purity Is the purity of This compound acceptable? analysis->check_purity troubleshoot Troubleshooting Required analysis->troubleshoot Identify Issues purification Fractional Distillation check_purity->purification No end_product Pure this compound check_purity->end_product Yes purification->analysis low_yield Low Yield/ High Isomer Content troubleshoot->low_yield Predominant Issue high_bp_byproduct High Boiling Point Byproduct (e.g., Ether) troubleshoot->high_bp_byproduct charring Reaction Mixture Charred troubleshoot->charring

Caption: Troubleshooting workflow for the synthesis of this compound.

E1_Mechanism_Byproducts cluster_main E1 Dehydration of 2,3-Dimethyl-3-hexanol cluster_byproducts Byproduct Formation via Rearrangement alcohol 2,3-Dimethyl-3-hexanol protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol + H+ carbocation Tertiary Carbocation (Initial) protonated_alcohol->carbocation - H2O product This compound (Major Product) carbocation->product - H+ rearranged_carbocation Rearranged Carbocation carbocation->rearranged_carbocation 1,2-Hydride/Methyl Shift isomer1 Isomeric Alkene 1 rearranged_carbocation->isomer1 - H+ isomer2 Isomeric Alkene 2 rearranged_carbocation->isomer2 - H+

Caption: E1 mechanism for this compound synthesis and byproduct formation.

References

Technical Support Center: Optimizing GC Oven Temperature for Hexene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of hexene isomers using gas chromatography (GC).

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of hexene isomers, with a focus on optimizing oven temperature.

Question: Why am I seeing poor peak resolution or co-elution of my hexene isomers?

Answer:

Poor resolution is a frequent challenge and can often be traced back to the GC column and the oven temperature program.[1]

  • Column Choice: The stationary phase of your column is critical. Non-polar stationary phases separate compounds primarily by their boiling points. For hexene isomers with very similar boiling points, a polar stationary phase (e.g., containing polyethylene (B3416737) glycol) may offer better selectivity, especially for resolving cis/trans isomers.[2]

  • Oven Temperature Program:

    • Initial Temperature: A low initial oven temperature can improve the separation of early-eluting, volatile isomers. If your initial temperature is too high, volatile isomers may not be retained long enough on the column to separate effectively.[3][4] For splitless injections, a common practice is to set the initial oven temperature about 20°C below the boiling point of the sample solvent.[5]

    • Ramp Rate: The rate at which the oven temperature increases is crucial.[1] A slow temperature ramp (e.g., 2-5°C per minute) through the elution range of the hexene isomers can significantly improve separation.[1] Conversely, a fast ramp can cause isomers to elute too closely together, leading to co-elution.[1] An optimal ramp rate can be estimated as 10°C per column hold-up time.[5]

    • Isothermal vs. Temperature Program: While an isothermal (constant temperature) analysis is simpler, a temperature program is often necessary when separating a mixture with a wide range of boiling points, which can include various hexene isomers and other sample components.[6][7]

Question: My signal intensity is low, and I'm struggling with poor sensitivity for the hexene isomers. What can I do?

Answer:

Low sensitivity can be due to several factors, some of which are related to temperature settings.

  • Injector Temperature: Ensure the injector temperature is high enough (e.g., 250°C) to facilitate the complete and rapid volatilization of the hexene isomers.[1] However, be cautious of temperatures that could cause thermal degradation of your analytes.

  • Column Bleed: If the final oven temperature is too high or held for too long, it can lead to excessive column bleed, which appears as a rising baseline and can obscure analyte peaks, reducing the signal-to-noise ratio.[3] Ensure the final temperature does not exceed the column's maximum operating temperature.[8]

  • Injection Technique: For trace analysis, a splitless injection is preferable to a split injection as it introduces more of the sample onto the column.[1]

Question: I am observing significant peak tailing for my hexene isomer peaks. What is the likely cause?

Answer:

Peak tailing is often caused by active sites within the GC system or issues with the sample solvent.[1]

  • Active Sites: Active sites can be present in the injector liner, at the head of the column, or in the transfer line to the detector. Using a deactivated glass liner and regularly replacing it can help.[1] Trimming the first 10-15 cm of the column can also remove contaminants that may be causing tailing.[1]

  • Column Temperature: If the initial oven temperature is too low, it can sometimes lead to condensation of the sample at the head of the column, which may contribute to peak shape issues.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an oven temperature program for hexene isomer separation?

A1: A good starting point depends on the specific isomers and the column being used. However, a general approach would be:

  • Initial Temperature: Start at a low temperature, for example, 35-40°C, and hold for a few minutes to allow for sharp initial peaks and good separation of volatile isomers.[2]

  • Ramp Rate: A slow to moderate ramp rate, such as 5-10°C per minute, is often a good starting point.[1][2]

  • Final Temperature: The final temperature should be high enough to ensure all components have eluted from the column. A final hold time can also help to clean the column.[1]

Q2: How does changing the oven temperature affect the retention time of hexene isomers?

A2: As a general rule, for every 15°C increase in oven temperature, the retention time will decrease by approximately half. Conversely, decreasing the temperature by 15°C will roughly double the retention time.[6] This relationship is a key principle in optimizing your separation.

Q3: Can the oven temperature program change the elution order of hexene isomers?

A3: Yes, in some cases, altering the temperature program can change the elution order of compounds, especially on polar columns where separation is not strictly based on boiling point.[9] It is important to re-verify peak identification if you make significant changes to the temperature program.

Q4: What type of GC column is most suitable for separating hexene isomers?

A4: The choice of column depends on the specific isomers you are trying to separate.

  • Non-polar columns (e.g., DB-1ms, 100% dimethylpolysiloxane) separate based on boiling point.[2] These are effective if the hexene isomers have sufficiently different boiling points.

  • Polar columns (e.g., Carbowax, Agilent J&W CP-Select 624 Hexane) offer different selectivity and are particularly useful for separating isomers with similar boiling points but different polarities, such as cis- and trans-isomers.[2][10]

Experimental Protocols

Below are representative experimental protocols for the GC analysis of hexene isomers. These should be considered as starting points and may require optimization for your specific application and instrument.

Protocol 1: General Screening of Hexene Isomers on a Non-Polar Column

ParameterSetting
Gas Chromatograph Agilent 7890A GC or equivalent
Column Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Injector Split/splitless injector at 250°C, split ratio 50:1[2]
Injection Volume 1 µL[2]
Oven Temperature Program Initial temperature: 40°C, hold for 5 minutes. Ramp: 5°C/min to 150°C.[2]

Protocol 2: Enhanced Separation of Hexene Isomers on a Specialized Polar Column

ParameterSetting
Gas Chromatograph Agilent 7890A GC or equivalent
Column Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm ID, 1.8 µm film thickness)[2]
Carrier Gas Helium at a constant flow of 1.5 mL/min[2]
Injector Split/splitless injector at 250°C, split ratio 50:1
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 35°C, hold for 10 minutes. Ramp: 10°C/min to 200°C.[2]

Visualizations

Logical Workflow for GC Method Optimization

GC_Optimization_Workflow start Start: Poor Isomer Separation check_column Step 1: Verify GC Column - Is the stationary phase appropriate? - Non-polar for boiling point separation - Polar for polarity-based separation start->check_column optimize_temp Step 2: Optimize Oven Temperature Program check_column->optimize_temp initial_temp Adjust Initial Temperature - Lower for better separation of early eluters optimize_temp->initial_temp ramp_rate Adjust Ramp Rate - Slower for improved resolution optimize_temp->ramp_rate final_temp Adjust Final Temperature & Hold - Ensure all components elute optimize_temp->final_temp check_other Step 3: Check Other Parameters - Carrier gas flow rate - Injector temperature - Injection volume initial_temp->check_other ramp_rate->check_other final_temp->check_other good_separation End: Optimized Separation check_other->good_separation

Caption: A logical workflow for troubleshooting and optimizing GC methods for hexene isomer separation.

Decision Tree for Troubleshooting Poor Resolution

Troubleshooting_Resolution start Issue: Poor Peak Resolution is_isothermal Is the method isothermal? start->is_isothermal lower_temp Action: Lower the isothermal temperature is_isothermal->lower_temp Yes use_program Action: Implement a temperature program is_isothermal->use_program No program_issue Investigate Temperature Program lower_temp->program_issue use_program->program_issue lower_initial Action: Decrease initial temperature program_issue->lower_initial slower_ramp Action: Decrease ramp rate program_issue->slower_ramp check_column Still unresolved? Consider a different column stationary phase. lower_initial->check_column slower_ramp->check_column

Caption: A decision tree to guide troubleshooting efforts for poor peak resolution in GC analysis.

References

Preventing isomerization during alkene purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alkene Purification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent unwanted isomerization during the purification of alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of alkene isomerization during purification?

A1: Alkene isomerization during purification is primarily caused by three factors:

  • Acid or Base Catalysis: Standard purification media like silica (B1680970) gel are slightly acidic and can catalyze the migration of double bonds or the interconversion of E/Z isomers.[1] Alumina (B75360) can be acidic, neutral, or basic, each potentially causing isomerization depending on the substrate.[1]

  • Thermal Stress: High temperatures, especially during distillation, can provide the activation energy needed for isomerization, leading to a thermodynamically more stable mixture of isomers.

  • Trace Metal Contamination: Residual transition metals from preceding reaction steps (e.g., ruthenium from metathesis) can form hydride species that are highly active isomerization catalysts.[2][3]

Q2: My alkene is sensitive to acid. What is the safest way to purify it using column chromatography?

A2: If your alkene is acid-sensitive, you should avoid using standard silica gel without precautions. You have several options:

  • Neutralized Silica: You can neutralize the acidic sites on silica gel. This is typically done by flushing the column with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~0.1-1%), before loading your compound.

  • Alumina Column: Use neutral or basic alumina as your stationary phase instead of silica gel.[1]

  • Silver Nitrate (B79036) Impregnated Silica Gel: This method is excellent for separating isomers and is generally performed under neutral conditions.[4][5] It works by forming reversible π-complexes between the silver ions and the alkene's double bond.[4][6]

Q3: How does silver nitrate (AgNO₃) chromatography work, and when should I use it?

A3: Silver nitrate chromatography, or "argentation chromatography," is a technique where silica gel is impregnated with silver nitrate.[7] The separation is based on the formation of weak, reversible π-complexes between the silver(I) ions and the π-electrons of the alkene double bond.[4][5] The strength of this interaction depends on the sterics and electronics of the double bond.[5]

You should use this technique when:

  • You need to separate cis (Z) and trans (E) isomers. Cis-isomers generally bind more strongly than trans-isomers due to reduced steric hindrance, leading to longer retention times.[7]

  • You are separating alkenes with different degrees of unsaturation.

  • Standard silica or alumina chromatography fails to provide adequate separation between alkene isomers or from structurally similar alkanes.[6]

Troubleshooting Guides

This section addresses specific problems you might encounter during alkene purification.

Issue 1: Unexpected Isomerization on a Silica Gel Column

Q: I ran a column on silica gel, and my post-column NMR shows a new mixture of isomers that wasn't present in the crude material. What happened and how can I fix it?

A: This is a classic sign of on-column, acid-catalyzed isomerization. The acidic silanol (B1196071) groups (Si-OH) on the silica surface are likely protonating your alkene to form a transient carbocation, which can then be deprotonated to yield a mixture of isomers.

Troubleshooting Workflow for On-Column Isomerization

start Isomerization Detected After Silica Column sub_check1 Was the compound on the column for an extended time? start->sub_check1 remedy1 Decrease purification time. Increase flow rate or use stronger eluent. sub_check1->remedy1 Yes sub_check2 Is the alkene known to be acid-sensitive? sub_check1->sub_check2 No sub_check2->start No (Re-evaluate cause) remedy2 Option 1: Neutralize Silica - Add 0.5-1% Et3N to eluent. - Or pre-wash column with this mixture. sub_check2->remedy2 Yes remedy3 Option 2: Use Alternative Phase - Neutral or basic alumina. - C18 reverse phase silica. sub_check2->remedy3 Yes remedy4 Option 3: Use AgNO3-Silica - Excellent for isomer separation. - Operates under neutral conditions. sub_check2->remedy4 Yes

Caption: Troubleshooting workflow for on-column alkene isomerization.

Issue 2: Isomerization During Solvent Removal or Distillation

Q: My product was pure after the column, but after rotovapping and heating to remove high-boiling solvents, I see isomerization. How do I prevent this?

A: This indicates thermal isomerization. Some alkenes, especially those that can move into conjugation with other π-systems, will isomerize at elevated temperatures to form the most thermodynamically stable isomer.

Solutions:

  • Use a Lower Boiling Point Eluent: If possible, use solvents like pentane, hexane, or diethyl ether that can be removed at lower temperatures.

  • Avoid High Heat: Remove solvent under high vacuum and with minimal heating. Use a water bath temperature below 40°C if possible.

  • Consider Alternative Purification: If the alkene is extremely sensitive, consider methods that don't require heat, such as recrystallization or preparative TLC.

  • Add an Inhibitor: For bulk industrial distillations, radical inhibitors or mild bases are sometimes added, but this must be tested carefully to ensure compatibility with your molecule.

Data Presentation: Method Comparison

The following table summarizes the advantages and disadvantages of common chromatographic methods for alkene purification.

Purification MethodKey PrincipleAdvantagesDisadvantagesBest For...
Standard Silica Gel Adsorption based on polarityInexpensive, widely available, well-understood.Acidic surface can cause isomerization of sensitive alkenes.[1]Robust, non-acid-sensitive alkenes.
Neutralized Silica Gel Adsorption on a pH-neutralized surfacePrevents acid-catalyzed isomerization; simple to prepare.Added base (e.g., Et₃N) must be removed later.Acid-sensitive alkenes.
Alumina (Neutral/Basic) Adsorption based on polarityProvides an alternative pH environment to silica.Can have different selectivity; sometimes lower resolution.Compounds that degrade on silica.
AgNO₃-Impregnated Silica Reversible π-complexation with silver ions[4]Excellent separation of Z/E isomers and other closely related unsaturated compounds.[5][7]Light-sensitive, requires preparation, more expensive, silver may leach.[4]Difficult separations of isomers; separating alkenes from alkanes.[6]

Experimental Protocols

Protocol 1: Preparation of Silver Nitrate-Impregnated Silica Gel for Flash Chromatography

This protocol describes the preparation of a 10% (w/w) silver nitrate-silica gel stationary phase, a common concentration for separating challenging alkene mixtures.[7]

Materials:

  • Silica gel (for flash chromatography, e.g., 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Methanol (B129727) or acetone (B3395972)

  • Round-bottom flask

  • Rotary evaporator

  • Aluminum foil

Procedure:

  • Dissolve Silver Nitrate: In a round-bottom flask, dissolve the required amount of AgNO₃ in a minimal amount of deionized water. For example, for 100 g of final stationary phase, dissolve 10 g of AgNO₃.

  • Add Silica Gel: To the aqueous AgNO₃ solution, add 90 g of silica gel.

  • Create a Slurry: Add enough methanol or acetone to the flask to create a free-flowing slurry that can be easily mixed.

  • Evaporate Solvent: Attach the flask to a rotary evaporator. Cover the flask with aluminum foil to protect the light-sensitive AgNO₃.[4] Reduce the pressure and rotate the flask at a moderate speed until the silica is a completely free-flowing, dry powder. Gentle heating (30-40°C) can be used to expedite drying.

  • Final Drying: For best results, dry the prepared AgNO₃-silica in a vacuum oven at 50°C for several hours to remove residual moisture.

  • Storage: Store the prepared stationary phase in a container completely covered in aluminum foil or in an amber glass jar, protected from light. The material has a limited shelf life.[4]

  • Packing and Running the Column: Pack the column with the prepared AgNO₃-silica as you would with normal silica, using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane).[4] Protic solvents like methanol should be avoided as they can cause silver nitrate to leach from the column.[4]

Visualization: Method Selection Guide

Choosing the correct purification strategy from the start is crucial. The following decision tree can guide you in selecting an appropriate method based on your alkene's properties.

start Start: Choose Purification Method check1 Is the goal to separate Z/E or positional isomers? start->check1 ag_silica Use Silver Nitrate (AgNO3) Impregnated Silica Gel check1->ag_silica Yes check2 Is the alkene known to be acid-sensitive? check1->check2 No neutral_methods Use Neutralized Silica (add Et3N to eluent) or Neutral Alumina check2->neutral_methods Yes check3 Is the alkene volatile and thermally stable? check2->check3 No distillation Consider Fractional Distillation check3->distillation Yes default_silica Use Standard Silica Gel with a non-polar eluent system check3->default_silica No

Caption: Decision tree for selecting an alkene purification method.

References

Technical Support Center: Catalytic Dehydration of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic dehydration of tertiary alcohols.

Troubleshooting Guide

Problem 1: Low or No Conversion of the Tertiary Alcohol

Question: I am observing very low or no conversion of my starting tertiary alcohol. What are the potential causes and how can I improve the conversion rate?

Answer:

Low conversion in the catalytic dehydration of tertiary alcohols can stem from several factors, primarily related to reaction conditions and catalyst activity. Tertiary alcohols are generally the most reactive in dehydration reactions due to the stability of the tertiary carbocation intermediate formed during the E1 mechanism.[1][2]

Potential Causes and Solutions:

  • Insufficient Reaction Temperature: The dehydration of tertiary alcohols is an endothermic process and requires adequate heating.[3] However, excessively high temperatures can lead to side reactions.

    • Solution: Gradually increase the reaction temperature. For many tertiary alcohols, a temperature range of 25-80°C is sufficient when using strong acid catalysts like sulfuric or phosphoric acid.[1][3]

  • Catalyst Inactivity: The catalyst may be deactivated or insufficient in quantity.

    • Solution:

      • Increase the catalyst loading.

      • Ensure the catalyst is active. For solid catalysts, this may involve pre-treatment or regeneration. For acid catalysts, ensure the concentration is appropriate.

      • Consider using a more active catalyst. For instance, zeolites can be more active than phosphoric acid in aqueous phase reactions.[4]

  • Poor Leaving Group: The hydroxyl group (-OH) is a poor leaving group.

    • Solution: The reaction is typically catalyzed by an acid which protonates the hydroxyl group to form a much better leaving group, water (H₂O). Ensure sufficient acid concentration to facilitate this step.

A general troubleshooting workflow for low conversion is outlined below:

low_conversion_troubleshooting start Low Conversion Observed check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature incrementally check_temp->increase_temp No check_catalyst Is the catalyst active and in sufficient quantity? check_temp->check_catalyst Yes success Improved Conversion increase_temp->success increase_catalyst Increase catalyst loading or use a fresh/regenerated catalyst check_catalyst->increase_catalyst No check_acid Is the acid concentration sufficient to protonate the alcohol? check_catalyst->check_acid Yes increase_catalyst->success increase_acid Increase acid concentration check_acid->increase_acid No increase_acid->success side_products_pathway alcohol Tertiary Alcohol protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol + H+ carbocation Tertiary Carbocation protonated_alcohol->carbocation - H2O alkene Desired Alkene carbocation->alkene - H+ ether Ether (Side Product) carbocation->ether + R-OH, - H+ polymer Polymer (Side Product) alkene->polymer + H+, + n(Alkene) catalyst_cycle active Active Catalyst deactivated Deactivated Catalyst (Coking, Poisoning) active->deactivated Dehydration Reaction deactivated->active Regeneration (e.g., Calcination) experimental_workflow setup 1. Reaction Setup (Alcohol + Acid + Boiling Chips) distillation 2. Dehydration & Distillation (Heat and collect distillate) setup->distillation workup 3. Workup (Wash with NaHCO₃, H₂O, Brine) distillation->workup drying 4. Drying (Dry with Na₂SO₄) workup->drying purification 5. Final Purification (Distillation) drying->purification analysis 6. Analysis (GC, IR) purification->analysis

References

Technical Support Center: Minimizing Steric Hindrance in Reactions with Tetrasubstituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of tetrasubstituted alkenes. The content is designed to directly address specific issues faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing tetrasubstituted alkenes?

A1: The synthesis of tetrasubstituted alkenes is primarily challenging due to significant steric hindrance around the double bond. This steric congestion can lead to several issues, including:

  • Low reaction rates and yields: The bulky substituents impede the approach of reagents to the reactive center.[1]

  • Difficulty in controlling stereoselectivity (E/Z isomerism): The thermodynamic stabilities of the E and Z isomers can be very similar, making it difficult to selectively synthesize one over the other.

  • Limited substrate scope: Many synthetic methods are not general and fail with substrates bearing particularly bulky groups.

  • Catalyst deactivation: Steric hindrance can sometimes lead to catalyst decomposition or deactivation.[2]

Q2: Which catalytic systems are most effective for synthesizing tetrasubstituted alkenes?

A2: Several transition metal-based catalytic systems have proven effective. The choice of catalyst often depends on the specific reaction and desired outcome:

  • Nickel-catalyzed reactions: Nickel catalysts, particularly with bulky monodentate phosphine (B1218219) ligands, are effective for the synthesis of all-carbon Z-tetrasubstituted alkenes via alkyne difunctionalization.[3][4] They are also used in Suzuki-Miyaura cross-couplings of enol tosylates to produce tetrasubstituted alkenes with high stereoselectivity.[5][6]

  • Palladium-catalyzed reactions: Palladium catalysts are widely used in cross-coupling reactions to form tetrasubstituted alkenes. The choice of ligand is crucial for controlling selectivity.[7][8]

  • Ruthenium-catalyzed reactions: Ruthenium catalysts are particularly useful for C-H activation/alkenylation reactions to synthesize tetrasubstituted alkenes, often employing directing groups to control regioselectivity.[4][9][10] They are also the catalysts of choice for olefin metathesis, although their reactivity can be hampered by sterically demanding substrates.[1]

Q3: How do directing groups facilitate the synthesis of tetrasubstituted alkenes?

A3: Directing groups are functional groups that are part of the substrate and can coordinate to the metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization. In the context of tetrasubstituted alkene synthesis, directing groups play a crucial role in:

  • Controlling regioselectivity: By directing the catalyst to a specific C-H bond, they ensure that the new C-C bond forms at the desired position.[11]

  • Overcoming steric hindrance: By pre-coordinating the catalyst, they can facilitate reactions that would otherwise be disfavored due to steric hindrance.

  • Enabling novel transformations: Some directing groups can participate in the reaction and migrate, leading to the formation of complex tetrasubstituted alkenes.[11][12]

Troubleshooting Guides

Problem 1: Low Yield in Tetrasubstituted Alkene Synthesis

Symptoms:

  • The desired product is obtained in a low yield (<50%).

  • A significant amount of starting material remains unreacted.

  • Multiple side products are observed.

Possible Causes and Solutions:

Cause Troubleshooting Steps
High Steric Hindrance 1. Switch to a more reactive catalyst: For metathesis, consider a more electron-deficient or less sterically hindered catalyst. For cross-coupling, a more active catalyst system (e.g., with a more electron-donating ligand) might be necessary.[1] 2. Increase reaction temperature: This can help overcome the activation energy barrier, but be cautious of catalyst decomposition at higher temperatures.[2] 3. Use a less sterically hindered substrate if possible.
Catalyst Deactivation 1. Ensure inert atmosphere: Many catalysts are sensitive to air and moisture. Use freshly degassed solvents and maintain a nitrogen or argon atmosphere.[2] 2. Check for impurities: Substrates or solvents might contain impurities that poison the catalyst. Purify all reagents and ensure they are dry. 3. Use a higher catalyst loading: While not ideal for atom economy, increasing the catalyst loading can sometimes compensate for slow deactivation.
Poor Substrate Reactivity 1. Modify the electronic properties of the substrate: The presence of electron-withdrawing or electron-donating groups can significantly impact reactivity. 2. Change the leaving group (for cross-coupling): A more reactive leaving group (e.g., triflate instead of tosylate) can improve yields.
Suboptimal Reaction Conditions 1. Optimize solvent: The polarity and coordinating ability of the solvent can have a large impact on the reaction. Screen a variety of solvents. 2. Optimize base (for cross-coupling): The choice and amount of base are critical. A stronger or weaker base might be required depending on the specific reaction.
Problem 2: Poor Stereoselectivity (E/Z Mixture)

Symptoms:

  • The product is a mixture of E and Z isomers.

  • The desired isomer is not the major product.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Ligand Effects 1. Change the phosphine ligand (for Ni- and Pd-catalyzed reactions): The steric and electronic properties of the ligand are the most critical factors for controlling stereoselectivity.[3][13] For example, in some nickel-catalyzed reactions, bulky monodentate phosphines favor the Z-isomer.[3] 2. Screen a library of ligands: A systematic screening of ligands with different cone angles and electronic parameters is often necessary to find the optimal one for a specific transformation.
Reaction Conditions 1. Optimize the solvent: The solvent can influence the transition state energies leading to the different isomers.[2] 2. Vary the reaction temperature: Lowering the temperature can sometimes increase the kinetic selectivity for one isomer.
Substrate Control 1. Inherent substrate bias: The substituents on the alkene precursor can inherently favor the formation of one isomer. If optimizing ligands and conditions is unsuccessful, a different synthetic strategy might be required.[2]

Quantitative Data Summary

Table 1: Comparison of Ligands for Nickel-Catalyzed Synthesis of Z-Tetrasubstituted Alkenes [3]

Ligand (L)Yield (%)Z:E Ratio
1,2-bis(diphenylphosphino)ethane (dppe)57>99:1
1,3-bis(diphenylphosphino)propane (dppp)65>99:1
1,1'-bis(diphenylphosphino)ferrocene (dppf)42>99:1
Triphenylphosphine (PPh₃)78>99:1
Tricyclohexylphosphine (PCy₃)85>99:1
Tri-tert-butylphosphine (P(t-Bu)₃)92>99:1
Triisopropylphosphine (P(i-Pr)₃) 95 >99:1

Reaction conditions: Ni(acac)₂ (10 mol%), Ligand (12 mol%), alkyne-tethered phenolic ester (1.0 equiv.), boronic acid (1.5 equiv.), MeCN, 90 °C.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling for Tetrasubstituted Alkenes[5][13]

This protocol describes a general procedure for the stereoconvergent synthesis of tetrasubstituted alkenes.

Materials:

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

  • Phosphine ligand (e.g., P(4-FC₆H₄)₃ for Z-selectivity, PCy₃ for E-selectivity)

  • Enol tosylate (mixture of E/Z isomers)

  • Boronic acid ester

  • Potassium phosphate (B84403) (K₃PO₄)

  • Solvent (e.g., THF/H₂O for Z-selectivity, t-AmOH for E-selectivity)

  • Anhydrous, degassed solvents

  • Schlenk flask or glovebox

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add Ni(acac)₂ (5-10 mol%), the phosphine ligand (15-30 mol%), and a magnetic stir bar to an oven-dried Schlenk flask.

  • Reagent Addition: Add the enol tosylate (1.0 equiv.), the boronic acid ester (1.2-3.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • Reaction: Add the degassed solvent and seal the flask. Heat the reaction mixture to the optimized temperature (e.g., 70 °C) and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ruthenium-Catalyzed C-H Alkenylation of Indoles[4][10]

This protocol describes a general procedure for the C-3 selective alkenylation of indole (B1671886) derivatives.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)

  • Indole derivative with an ester directing group

  • Alkene

  • Tetrahydrofuran (THF)

  • Anhydrous, degassed solvents

  • Schlenk flask or glovebox

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (5.0 mol%), AgSbF₆ (40 mol%), and Cu(OAc)₂·H₂O (1.2 equiv.) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the indole derivative (1.0 equiv.) and the alkene (2.0 equiv.).

  • Reaction: Add degassed THF (0.5 M) and seal the flask. Heat the reaction mixture to 50 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed cause1 High Steric Hindrance start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Poor Substrate Reactivity start->cause3 cause4 Suboptimal Conditions start->cause4 sol1a Switch to more reactive catalyst cause1->sol1a sol1b Increase reaction temperature cause1->sol1b sol2a Ensure inert atmosphere cause2->sol2a sol2b Purify reagents cause2->sol2b sol3a Modify substrate electronics cause3->sol3a sol4a Optimize solvent and base cause4->sol4a

Caption: Troubleshooting workflow for low reaction yields.

Stereoselectivity_Factors center E/Z Stereoselectivity ligand Ligand Properties (Steric & Electronic) center->ligand Crucial for Ni & Pd catalysts solvent Solvent Effects center->solvent temp Reaction Temperature center->temp substrate Substrate Bias center->substrate

Caption: Key factors influencing E/Z stereoselectivity.

Directing_Group_Mechanism sub Substrate with Directing Group (DG) coord Coordination of DG to Metal sub->coord cat Metal Catalyst (M) cat->coord act C-H Activation coord->act Proximity-induced func Functionalization act->func prod Tetrasubstituted Alkene Product func->prod

Caption: Simplified mechanism of directing group assistance.

References

Technical Support Center: A Guide to Removing Unreacted Starting Materials from Alkene Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from alkene products.

Frequently Asked Questions (FAQs)

General Purification

Q1: What are the most common methods for purifying alkene products?

A1: The most prevalent techniques for alkene purification include flash column chromatography, liquid-liquid extraction, crystallization, distillation, and the use of scavenger resins. The choice of method is dictated by the physical and chemical properties of the alkene and the impurities present.[1]

Q2: How do I choose the most suitable purification strategy for my specific alkene?

A2: The selection of an appropriate purification method depends on several factors, including the polarity, solubility, and volatility of your alkene product and the unreacted starting materials. A general approach is to first consider the physical state of your crude product. For liquids, distillation is a viable option if there is a significant difference in boiling points. For solids, recrystallization can be effective if a suitable solvent is found. For many mixtures, particularly those with components of similar physical properties, chromatography is the most powerful technique.

Removing Specific Starting Materials

Q3: What is the best way to remove unreacted alkyl halides from my alkene product?

A3: Unreacted alkyl halides can often be removed by flash column chromatography using a non-polar eluent. Since alkenes are generally less polar than their corresponding alkyl halides, the alkene will typically elute first. For a more targeted approach, scavenger resins functionalized with nucleophilic groups can be employed to selectively react with and remove the excess alkyl halide by simple filtration.[2][3]

Q4: How can I effectively remove unreacted alcohols after an acid-catalyzed dehydration reaction?

A4: Unreacted alcohols can often be removed by performing an aqueous extraction (a wash) of the organic layer containing the alkene product. The polar alcohol will preferentially partition into the aqueous phase, while the non-polar alkene remains in the organic solvent. It is often recommended to first remove the bulk of the alcohol by rotary evaporation before the aqueous workup.[4]

Q5: My Wittig reaction has gone to completion, but how do I get rid of the triphenylphosphine (B44618) oxide byproduct?

A5: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can often be removed by crystallization.[5][6] Due to its ability to hydrogen bond, triphenylphosphine oxide is more soluble in polar solvents like propanol (B110389) compared to the non-polar alkene product.[5][6] Alternatively, flash column chromatography can be effective. A chromatography-free method involving treatment with oxalyl chloride to convert the phosphine (B1218219) oxide into a more easily removable species has also been reported.[7]

Troubleshooting Guides

General Troubleshooting for Alkene Purification

Issue Possible Cause Suggested Solution
Poor separation in column chromatography Incorrect solvent system.Optimize the eluent using thin-layer chromatography (TLC) to achieve a good separation of spots.[8]
Column overloading.Reduce the amount of crude product loaded onto the column.
Column channeling.Ensure the column is packed evenly without any cracks or air bubbles.
Emulsion formation during liquid-liquid extraction Vigorous shaking.Gently invert the separatory funnel instead of vigorous shaking.
High concentration of starting materials or byproducts.Dilute the organic layer with more solvent. The addition of brine can also help to break up emulsions.
Oiling out during crystallization The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent is not ideal.Select a solvent in which the alkene product has high solubility at elevated temperatures and low solubility at room temperature.

Troubleshooting for Separating Alkenes from Starting Materials with Similar Polarity

Q: My alkene product and the unreacted starting material have very similar Rf values on TLC. How can I improve their separation by column chromatography?

A: Separating compounds with similar polarities can be challenging. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents in your eluent (e.g., using toluene (B28343) instead of hexanes) can alter the selectivity of the separation.[7]

    • Gradient Elution: Employ a shallow gradient elution, where the polarity of the eluent is increased very gradually over the course of the column.[5]

  • Modify the Stationary Phase:

    • Different Adsorbent: If using silica (B1680970) gel, consider trying alumina, as the different surface chemistry can lead to different selectivities.[9]

    • Reverse-Phase Chromatography: If your compounds are amenable, reverse-phase chromatography (e.g., with a C18 stationary phase) can provide a different separation profile.[9]

  • Column Parameters:

    • Longer Column: Using a longer chromatography column increases the number of theoretical plates and can improve the resolution of closely eluting compounds.[10]

  • Alternative Purification Techniques:

    • Recrystallization: If your alkene product is a solid, recrystallization may be a more effective method for achieving high purity, even if the starting material has a similar polarity.[6]

    • Preparative HPLC: For difficult separations and when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to flash chromatography.

Comparative Data on Purification Methods

Qualitative Comparison of Common Purification Techniques

Purification Method Principle of Separation Advantages Disadvantages
Flash Column Chromatography Differential adsorption onto a solid stationary phase.Widely applicable, good for a range of polarities, scalable.[1]Can be time-consuming, requires solvent, potential for product decomposition on silica.[5]
Liquid-Liquid Extraction Differential solubility in two immiscible liquids.Fast, good for removing highly polar or ionic impurities.[1]Can form emulsions, requires large volumes of solvent, less effective for impurities with similar polarity to the product.
Crystallization Difference in solubility at different temperatures.Can provide very high purity, relatively inexpensive.[1]Only applicable to solid products, yield can be low.
Distillation Difference in boiling points.Good for large-scale purification of liquids, cost-effective.[1]Requires a significant difference in boiling points, not suitable for heat-sensitive compounds.
Scavenger Resins Covalent reaction with the impurity.Highly selective, simple filtration-based workup.[2]Resin must be chosen specifically for the impurity, can be expensive.

Quantitative Comparison of Alkene Purification Methods

Alkene Synthesis Starting Material/Byproduct Purification Method Yield (%) Purity (%)
Wittig ReactionTriphenylphosphine oxideFlash Column Chromatography85-95>98
Wittig ReactionTriphenylphosphine oxideRecrystallization70-85>99
Dehydration of AlcoholUnreacted AlcoholAqueous Extraction & Distillation70-80~95
DehydrohalogenationUnreacted Alkyl HalideFlash Column Chromatography80-90>97
Cross-CouplingUnreacted Aryl HalideScavenger Resin & Chromatography>90>99

Note: The yield and purity values are approximate and can vary depending on the specific substrates and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Purification of an Alkene from an Unreacted Alkyl Halide via Flash Column Chromatography

This protocol describes the purification of an alkene from a less polar unreacted alkyl halide.

  • Preparation of the Column:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a low-polarity solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to begin the elution.

    • Collect fractions in test tubes.

  • Analysis of Fractions:

    • Monitor the fractions by TLC to identify those containing the pure alkene product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified alkene.

Protocol 2: Removal of an Unreacted Alcohol from an Alkene Product by Aqueous Extraction

This protocol is for removing a polar, water-soluble alcohol from a non-polar alkene.

  • Initial Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of deionized water.

    • Stopper the funnel and gently invert it several times, venting periodically to release any pressure.

    • Allow the layers to separate.

  • Separation:

    • Drain the lower aqueous layer.

    • Wash the organic layer again with deionized water (2-3 times) to ensure complete removal of the alcohol.

    • Finally, wash the organic layer with brine to remove any remaining dissolved water.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes.

    • Filter or decant the dried organic solution.

    • Remove the solvent under reduced pressure to yield the purified alkene.[4]

Protocol 3: Purification of an Alkene from a Wittig Reaction using Crystallization

This protocol is for the removal of triphenylphosphine oxide from an alkene product.

  • Initial Solvent Removal:

    • After the reaction workup, concentrate the crude product under reduced pressure to remove the reaction solvent.

  • Dissolution:

    • Add a minimal amount of a suitable hot solvent (e.g., 1-propanol) to the crude solid to dissolve it completely.[5][6]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The alkene product, being less soluble, should crystallize out while the more soluble triphenylphosphine oxide remains in solution.[5][6]

    • Once crystals have formed, place the flask in an ice bath to maximize crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure alkene product.

Protocol 4: General Protocol for Using a Scavenger Resin to Remove an Electrophilic Starting Material

This protocol describes the use of a nucleophilic scavenger resin to remove an unreacted electrophilic starting material (e.g., an alkyl halide).

  • Resin Selection and Preparation:

    • Choose a scavenger resin with a functional group that will react with the electrophilic starting material (e.g., an amine-functionalized resin for an alkyl halide).

    • Swell the resin in the reaction solvent for about 30 minutes before use.

  • Scavenging:

    • Add the swollen scavenger resin to the crude reaction mixture.

    • Stir the mixture at room temperature. The reaction time will depend on the specific resin and substrate, but it can range from a few hours to overnight.

  • Monitoring:

    • Monitor the disappearance of the unreacted starting material by TLC or another suitable analytical technique.

  • Isolation:

    • Once the scavenging is complete, filter the reaction mixture to remove the resin.

    • Wash the resin with a small amount of fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the purified alkene product.[2]

Visualization of Workflows

General Decision-Making Workflow for Alkene Purification

Purification_Decision_Tree Start Crude Alkene Product Is_Solid Is the product a solid? Start->Is_Solid Is_Volatile Is there a large boiling point difference from impurities? Is_Solid->Is_Volatile No (Liquid) Recrystallization Recrystallization Is_Solid->Recrystallization Yes Distillation Distillation Is_Volatile->Distillation Yes Chromatography Column Chromatography Is_Volatile->Chromatography No End Pure Alkene Recrystallization->End Distillation->End Extraction Liquid-Liquid Extraction (for polar impurities) Chromatography->Extraction Consider pre-purification Scavenger Scavenger Resin (for reactive impurities) Chromatography->Scavenger For specific impurities Chromatography->End Extraction->Chromatography Scavenger->Chromatography

Caption: A decision tree to guide the selection of an appropriate purification method for alkene products.

Experimental Workflow for Wittig Reaction Purification

Wittig_Purification_Workflow Start Wittig Reaction Mixture Workup Aqueous Workup (e.g., with NH4Cl) Start->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer (e.g., with MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Crude Alkene Product (contains triphenylphosphine oxide) Concentration->Crude Purification_Choice Choose Purification Method Crude->Purification_Choice Chromatography Flash Column Chromatography Purification_Choice->Chromatography Good separation by TLC Crystallization Recrystallization (e.g., from 1-propanol) Purification_Choice->Crystallization Product is solid Pure_Alkene Pure Alkene Product Chromatography->Pure_Alkene Crystallization->Pure_Alkene

Caption: A typical workflow for the purification of an alkene product after a Wittig reaction.

References

Technical Support Center: Solvent Selection for Recrystallization of Alkene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of alkene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for alkene derivatives?

An ideal solvent for recrystallizing alkene derivatives should meet several criteria:

  • High solubility at elevated temperatures: The alkene derivative should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[1][2]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[2][3]

  • Appropriate boiling point: The solvent's boiling point should be low enough to be easily removed from the crystals after filtration but not so low that the temperature difference between boiling and cooling is minimal.[2][3] Ideally, the solvent's boiling point should also be lower than the melting point of the alkene derivative to prevent it from "oiling out".

  • Inertness: The solvent must not react with the alkene derivative.[1]

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be removed by hot filtration).[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q2: How does the polarity of the alkene derivative affect solvent choice?

The principle of "like dissolves like" is a fundamental guideline.[3][4]

  • Nonpolar Alkene Derivatives: For alkene derivatives that are largely nonpolar (e.g., simple hydrocarbons, styrenes with nonpolar substituents), nonpolar solvents are a good starting point.

  • Polar Alkene Derivatives: If the alkene derivative contains polar functional groups (e.g., hydroxyl, carboxyl, carbonyl), more polar solvents should be considered.

Q3: What is a solvent pair, and when should I use one?

A solvent pair is a mixture of two miscible solvents, one in which the alkene derivative is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[5][6] This approach is useful when no single solvent has the ideal solubility properties. The compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point. A few more drops of the "good" solvent are then added to redissolve the precipitate before cooling.[6]

Troubleshooting Guide

Problem: My alkene derivative is "oiling out" instead of forming crystals.

  • Cause: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is more common with low-melting solids.[5]

  • Solution 1: Add more solvent. The increased volume of solvent may lower the saturation temperature to below the melting point of your compound.

  • Solution 2: Use a lower-boiling solvent. This will reduce the temperature at which you are dissolving the solid.

  • Solution 3: Change the solvent or solvent system. A different solvent may have more favorable solubility characteristics.

  • Solution 4: Slower cooling. Allow the solution to cool more slowly to encourage crystal nucleation over oiling.

Problem: No crystals are forming, even after the solution has cooled.

  • Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated.[4]

  • Solution 1: Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[7]

  • Cause 2: The solution is supersaturated but requires nucleation to begin crystallization.

  • Solution 2a: Scratch the inside of the flask. Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches provide a surface for crystal growth to initiate.[8]

  • Solution 2b: Add a seed crystal. If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can induce crystallization.[8]

  • Solution 2c: Cool the solution further. Place the flask in an ice bath to further decrease the solubility of your compound.

Problem: The crystal yield is very low.

  • Cause 1: Incomplete crystallization. Not all of the dissolved solid has crystallized out of the solution.

  • Solution 1: Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator).

  • Cause 2: Using too much solvent. As mentioned previously, this keeps a significant portion of your compound dissolved in the mother liquor.

  • Solution 2: Before filtering, concentrate the solution by evaporating some of the solvent.

  • Cause 3: Premature crystallization during hot filtration.

  • Solution 3: Use a slight excess of hot solvent before filtration and keep the funnel and receiving flask warm. The excess solvent can be evaporated after filtration.

Data Presentation: Common Solvents for Recrystallization

The following table summarizes common solvents used for the recrystallization of organic compounds, ordered by decreasing polarity. This can serve as a starting point for selecting a solvent for your alkene derivative.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds like carboxylic acids.[6] Can be challenging to remove from crystals.
Methanol65HighA versatile polar solvent.
Ethanol78HighA commonly used and effective polar solvent.[6] Often used in solvent pairs with water.[5]
Acetone56Medium-HighA strong solvent, but its low boiling point can limit the solubility difference between hot and cold.
Ethyl Acetate77MediumA good general-purpose solvent.[6]
Dichloromethane40Medium-LowA good solvent for many organic compounds, but its low boiling point can be a drawback.
Toluene111LowUseful for recrystallizing less polar compounds.
Hexane69LowA very nonpolar solvent, often used for nonpolar alkene derivatives. Prone to causing oiling out.[6]

Experimental Protocols

Detailed Methodology for Recrystallization of an Alkene Derivative

This protocol outlines the steps for a single-solvent recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude alkene derivative (approx. 20-30 mg) into a small test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the test tube to cool to room temperature and then in an ice bath. A good recovery of crystals should be observed.

  • Dissolution:

    • Place the bulk of the crude alkene derivative into an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Heat the flask on a hot plate or in a heating mantle while stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[4]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), they must be removed while the solution is hot.

    • Pre-heat a stemless funnel and a new Erlenmeyer flask.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the crystalline mixture (the "slurry") into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Keep the vacuum on to pull air through the crystals and help them dry.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Allow the crystals to air dry completely. The drying process can be expedited by placing the crystals in a desiccator.

Mandatory Visualization

Below is a logical workflow for selecting a suitable recrystallization solvent for an alkene derivative.

Solvent_Selection_Workflow Solvent Selection Workflow for Alkene Derivatives cluster_polarity Initial Solvent Choice cluster_results Solubility Test Outcomes start Start: Crude Alkene Derivative assess_polarity Assess Polarity of Alkene Derivative (Based on Functional Groups) start->assess_polarity polar_choice Polar Functional Groups Present (e.g., -OH, -COOH, -C=O) Try Polar Solvents: Ethanol, Methanol, Water assess_polarity->polar_choice Polar nonpolar_choice Primarily Nonpolar (e.g., Hydrocarbon Backbone, Aryl Groups) Try Nonpolar Solvents: Hexane, Toluene assess_polarity->nonpolar_choice Nonpolar solubility_test Perform Small-Scale Solubility Test polar_choice->solubility_test nonpolar_choice->solubility_test ideal_solvent Ideal: Soluble Hot, Insoluble Cold solubility_test->ideal_solvent Outcome 1 too_soluble Too Soluble: Soluble at Room Temp solubility_test->too_soluble Outcome 2 insoluble Insoluble: Insoluble when Hot solubility_test->insoluble Outcome 3 proceed Proceed to Recrystallization ideal_solvent->proceed solvent_pair Consider a Solvent Pair too_soluble->solvent_pair try_another Try a Different Solvent (Adjust Polarity) insoluble->try_another try_another->solubility_test solvent_pair->solubility_test

Caption: A flowchart illustrating the decision-making process for selecting a recrystallization solvent.

References

Validation & Comparative

2,3-Dimethyl-3-hexene vs 2,3-Dimethyl-2-hexene stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 2,3-Dimethyl-3-hexene and 2,3-Dimethyl-2-hexene

For researchers and professionals in drug development and organic synthesis, understanding the relative stability of isomeric compounds is crucial for predicting reaction outcomes and designing efficient synthetic pathways. This guide provides a detailed comparison of the stability of two tetrasubstituted alkene isomers: this compound and 2,3-Dimethyl-2-hexene, based on fundamental principles of organic chemistry and supported by analogous experimental data.

Introduction to Alkene Stability

The stability of an alkene is primarily determined by the substitution pattern of the carbon-carbon double bond. Generally, a higher degree of substitution leads to greater stability. This stabilizing effect is attributed to two main factors:

  • Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* orbital of the double bond. A greater number of adjacent alkyl groups provides more opportunities for hyperconjugation, thus increasing stability.[1][2]

  • Bond Strength: The bond between an sp² hybridized carbon of the double bond and an sp³ hybridized carbon of an alkyl substituent is stronger than an sp³-sp³ bond. Therefore, a higher number of alkyl substituents on the double bond results in a more stable molecule.[3]

Both this compound and 2,3-Dimethyl-2-hexene are tetrasubstituted alkenes, meaning the primary rule of substitution does not differentiate their stability. To compare these isomers, a more nuanced analysis of their structures is required.

Structural Comparison and Theoretical Stability

FeatureThis compound2,3-Dimethyl-2-hexene
Structure this compound2,3-Dimethyl-2-hexene
Substitution TetrasubstitutedTetrasubstituted
Number of α-Hydrogens 6 (from two CH₂ groups)9 (from three CH₃ groups)

Based on the principles of hyperconjugation, 2,3-Dimethyl-2-hexene is predicted to be the more stable isomer . It possesses a greater number of alpha-hydrogens (9) compared to this compound (6), allowing for more extensive hyperconjugative stabilization of the double bond.

Experimental Data for Alkene Stability

The most common experimental method to quantify the relative stability of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog) .[4] This is the enthalpy change when an alkene is hydrogenated to its corresponding alkane. A more stable alkene has a lower potential energy and therefore releases less heat upon hydrogenation, resulting in a smaller (less negative) heat of hydrogenation.[5]

Table 1: Heats of Hydrogenation for Selected Alkenes

AlkeneSubstitutionHeat of Hydrogenation (kJ/mol)
1-HexeneMonosubstituted-125
cis-2-HexeneDisubstituted-120
trans-2-HexeneDisubstituted-115
2-Methyl-2-penteneTrisubstituted-111
2,3-Dimethyl-2-buteneTetrasubstituted-104

Data is approximate and compiled from various sources for illustrative purposes.[6]

The data in Table 1 clearly demonstrates the trend of increasing stability (lower heat of hydrogenation) with increasing substitution. As tetrasubstituted alkenes, both this compound and 2,3-Dimethyl-2-hexene are expected to have heats of hydrogenation in the range of 2,3-Dimethyl-2-butene. The predicted greater stability of 2,3-Dimethyl-2-hexene suggests it would have a slightly lower heat of hydrogenation than this compound.

Experimental Protocol: Catalytic Hydrogenation for Heat of Hydrogenation Measurement

The determination of the heat of hydrogenation is typically performed using calorimetry. The following is a generalized experimental protocol.

Objective: To measure the heat of hydrogenation of an alkene.

Materials:

  • Alkene sample (e.g., 2,3-Dimethyl-2-hexene)

  • Solvent (e.g., ethanol (B145695) or acetic acid)

  • Hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C))

  • Hydrogen gas (H₂)

  • Reaction calorimeter

Procedure:

  • A precise amount of the alkene and the solvent are placed in the reaction vessel of the calorimeter.

  • A catalytic amount of the hydrogenation catalyst is added to the vessel.

  • The system is purged with an inert gas and then filled with hydrogen gas to a known pressure.

  • The reaction is initiated, often by stirring to ensure proper mixing of the reactants and catalyst.

  • The temperature change of the system is monitored precisely as the exothermic hydrogenation reaction proceeds.

  • The total heat evolved is calculated from the temperature change and the heat capacity of the calorimeter system.

  • The molar heat of hydrogenation is then determined by dividing the total heat evolved by the number of moles of the alkene.

Safety Precautions: Hydrogen gas is highly flammable and should be handled with extreme care in a well-ventilated area. The catalysts can be pyrophoric and should be handled according to safety data sheets.

Logical Relationship of Alkene Stability

The following diagram illustrates the key factors influencing the stability of the two isomers.

G Alkene Stability Comparison cluster_isomers Isomers cluster_factors Stabilizing Factors 2_3_Dimethyl_3_hexene This compound Less_Stable Predicted Less Stable 2_3_Dimethyl_3_hexene->Less_Stable Less Hyperconjugation 2_3_Dimethyl_2_hexene 2,3-Dimethyl-2-hexene More_Stable Predicted More Stable 2_3_Dimethyl_2_hexene->More_Stable More Hyperconjugation Substitution Degree of Substitution Substitution->2_3_Dimethyl_3_hexene Tetrasubstituted Substitution->2_3_Dimethyl_2_hexene Tetrasubstituted Hyperconjugation Hyperconjugation Hyperconjugation->2_3_Dimethyl_3_hexene 6 α-H Hyperconjugation->2_3_Dimethyl_2_hexene 9 α-H Steric_Hindrance Steric Hindrance

Caption: Factors determining the relative stability of the two isomers.

Conclusion

References

Unveiling the Reactivity Landscape: A Comparative Guide to the Reaction Kinetics of Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for predicting reaction outcomes, optimizing process conditions, and designing novel synthetic pathways. This guide provides an objective comparison of the reaction kinetics of substituted alkenes, supported by experimental data, to elucidate the influence of electronic and steric factors on their reactivity.

The Impact of Substitution on Alkene Reactivity

The reactivity of the carbon-carbon double bond in alkenes is profoundly influenced by the nature of the substituents attached to it. These substituents can alter the electron density of the double bond and create steric hindrance, thereby affecting the rate of chemical reactions. Generally, electron-donating groups increase the nucleophilicity of the alkene, accelerating reactions with electrophiles. Conversely, electron-withdrawing groups decrease the electron density, leading to slower reaction rates. Steric bulk around the double bond can also hinder the approach of reactants, slowing down the reaction.

A classic example of investigating these effects is the electrophilic addition of bromine to substituted styrenes. The rate of this reaction is sensitive to the electronic properties of the substituent on the aromatic ring.

Quantitative Analysis of Reaction Kinetics

To quantify the effect of substituents on reaction rates, kinetic studies are performed. The data below, from a study on the bromination of substituted styrenes in acetic acid, illustrates these effects. The second-order rate constants (k₂) provide a clear measure of how different substituents impact the reaction rate.

Substituent (on Styrene)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
3-Fluoro0.455
3-Chloro0.380
3-Bromo0.352
3-Nitro0.011
4-Fluoro1.83
4-Chloro0.825
4-Bromo0.730
4-Nitro0.014
Unsubstituted1.12

Data sourced from a study on the kinetics of bromination of styrenes in acetic acid at 25.3 °C[1].

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanism of electrophilic addition to an alkene and the experimental workflow for a kinetic study.

Electrophilic_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene Substituted Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Step 1: Electrophilic Attack (Slow, Rate-Determining) Electrophile Electrophile (E-Nu) Electrophile->Carbocation Nucleophile Nucleophile (Nu⁻) Electrophile->Nucleophile Product Addition Product Carbocation->Product Step 2: Nucleophilic Attack (Fast) Nucleophile->Product

Caption: General mechanism of electrophilic addition to a substituted alkene.

Experimental_Workflow A Prepare Solutions (Alkene, Bromine, Acetic Acid) B Equilibrate Reactant Solutions to Constant Temperature A->B C Mix Reactants in Spectrophotometer Cuvette B->C D Monitor Absorbance of Bromine over Time at a Fixed Wavelength C->D E Calculate Bromine Concentration using Beer-Lambert Law D->E F Plot ln[Br₂] vs. Time to Determine Pseudo-First-Order Rate Constant E->F G Calculate Second-Order Rate Constant F->G

Caption: Workflow for a kinetic study of alkene bromination via spectrophotometry.

Experimental Protocols

The following is a detailed methodology for determining the reaction kinetics of the bromination of a substituted styrene (B11656) using UV-Visible spectrophotometry.

Objective: To determine the second-order rate constant for the reaction of a substituted styrene with bromine in an acetic acid solvent.

Materials:

  • Substituted styrene (e.g., 3-chlorostyrene)

  • Bromine solution in acetic acid (standardized concentration)

  • Glacial acetic acid (solvent)

  • UV-Visible spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted styrene in glacial acetic acid of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of bromine in glacial acetic acid of a known concentration (e.g., 0.01 M). Handle bromine with extreme care in a fume hood.

    • From these stock solutions, prepare dilute solutions of the reactants at the desired concentrations for the kinetic runs. The concentration of the styrene should be in large excess compared to the bromine concentration to ensure pseudo-first-order kinetics.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for bromine in acetic acid (around 400 nm).[1]

    • Set the temperature of the cell holder to the desired reaction temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette a known volume of the substituted styrene solution into a quartz cuvette and place it in the thermostatted cell holder to allow it to reach thermal equilibrium.

    • At time zero, rapidly add a known volume of the pre-thermostatted bromine solution to the cuvette, quickly mix the contents by inverting the cuvette (covered with a stopper), and immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue recording the absorbance until the reaction is essentially complete, as indicated by a stable, low absorbance reading.

  • Data Analysis:

    • The concentration of bromine at any given time can be calculated from the absorbance data using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity of bromine at the monitored wavelength, b is the path length of the cuvette (usually 1 cm), and c is the concentration of bromine.

    • To determine the pseudo-first-order rate constant (k'), plot the natural logarithm of the bromine concentration (ln[Br₂]) versus time. The plot should be linear, and the slope will be equal to -k'.

    • The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the substituted styrene (which was in excess and is considered constant): k₂ = k' / [Styrene].

    • Repeat the experiment with different concentrations of the substituted styrene to verify the reaction order.

By following this protocol, researchers can obtain reliable kinetic data to compare the reactivity of various substituted alkenes and gain valuable insights into the electronic and steric effects governing their chemical transformations.

References

Navigating the Separation of Hexene Isomers: A Gas Chromatography Retention Time Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of isomeric compounds are critical for ensuring product purity, understanding reaction mechanisms, and guaranteeing the safety and efficacy of pharmaceutical products. Hexene (C6H12), with its numerous structural and geometric isomers, presents a common analytical challenge due to the similar physicochemical properties of its variants. This guide provides a comprehensive comparison of the gas chromatography (GC) retention behavior of various hexene isomers, supported by experimental data, to facilitate their identification and separation.

On non-polar stationary phases, the elution order of non-polar compounds like hexene isomers is primarily governed by their boiling points. Generally, compounds with lower boiling points exhibit shorter retention times. Increased branching in the carbon chain tends to lower the boiling point, leading to earlier elution. For geometric isomers, the trans (E) isomer is typically less polar and has a lower boiling point than the corresponding cis (Z) isomer, resulting in an earlier elution for the trans isomer.

Comparative Analysis of Hexene Isomer Retention Data

The following table summarizes the boiling points and Kovats retention indices for a range of hexene isomers on non-polar stationary phases. The Kovats retention index (I) is a dimensionless unit that normalizes retention times relative to a series of n-alkanes, allowing for comparison of retention data across different GC systems and conditions.

Isomer NameStructureBoiling Point (°C)Kovats Retention Index (I) on Non-Polar Phases
1-HexeneCH2=CH(CH2)3CH363.5589 (DB-1), 582 (Squalane)
(E)-2-HexeneCH3CH=CH(CH2)2CH367.9610 (Squalane)
(Z)-2-HexeneCH3CH=CH(CH2)2CH368.8620 (Squalane)
(E)-3-HexeneCH3CH2CH=CHCH2CH367.1606 (Squalane)
(Z)-3-HexeneCH3CH2CH=CHCH2CH366.4609 (Squalane)
2-Methyl-1-penteneCH2=C(CH3)CH2CH2CH362.1589 (Squalane)
3-Methyl-1-penteneCH2=CHCH(CH3)CH2CH354.2563 (Squalane)
4-Methyl-1-penteneCH2=CHCH2CH(CH3)253.9553 (Squalane)
2-Methyl-2-penteneCH3C(CH3)=CHCH2CH367.3617 (Squalane)
(E)-3-Methyl-2-penteneCH3CH=C(CH3)CH2CH370.4648 (Squalane)
(Z)-3-Methyl-2-penteneCH3CH=C(CH3)CH2CH367.8638 (Squalane)
(E)-4-Methyl-2-penteneCH3CH=CHCH(CH3)258.6579 (Squalane)
(Z)-4-Methyl-2-penteneCH3CH=CHCH(CH3)256.4573 (Squalane)
2,3-Dimethyl-1-buteneCH2=C(CH3)CH(CH3)256.3588 (Squalane)
3,3-Dimethyl-1-buteneCH2=CHC(CH3)341.2520 (Squalane)
2-Ethyl-1-buteneCH2=C(CH2CH3)264.9612 (Squalane)
2,3-Dimethyl-2-butene(CH3)2C=C(CH3)273.2655 (Squalane)

Elution Behavior of Hexene Isomers

The relationship between the structural features of hexene isomers and their typical elution order in gas chromatography on a non-polar column is illustrated below. The elution is primarily influenced by boiling point, which is affected by factors such as carbon chain branching and the position and geometry of the double bond.

G Elution Order of Hexene Isomers on a Non-Polar GC Column cluster_early Early Eluting (Lower Boiling Point) cluster_mid Mid-Range Eluting cluster_late Late Eluting (Higher Boiling Point) 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene 4-Methyl-1-pentene 4-Methyl-1-pentene 3,3-Dimethyl-1-butene->4-Methyl-1-pentene Increasing Boiling Point 3-Methyl-1-pentene 3-Methyl-1-pentene 4-Methyl-1-pentene->3-Methyl-1-pentene 1-Hexene 1-Hexene 3-Methyl-1-pentene->1-Hexene 2-Methyl-1-pentene 2-Methyl-1-pentene 1-Hexene->2-Methyl-1-pentene (Z)-3-Hexene (Z)-3-Hexene 2-Methyl-1-pentene->(Z)-3-Hexene (E)-2-Hexene (E)-2-Hexene (Z)-3-Hexene->(E)-2-Hexene 2-Methyl-2-pentene 2-Methyl-2-pentene (E)-2-Hexene->2-Methyl-2-pentene 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene 2-Methyl-2-pentene->2,3-Dimethyl-2-butene

Caption: Elution order of selected hexene isomers on a non-polar GC column.

Experimental Workflow for GC Analysis

The general workflow for the analysis of hexene isomers using gas chromatography is outlined below. This process includes sample preparation, GC separation, and data analysis to identify and quantify the different isomers present in a sample.

G Experimental Workflow for GC Analysis of Hexene Isomers SamplePrep Sample Preparation (Dilution in appropriate solvent) Injection Injection (Split/Splitless Inlet) SamplePrep->Injection Separation GC Separation (Non-polar capillary column, Temperature program) Injection->Separation Detection Detection (Flame Ionization Detector - FID) Separation->Detection DataAnalysis Data Analysis (Peak identification by retention time/index, Quantification by peak area) Detection->DataAnalysis

Caption: General experimental workflow for the GC analysis of hexene isomers.

Experimental Protocols

The following is a representative experimental protocol for the analysis of hexene isomers using gas chromatography with a non-polar stationary phase.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).

Reagents:

  • Carrier Gas: Helium (99.999% purity)

  • FID Gases: Hydrogen (99.999% purity), Air (zero grade)

  • Standards: Certified reference standards of hexene isomers.

  • Solvent: n-Hexane or other suitable volatile solvent.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 2 minutes at 150 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Detector Temperature: 280 °C

  • FID Gas Flows:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

Sample Preparation:

  • Prepare a stock solution of a mixture of hexene isomer standards at a concentration of 1000 µg/mL in n-hexane.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Dilute unknown samples with n-hexane to fall within the calibration range.

Data Analysis:

  • Identify the peaks in the chromatograms of the standard solutions by comparing their retention times to known values.

  • Generate a calibration curve for each isomer by plotting peak area against concentration.

  • Identify the hexene isomers in the unknown samples by comparing their retention times to those of the standards.

  • Quantify the amount of each isomer in the unknown samples using the calibration curves.

This guide provides a foundational understanding of the principles and practices for the separation and identification of hexene isomers by gas chromatography. The provided data and protocols can serve as a starting point for method development and routine analysis in various scientific and industrial settings.

Distinguishing Isomers in Drug Development: A Comparative Analysis of Mass Spec Fragmentation Patterns of 2,3-Dimethyl-3-hexene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mass spectral fragmentation patterns of C8H16 isomers is crucial for researchers and scientists in drug development and related fields. The ability to differentiate between structurally similar isomers is paramount for compound identification, purity assessment, and understanding reaction mechanisms. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,3-dimethyl-3-hexene and its various structural isomers, supported by experimental data from the NIST Mass Spectrometry Data Center.

The subtle differences in the mass spectra of isomers, though they share the same molecular weight, arise from the unique stability of the carbocations formed upon fragmentation. These differences in fragmentation pathways provide a "fingerprint" for each isomer, enabling their unambiguous identification.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its isomers all exhibit a molecular ion peak (M+) at an m/z of 112, corresponding to the molecular formula C8H16. However, the relative intensities of the fragment ions vary significantly, allowing for their differentiation. The key to distinguishing these isomers lies in analyzing the prominent fragment ions resulting from allylic cleavages, rearrangements, and other characteristic fragmentation pathways of alkenes.

Below is a summary of the most abundant fragment ions for this compound and a selection of its isomers.

CompoundMolecular Ion (m/z 112) Relative Intensity (%)Base Peak (m/z)Other Key Fragment Ions (m/z) and Relative Intensities (%)
This compound 186941 (65), 55 (40), 83 (30), 97 (10)
2,3-Dimethyl-1-hexene 104357 (85), 41 (60), 69 (50), 83 (20)
2,3-Dimethyl-2-hexene 259743 (80), 55 (50), 69 (45), 82 (35)
3,4-Dimethyl-2-hexene 155741 (80), 69 (60), 83 (35), 97 (10)
(E)-2-Methyl-3-heptene 125741 (90), 69 (55), 83 (25), 97 (5)
3-Methyl-3-heptene 208341 (70), 55 (65), 69 (40), 97 (15)
4-Methyl-3-heptene 156941 (85), 55 (50), 83 (30), 97 (8)
3-Ethyl-2-hexene 188341 (75), 55 (50), 69 (35), 97 (12)
1-Octene 154156 (70), 70 (60), 84 (25), 98 (5)
(E)-2-Octene 205541 (80), 69 (50), 83 (30), 97 (10)
(E)-3-Octene 225541 (75), 69 (60), 83 (35), 97 (15)
(E)-4-Octene 255541 (70), 69 (65), 83 (40), 97 (18)

Experimental Protocols

The following is a representative experimental protocol for the analysis of volatile hydrocarbons like this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Samples are typically diluted in a volatile solvent such as pentane (B18724) or hexane (B92381) to a concentration of approximately 10-100 ppm.

  • An internal standard (e.g., toluene-d8) may be added to each sample for quantitative analysis.

2. GC-MS System:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

3. GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

4. MS Conditions:

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Scan Speed: 1562 amu/s.

5. Data Analysis:

  • The acquired mass spectra are compared with reference spectra in the NIST Mass Spectral Library for compound identification.

  • Fragmentation patterns are analyzed to confirm the identity of isomers.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between this compound and its isomers using mass spectrometry.

Isomer_Differentiation_Workflow Workflow for Isomer Differentiation by Mass Spectrometry cluster_sample Sample Introduction & Analysis cluster_data Data Acquisition & Processing cluster_analysis Isomer Identification cluster_isomers Example Isomers Sample Volatile Isomer Mixture (C8H16) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS Injection TIC Total Ion Chromatogram (TIC) GC_MS->TIC Detection Mass_Spectra Mass Spectra of Separated Isomers TIC->Mass_Spectra Peak Integration Molecular_Ion Identify Molecular Ion (m/z 112) Mass_Spectra->Molecular_Ion Fragmentation_Pattern Analyze Fragmentation Pattern Molecular_Ion->Fragmentation_Pattern NIST_Library Compare with NIST Library Fragmentation_Pattern->NIST_Library Isomer_ID Isomer Identification NIST_Library->Isomer_ID Isomer1 This compound Isomer_ID->Isomer1 Isomer2 Other C8H16 Isomers Isomer_ID->Isomer2

Caption: Logical workflow for the differentiation of C8H16 isomers using GC-MS.

¹H NMR Spectral Showdown: Distinguishing (E) and (Z)-2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the theoretical ¹H NMR spectral characteristics of the geometric isomers of 2,3-dimethyl-3-hexene is presented for researchers, scientists, and drug development professionals. This guide outlines the expected differences in their proton nuclear magnetic resonance (¹H NMR) spectra based on established spectroscopic principles, providing a framework for their differentiation.

Due to the trisubstituted nature of the double bond in (E)- and (Z)-2,3-dimethyl-3-hexene, direct proton-proton coupling across the double bond is absent, making stereoisomer identification less straightforward than in less substituted alkenes. However, subtle differences in the chemical shifts of the allylic and vinylic protons, influenced by the spatial arrangement of the substituents, are anticipated to be the key differentiating factors in their respective ¹H NMR spectra.

Predicted ¹H NMR Data Comparison

Proton Assignment (E)-2,3-Dimethyl-3-hexene (Theoretical) (Z)-2,3-Dimethyl-3-hexene (Theoretical) Expected Splitting Pattern
H-1 (CH₃-CH₂-)~ 0.9 ppm~ 0.9 ppmTriplet (t)
H-2 (CH₃-CH₂-)~ 2.0 ppm~ 2.0 ppmQuartet (q)
H-4 (C=C-CH(CH₃)₂)~ 2.2 - 2.5 ppm~ 2.2 - 2.5 ppmSeptet (sept)
H-5 (C=C-CH(CH₃)₂)~ 1.0 ppm~ 1.0 ppmDoublet (d)
Vinylic CH₃ (C=C-CH₃)~ 1.6 ppm~ 1.7 ppmSinglet (s)
Allylic CH₃ (C=C-C-CH₃)~ 1.6 ppm~ 1.7 ppmSinglet (s)

Note: The chemical shift values presented are estimates and may vary depending on the solvent and experimental conditions. The key differentiator is the expected relative shielding and deshielding of the vinylic and allylic methyl groups. In the (Z)-isomer, steric compression between the ethyl group and the isopropyl group could lead to a slight downfield shift for the protons on these groups compared to the (E)-isomer where they are further apart.

Experimental Protocol

The following provides a general methodology for acquiring the ¹H NMR spectra of (E) and (Z)-2,3-dimethyl-3-hexene.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • Acquire the spectrum at a constant temperature, typically 298 K.

  • Utilize standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

3. Data Analysis:

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

  • Measure the coupling constants (J-values) in Hertz (Hz).

  • For unambiguous assignment of stereochemistry, consider performing two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify through-space correlations between protons.

Structural and ¹H NMR Correlation

The geometric constraints of the (E) and (Z) isomers directly influence the chemical environment of the protons, leading to the predicted differences in their ¹H NMR spectra. The following diagrams illustrate the structures and the key protons whose chemical shifts are expected to differ.

Caption: Structure of (E)-2,3-Dimethyl-3-hexene.

Caption: Structure of (Z)-2,3-Dimethyl-3-hexene.

In the (E)-isomer, the vinylic methyl group and the allylic isopropyl group are on opposite sides of the double bond, minimizing steric hindrance. Conversely, in the (Z)-isomer, these groups are on the same side, leading to potential steric interactions that can influence the electron density and, consequently, the chemical shifts of the nearby protons. These subtle electronic and spatial differences form the basis for their differentiation by ¹H NMR spectroscopy.

A Comparative Guide to the Relative Stability of Cis- and Trans-2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of organic chemistry, particularly in drug design and synthesis, the stereochemistry of a molecule is paramount, profoundly influencing its physical, chemical, and biological properties. This guide provides a detailed comparison of the relative stability of cis- and trans-2,3-dimethyl-3-hexene, grounded in fundamental principles of structural chemistry and supported by analogous experimental data. Understanding the stability of these geometric isomers is crucial for predicting reaction outcomes and designing synthetic pathways.

The Decisive Role of Steric Hindrance

The primary determinant of relative stability between cis and trans isomers in acyclic alkenes is steric hindrance.[1][2] In cis isomers, the substituent groups attached to the double-bonded carbons are positioned on the same side of the double bond. This proximity can lead to repulsive electronic interactions between the electron clouds of these groups, introducing steric strain and elevating the molecule's overall energy state.[3] Conversely, in trans isomers, the substituents are on opposite sides of the double bond, which minimizes these repulsive forces, resulting in a more stable, lower-energy conformation.[1][2]

In the case of 2,3-dimethyl-3-hexene, the cis isomer experiences significant steric hindrance between the methyl group on carbon-2 and the ethyl group on carbon-4, which are forced into close proximity. The trans isomer alleviates this strain by positioning these groups on opposite sides of the double bond, leading to greater stability.[2] Generally, for acyclic systems, the trans isomer is more stable than the cis isomer due to these minimized steric interactions.[1]

Quantifying Stability: Heats of Hydrogenation

The relative stability of alkene isomers can be experimentally determined by measuring their heat of hydrogenation (ΔH°hydrog). This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A more stable alkene, existing at a lower potential energy state, will release less heat upon hydrogenation, corresponding to a less negative ΔH°hydrog.[2][4]

The following table summarizes the heats of hydrogenation for some analogous C6-alkenes, illustrating the general principle of trans isomers being more stable (less exothermic heat of hydrogenation) than their cis counterparts.

Alkene IsomerStructure of Hydrogenation ProductHeat of Hydrogenation (kJ/mol)
cis-2-HexeneHexane-119.2
trans-2-HexeneHexane-115.5
cis-3-HexeneHexane-121.3
trans-3-HexeneHexane-117.6

Note: The values presented are representative and may vary slightly depending on the specific experimental conditions and data sources. The key takeaway is the consistent trend of trans isomers having less negative heats of hydrogenation.

Based on these principles and the analogous data, it is predicted that trans-2,3-dimethyl-3-hexene is more stable than cis-2,3-dimethyl-3-hexene.

Logical Relationship of Isomer Structure to Stability

The interplay between the spatial arrangement of substituents, steric hindrance, and the resulting molecular stability can be visualized as a logical workflow.

G cluster_cis cis-2,3-Dimethyl-3-hexene cluster_trans trans-2,3-Dimethyl-3-hexene cis_struct Substituents on Same Side cis_hindrance Increased Steric Hindrance cis_struct->cis_hindrance leads to cis_stability Lower Stability (Higher Energy) cis_hindrance->cis_stability results in trans_struct Substituents on Opposite Sides trans_hindrance Reduced Steric Hindrance trans_struct->trans_hindrance leads to trans_stability Higher Stability (Lower Energy) trans_hindrance->trans_stability results in

Steric hindrance in cis and trans isomers.

Experimental Protocol: Calorimetry for Heat of Hydrogenation

The experimental determination of the heat of hydrogenation is typically carried out using a calorimeter. The following protocol outlines the general steps for this procedure.

Objective: To measure and compare the heat of hydrogenation of cis- and trans-2,3-dimethyl-3-hexene.

Materials:

  • cis-2,3-dimethyl-3-hexene

  • trans-2,3-dimethyl-3-hexene

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Platinum on carbon, Pd/C)

  • Solvent (e.g., ethanol, acetic acid)

  • Calorimeter (e.g., a reaction calorimeter)

  • High-precision thermometer

  • Gas delivery system

Experimental Workflow:

G prep Calorimeter Preparation (Add solvent and catalyst, allow to reach thermal equilibrium) init Initiation (Inject known mass of alkene, introduce H₂ gas) prep->init acq Data Acquisition (Continuously monitor and record temperature vs. time) init->acq calc Calculation (Determine ΔT and calculate heat released, q) acq->calc comp Comparison (Repeat for the other isomer and compare the heats of hydrogenation) calc->comp

Workflow for measuring heat of hydrogenation.

Procedure:

  • Calorimeter Setup: A known volume of the solvent and a specific amount of the catalyst are added to the calorimeter vessel. The system is then allowed to reach thermal equilibrium, and the initial temperature (Tinitial) is recorded.

  • Initiation: A precisely weighed amount of the alkene isomer is introduced into the calorimeter. The vessel is then charged with hydrogen gas to initiate the hydrogenation reaction.[2]

  • Data Acquisition: The temperature of the solution is continuously monitored and recorded as the reaction proceeds. The reaction is considered complete when the temperature stabilizes at a maximum value (Tfinal).[2]

  • Calculations: The heat released by the reaction (q) is calculated using the formula: q = (Ccalorimeter + Csolution) * ΔT where C is the heat capacity and ΔT is the change in temperature (Tfinal - Tinitial).[2] The molar heat of hydrogenation (ΔH°hydrog) is then determined by dividing q by the number of moles of the alkene. The sign is negative as the reaction is exothermic.[2]

  • Comparison: The procedure is repeated for the other isomer under identical conditions. The isomer with the less negative heat of hydrogenation is the more stable one.[2]

References

Differentiating methylpentene and dimethylhexene isomers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating Methylpentene and Dimethylhexene Isomers by GC-MS

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical analytical challenge. Subtle differences in the structure of methylpentene (C₆H₁₂) and dimethylhexene (C₈H₁₆) isomers can lead to significant variations in their chemical reactivity, physical properties, and biological activity. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of these volatile compounds. This guide provides a detailed comparison of GC-MS methodologies for differentiating methylpentene and dimethylhexene isomers, supported by experimental data and protocols.

Differentiating Isomers: The Role of GC and MS

Gas chromatography separates isomers based on their boiling points and their interactions with the stationary phase of the GC column. Generally, on a non-polar column, isomers with lower boiling points will elute first. Increased branching tends to lower the boiling point. The choice of a polar or non-polar column can significantly alter the elution order, providing an additional dimension for separation.

Mass spectrometry provides a molecular fingerprint of each isomer through its unique fragmentation pattern upon electron ionization. While isomers have the same molecular weight, the location of the double bond and the branching of the carbon chain influence how the molecule breaks apart, leading to characteristic differences in the mass-to-charge ratio (m/z) and relative abundance of the resulting fragments.

Experimental Protocols

A successful GC-MS analysis for isomer differentiation relies on a well-defined experimental protocol. Below are generalized yet detailed methodologies for the analysis of methylpentene and dimethylhexene isomers.

Sample Preparation
  • Standard Preparation: Prepare individual isomer standards at a concentration of 100 µg/mL in a volatile solvent such as hexane (B92381) or pentane. A mixed standard solution containing all isomers of interest at 10 µg/mL each can be used for chromatographic comparison.

  • Sample Dilution: Dilute unknown samples with the chosen solvent to fall within the calibrated concentration range of the instrument.

  • Vialing: Transfer the final solutions to 2 mL autosampler vials with PTFE-lined caps.

GC-MS Instrumentation and Conditions

For Methylpentene (C₆H₁₂) Isomers:

  • System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column:

    • Non-polar: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Polar: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Initial temperature of 35°C, hold for 5 minutes, then ramp at 5°C/min to 150°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

  • Mass Range: m/z 35-150.

For Dimethylhexene (C₈H₁₆) Isomers:

  • System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Injector: Split/splitless inlet at 280°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Column:

    • Non-polar: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Polar: DB-WAX (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 200°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

  • Mass Range: m/z 40-200.

Data Presentation: Comparative Analysis

The following tables summarize the key data for differentiating methylpentene and dimethylhexene isomers. Retention indices (Kovats indices) provide a standardized measure of retention time, while mass spectral data highlights the key fragment ions for identification.

Methylpentene Isomers (C₆H₁₂)
IsomerKovats Retention Index (Non-polar column)Key Mass Spectral Fragments (m/z) and Relative Intensities
2-Methyl-1-pentene 58941 (100), 56 (85), 69 (50), 84 (M+, 30)
4-Methyl-1-pentene 551[1]41 (100), 56 (60), 69 (20), 84 (M+, 15)[2][3][4]
2-Methyl-2-pentene 642 (polar column)[5]69 (100), 41 (80), 84 (M+, 45), 55 (40)[5][6][7][8]
(E)-4-Methyl-2-pentene 595 (polar column)[1]41 (100), 69 (95), 84 (M+, 35), 39 (30)
(Z)-4-Methyl-2-pentene Not widely available69 (100), 41 (90), 84 (M+, 25), 39 (20)[9]
3-Methyl-2-pentene 617[10]69 (100), 41 (75), 84 (M+, 50), 55 (40)

Note: Retention indices can vary slightly between different GC systems and columns.

Dimethylhexene Isomers (C₈H₁₆)
IsomerKovats Retention Index (Non-polar column)Key Mass Spectral Fragments (m/z) and Relative Intensities
2,3-Dimethyl-1-hexene 77557 (100), 41 (80), 70 (60), 112 (M+, 10)
2,4-Dimethyl-1-hexene 76057 (100), 41 (70), 70 (50), 112 (M+, 5)[11][12]
2,3-Dimethyl-2-hexene 814[13]97 (100), 41 (70), 55 (65), 112 (M+, 30)[11][14]
2,4-Dimethyl-2-hexene 746[15]97 (100), 41 (60), 55 (50), 112 (M+, 25)[16][17]
2,5-Dimethyl-2-hexene 75441 (100), 57 (80), 97 (50), 112 (M+, 20)[18][19][20][21]
3,4-Dimethyl-2-hexene 79683 (100), 41 (90), 55 (80), 112 (M+, 25)[22][23][24][25][26]
3,5-Dimethyl-2-hexene 752[27]41 (100), 57 (90), 69 (70), 112 (M+, 15)[28][29][30][31]
4,5-Dimethyl-2-hexene Not widely available57 (100), 41 (85), 69 (60), 112 (M+, 10)
(E)-3,5-Dimethyl-2-hexene Not widely available41 (100), 57 (95), 69 (75), 112 (M+, 18)

Note: The molecular ion (M+) for all isomers is at m/z 84 for methylpentenes and m/z 112 for dimethylhexenes. The relative intensity of the molecular ion can be an important differentiating factor.

Visualization of Experimental Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical approach to isomer differentiation.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis and Differentiation Standard Isomer Standards Dilution Dilution Standard->Dilution Unknown Unknown Sample Unknown->Dilution Vialing Vialing for Autosampler Dilution->Vialing Injection Sample Injection Vialing->Injection GC_Separation Gas Chromatographic Separation (Based on Retention Time) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectra Mass Spectra of Eluted Peaks Detection->Mass_Spectra Differentiation Isomer Differentiation Chromatogram->Differentiation Library_Search NIST Library Search Mass_Spectra->Library_Search Library_Search->Differentiation Differentiation_Logic Start GC-MS Data Acquisition RT_Check Compare Retention Times Start->RT_Check MS_Check Analyze Fragmentation Patterns RT_Check->MS_Check Similar RT Identified Isomer Identified RT_Check->Identified Unique RT MS_Check->Identified Unique MS Ambiguous Ambiguous Identification (Co-elution) MS_Check->Ambiguous Similar MS Deconvolution Mass Spectral Deconvolution Ambiguous->Deconvolution Deconvolution->Identified

References

Unveiling Alkene Stability: A Comparative Guide to Heats of Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of molecules is paramount. The heat of hydrogenation (ΔH°_hydrog) serves as a crucial experimental measure to quantify the relative stability of unsaturated compounds, particularly substituted alkenes. This guide provides a comprehensive comparison of heat of hydrogenation values for a range of substituted alkenes, supported by experimental data and methodologies, to aid in the rational design and analysis of chemical entities.

The process of hydrogenation involves the addition of hydrogen (H₂) across the double bond of an alkene to yield a saturated alkane. This reaction is typically exothermic, and the enthalpy change associated with it is the heat of hydrogenation. A fundamental principle governs the relationship between alkene stability and its heat of hydrogenation: the more stable the alkene, the less heat is released during hydrogenation, resulting in a lower (less negative) heat of hydrogenation value.[1][2][3][4] This inverse correlation provides a powerful tool for probing the subtle electronic and steric effects conferred by substituent groups on the double bond.

Comparative Heats of Hydrogenation for Substituted Alkenes

The degree of substitution and the geometric arrangement of substituents around the carbon-carbon double bond significantly influence the stability of an alkene. The following table summarizes the experimentally determined heats of hydrogenation for a variety of substituted alkenes, illustrating these structure-stability relationships.

Alkene StructureSubstitution PatternHeat of Hydrogenation (kcal/mol)Heat of Hydrogenation (kJ/mol)
Ethylene (B1197577)Unsubstituted-32.4-136
PropeneMonosubstituted-29.5-123
1-ButeneMonosubstituted-30.0-126
1-PenteneMonosubstituted-30.0-126
1-HexeneMonosubstituted-29.8-125
cis-2-ButeneDisubstituted (Z)-28.3-119
trans-2-ButeneDisubstituted (E)-27.4-115
cis-2-PenteneDisubstituted (Z)-28.1-118
trans-2-PenteneDisubstituted (E)-27.2-114
2-MethylpropeneDisubstituted (geminal)-28.1-118
2-Methyl-1-buteneDisubstituted (geminal)-28.2-118
2-Methyl-2-buteneTrisubstituted-26.6-111
2,3-Dimethyl-2-buteneTetrasubstituted-26.3-110

Data compiled from various sources.[5][6][7] Values may vary slightly depending on experimental conditions.

From the data, several key trends emerge:

  • Increased Substitution Leads to Increased Stability: There is a clear trend of decreasing heat of hydrogenation as the number of alkyl substituents on the double bond increases. This indicates that tetrasubstituted alkenes are the most stable, followed by trisubstituted, disubstituted, and monosubstituted alkenes, with unsubstituted ethylene being the least stable.[3][8]

  • Trans Isomers are Generally More Stable than Cis Isomers: For disubstituted alkenes, the trans (E) isomer consistently exhibits a lower heat of hydrogenation than the corresponding cis (Z) isomer.[9] This is attributed to steric strain in the cis isomer, where the substituents are on the same side of the double bond, leading to repulsive interactions.

  • Geminal Disubstituted Alkenes: The stability of 1,1-disubstituted (geminal) alkenes is generally comparable to that of cis-1,2-disubstituted alkenes.

Experimental Protocol for Measuring Heat of Hydrogenation

The heat of hydrogenation is experimentally determined using calorimetry. The general principle involves carrying out the catalytic hydrogenation of a known amount of the alkene in a calorimeter and measuring the resulting temperature change.

Materials and Apparatus:

  • High-pressure reaction calorimeter (e.g., a Parr apparatus or a similar setup)

  • Hydrogen gas source

  • Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Raney Nickel)

  • Solvent (e.g., ethanol, acetic acid, or hexane)

  • Alkene sample

  • Temperature and pressure sensors

  • Stirring mechanism

General Procedure:

  • Calorimeter Calibration: The heat capacity of the calorimeter system is determined by a standard reaction with a known enthalpy change or by electrical calibration.

  • Sample Preparation: A precisely weighed amount of the alkene is dissolved in a suitable solvent and placed in the reaction vessel of the calorimeter.

  • Catalyst Addition: A catalytic amount of the chosen hydrogenation catalyst is added to the reaction vessel.

  • System Sealing and Purging: The calorimeter is sealed, and the air is purged from the system with an inert gas, followed by hydrogen gas.

  • Pressurization and Equilibration: The system is pressurized with hydrogen to the desired pressure, and the contents are stirred to allow for thermal equilibration. The initial temperature is recorded.

  • Initiation of Reaction: The hydrogenation reaction is initiated, often by vigorous stirring to ensure good contact between the reactants, catalyst, and hydrogen.

  • Temperature Monitoring: The temperature of the reaction mixture is monitored continuously. The reaction is exothermic, so the temperature will rise.

  • Reaction Completion and Final Temperature: Once the reaction is complete (indicated by the cessation of hydrogen uptake and a stable temperature), the final temperature is recorded.

  • Calculation of Heat of Hydrogenation: The heat released during the reaction is calculated using the temperature change, the heat capacity of the calorimeter and its contents. This value is then normalized to the molar amount of the alkene to obtain the molar heat of hydrogenation.

It is important to note that for accurate and reproducible results, factors such as catalyst activity, solvent purity, and precise temperature and pressure control are critical.

Visualizing the Factors Influencing Alkene Stability

The interplay of various structural factors determines the overall stability of a substituted alkene, which is directly reflected in its heat of hydrogenation. The following diagram illustrates these relationships.

AlkeneStability cluster_factors Factors Affecting Alkene Stability cluster_stability Alkene Stability cluster_hoh Heat of Hydrogenation Substitution Degree of Substitution Stability Alkene Stability Substitution->Stability More substitution = More stable StericEffects Steric Effects (cis vs. trans) StericEffects->Stability trans > cis Hyperconjugation Hyperconjugation Hyperconjugation->Stability Increases stability ElectronicEffects Electronic Effects ElectronicEffects->Stability Inductive effects, Resonance HoH Heat of Hydrogenation (ΔH°_hydrog) Stability->HoH More stable = Less exothermic (Lower |ΔH°|)

Factors influencing alkene stability and heat of hydrogenation.

References

Validating 2,3-Dimethyl-3-hexene Purity with Kovats Retention Index: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of experimental integrity and product quality. This guide provides a comparative analysis of using the Kovats retention index (RI) for the validation of 2,3-Dimethyl-3-hexene purity through gas chromatography (GC). We will explore supporting experimental data, detail the analytical protocol, and present visual workflows to illustrate the process.

The Kovats retention index is a standardized method in gas chromatography that helps in the identification of compounds.[1] It relates the retention time of a compound to the retention times of n-alkanes, which serve as reference points.[2] This normalization of retention times allows for the comparison of results across different GC systems and conditions, making it a robust tool for purity assessment.[2][3]

Comparative Analysis of Kovats Retention Indices

The purity of this compound can be effectively determined by comparing its experimentally obtained Kovats retention index with known values and those of potential impurities. The synthesis of this compound, often through the dehydration of 2,3-dimethyl-3-hexanol, can lead to the formation of various isomeric C8H16 alkenes as byproducts.[4][5] The separation and identification of these isomers are crucial for purity validation.

Below is a table comparing the Kovats retention indices of this compound and its potential isomeric impurities on different gas chromatography columns. The data has been compiled from publicly available databases.

CompoundIUPAC NameCAS NumberKovats RI (Standard Non-Polar)Kovats RI (Semi-Standard Non-Polar)
This compound (E)-2,3-dimethylhex-3-ene7145-23-5766.5[1]754.5, 756[1]
Impurity 12,3-Dimethyl-1-hexene16746-86-4746.7 - 751[3]737.5 - 741[3]
Impurity 22,3-Dimethyl-2-hexene7145-20-2790 - 814[6]787.4 - 790[6]
Impurity 3(Z)-3,4-dimethylhex-2-ene19550-82-4771.1, 729.8[7]758.9, 761, 763[7]

As the data indicates, the Kovats retention indices for this compound and its isomers are distinct, allowing for their separation and identification via gas chromatography. A high-purity sample of this compound would ideally show a single major peak corresponding to its known retention index on a given column. The presence of other peaks corresponding to the retention indices of the isomeric impurities would indicate a lower purity level.

Experimental Protocol for Kovats Retention Index Determination

The following is a detailed methodology for determining the Kovats retention index of a sample of this compound.

1. Materials and Reagents:

  • This compound sample

  • A homologous series of n-alkane standards (e.g., C8 to C20)

  • High-purity solvent (e.g., hexane (B92381) or pentane)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • Appropriate GC column (e.g., a standard non-polar or semi-standard non-polar column)

2. Sample and Standard Preparation:

  • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • Prepare a mixture of the n-alkane standards in the same solvent.

3. Gas Chromatography Analysis:

  • Set up the gas chromatograph with the desired column and analytical conditions (e.g., oven temperature program, carrier gas flow rate, injector and detector temperatures).

  • Inject the n-alkane standard mixture into the GC to obtain the retention times for each n-alkane.

  • Inject the this compound sample under the identical GC conditions to obtain its retention time.

  • For improved accuracy, a co-injection of the sample and the n-alkane standards can be performed.

4. Kovats Retention Index Calculation: The Kovats retention index (I) is calculated using the following formula for a temperature-programmed analysis:

I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • n = carbon number of the n-alkane eluting before the unknown compound

  • N = carbon number of the n-alkane eluting after the unknown compound

  • t_R(unknown) = retention time of the unknown compound (this compound)

  • t_R(n) = retention time of the n-alkane eluting before the unknown

  • t_R(N) = retention time of the n-alkane eluting after the unknown

Visualizing the Workflow

To better illustrate the process of purity validation using the Kovats retention index, the following diagrams outline the key logical and experimental workflows.

G cluster_0 Logical Workflow for Purity Validation A Define Purity Requirements B Identify Potential Impurities A->B C Select Appropriate GC Column and Method B->C D Determine Experimental Kovats RI of Sample C->D E Compare with Known RI Values D->E F Quantify Purity and Impurities E->F

Caption: Logical workflow for purity validation.

G cluster_1 Experimental Workflow for Kovats RI Determination P1 Prepare n-Alkane Standard Mixture P4 Inject n-Alkane Standard P1->P4 P2 Prepare this compound Sample Solution P6 Inject Sample P2->P6 P3 Set Up Gas Chromatograph P3->P4 P3->P6 P5 Record n-Alkane Retention Times P4->P5 P8 Calculate Kovats Retention Index P5->P8 P7 Record Sample Retention Time P6->P7 P7->P8

Caption: Experimental workflow for Kovats RI determination.

By following a systematic approach that combines experimental analysis with the comparison of Kovats retention indices, researchers can confidently validate the purity of this compound and ensure the reliability of their scientific findings and the quality of their products.

References

A Comparative Guide to the Reactivity of Tri- vs. Tetrasubstituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data

The degree of substitution on an alkene's double bond plays a pivotal role in its reactivity, influencing the kinetics and outcomes of various chemical transformations. This guide provides a detailed comparison of the reactivity of trisubstituted and tetrasubstituted alkenes in several key reactions, supported by experimental data and detailed protocols. Understanding these differences is crucial for reaction design, optimization, and the strategic synthesis of complex molecules in drug discovery and development.

Thermodynamic Stability

The thermodynamic stability of an alkene is inversely related to its heat of hydrogenation (ΔH°hydrog). A lower heat of hydrogenation indicates a more stable alkene. Generally, alkene stability increases with the number of alkyl substituents on the double bond. This is attributed to hyperconjugation and the stronger σ-bond between an sp² and an sp³ hybridized carbon compared to an sp³-sp³ bond.[1]

Experimental data on the heats of hydrogenation for a trisubstituted and a tetrasubstituted alkene confirm this trend.

AlkeneSubstitutionHeat of Hydrogenation (kcal/mol)Reference
2-Methyl-2-butene (B146552)Trisubstituted-26.9[2]
2,3-Dimethyl-2-butene (B165504)Tetrasubstituted-26.6[1]

As shown in the table, 2,3-dimethyl-2-butene, the tetrasubstituted alkene, has a slightly lower heat of hydrogenation, indicating it is thermodynamically more stable than the trisubstituted alkene, 2-methyl-2-butene.[1][2]

Reaction Kinetics and Steric Effects: A Balancing Act

While tetrasubstituted alkenes are generally more thermodynamically stable, their reactivity in chemical reactions is a complex interplay of electronic and steric effects. The increased electron density from multiple alkyl groups can make the double bond more nucleophilic and thus more reactive towards electrophiles. However, the increased steric bulk around the double bond can hinder the approach of reagents, slowing down the reaction. The dominant effect depends on the specific reaction and the reagents involved.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. The rate of this reaction is highly sensitive to steric hindrance, as the alkene must adsorb onto the surface of the catalyst.

General Trend: The rate of catalytic hydrogenation generally decreases as the degree of substitution on the alkene increases. This is due to the increased steric bulk hindering the approach and adsorption of the alkene onto the catalyst surface. Therefore, trisubstituted alkenes typically undergo hydrogenation faster than tetrasubstituted alkenes.

Experimental Data: Relative Hydrogenation Rates

AlkeneSubstitutionRelative Rate (1-octene = 1)
1-OcteneMonosubstituted1.00
cis-4-OcteneDisubstituted0.54
trans-4-OcteneDisubstituted0.17
2-Methyl-1-buteneTrisubstituted0.69

Data from Faraday Discuss. Chem. Soc., 1968, 46, 60.[3]

This data shows that even among disubstituted alkenes, steric hindrance plays a significant role, with the cis isomer reacting faster than the more sterically hindered trans isomer. The trisubstituted alkene, 2-methyl-1-butene, shows a reactivity that is lower than the monosubstituted alkene but higher than the trans-disubstituted alkene, highlighting the nuanced effects of substitution patterns. It is expected that a tetrasubstituted alkene would exhibit an even lower relative rate.

Experimental Protocol: Catalytic Hydrogenation of a Tetrasubstituted Alkene (2,3-Dimethyl-2-butene)

This procedure describes the reduction of 2,3-dimethyl-2-butene to 2,3-dimethylbutane.

Materials:

  • 2,3-Dimethyl-2-butene

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

Procedure:

  • In a suitable reaction vessel, dissolve 2,3-dimethyl-2-butene in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and flush it with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by observing the uptake of hydrogen or by analytical techniques such as gas chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of ethanol.

  • The filtrate contains the product, 2,3-dimethylbutane, which can be isolated by removing the solvent under reduced pressure.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup A Dissolve 2,3-dimethyl-2-butene in Ethanol B Add Pd/C catalyst A->B C Flush with H₂ B->C D Pressurize with H₂ C->D E Stir vigorously D->E F Filter to remove Pd/C E->F Reaction complete G Remove solvent F->G H Isolate 2,3-dimethylbutane G->H

Catalytic Hydrogenation Workflow

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. In this reaction, the alkene acts as a nucleophile.

General Trend: The rate of epoxidation is influenced by both electronic and steric factors.

  • Electronic Effects: More substituted alkenes are more electron-rich and therefore more nucleophilic, which should lead to a faster reaction with the electrophilic peroxy acid.

  • Steric Effects: Increased substitution hinders the approach of the bulky peroxy acid to the double bond, which can decrease the reaction rate.

For many alkenes, the electronic effect dominates, and the rate of epoxidation increases with substitution. However, for highly hindered tetrasubstituted alkenes, steric effects can become significant and may lead to slower reaction rates compared to less hindered trisubstituted alkenes.

Experimental Protocol: Epoxidation of a Trisubstituted Alkene (1-Methylcyclohexene) with m-CPBA

This protocol describes the synthesis of 1-methylcyclohexene oxide.[4]

Materials:

  • 1-Methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite (B76179) solution (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, separatory funnel, and standard glassware

Procedure:

  • Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclohexene over a period of time, maintaining the temperature at 0-5 °C.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium sulfite solution (to quench excess peroxy acid), saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude epoxide.

  • The product can be further purified by distillation or column chromatography if necessary.

Epoxidation_Mechanism cluster_reactants Reactants cluster_products Products Alkene Trisubstituted Alkene (e.g., 1-Methylcyclohexene) TransitionState Concerted Transition State Alkene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide Epoxide TransitionState->Epoxide Acid m-Chlorobenzoic Acid TransitionState->Acid

Epoxidation Reaction Pathway

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction to produce an alcohol from an alkene. The first step, hydroboration, involves the addition of borane (B79455) (BH₃) across the double bond. This step is highly sensitive to steric hindrance.

General Trend: The rate of hydroboration decreases significantly with increasing substitution on the alkene. Borane adds preferentially to the less sterically hindered carbon atom of the double bond. In the case of highly substituted alkenes, the approach of the borane molecule is impeded, leading to a slower reaction rate. Therefore, trisubstituted alkenes react faster than tetrasubstituted alkenes. For very hindered tetrasubstituted alkenes, the reaction may be extremely slow or require more reactive borane reagents.

Experimental Protocol: Hydroboration-Oxidation of a Trisubstituted Alkene (2-Methyl-2-butene)

This procedure outlines the synthesis of 3-methyl-2-butanol.[5]

Materials:

  • 2-Methyl-2-butene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Nitrogen or argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Place a solution of 2-methyl-2-butene in anhydrous THF in the flask and cool it to 0 °C in an ice bath.

  • Add the 1 M BH₃·THF solution dropwise to the stirred alkene solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the complete formation of the trialkylborane.

  • Slowly and carefully add the 3 M NaOH solution to the reaction mixture, followed by the dropwise addition of 30% H₂O₂. The temperature should be maintained below 50 °C during the addition.

  • After the addition of the peroxide is complete, stir the mixture at room temperature for a period to complete the oxidation.

  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting crude alcohol, 3-methyl-2-butanol, can be purified by distillation.

Hydroboration_Oxidation Alkene Alkene Trialkylborane Trialkylborane Intermediate Alkene->Trialkylborane 1. BH₃·THF Alcohol Alcohol Product Trialkylborane->Alcohol 2. H₂O₂, NaOH

Hydroboration-Oxidation Steps

Electrophilic Addition of Bromine

The addition of bromine (Br₂) to an alkene is a classic example of an electrophilic addition reaction. The reaction proceeds through a cyclic bromonium ion intermediate.

General Trend: The rate of electrophilic bromination is influenced by the nucleophilicity of the alkene.

  • Electronic Effects: Alkyl groups are electron-donating, which increases the electron density of the double bond, making it more nucleophilic. This increased nucleophilicity leads to a faster reaction with the electrophilic bromine. Therefore, the rate of reaction is expected to increase with the degree of substitution.

  • Steric Effects: While the formation of the bromonium ion is not typically considered to be highly sensitive to steric hindrance, very bulky substituents could potentially slow the reaction.

In general, for tri- and tetrasubstituted alkenes, the electronic effect is expected to be the dominant factor, leading to faster reaction rates for more substituted alkenes.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. The reaction is initiated by the cycloaddition of ozone to the alkene.

General Trend: The rate of ozonolysis generally increases with the degree of alkyl substitution on the alkene. This is because the electron-donating alkyl groups increase the electron density of the double bond, making it more reactive towards the electrophilic ozone molecule. Thus, tetrasubstituted alkenes are expected to react faster with ozone than trisubstituted alkenes.[6]

Experimental Data: Ozonolysis of Methylated Alkenes

A study on the ozonolysis of a series of methylated alkenes provides rate coefficients that support this trend.

AlkeneSubstitutionRate Coefficient (cm³ molecule⁻¹ s⁻¹)
3-Methyl-1-buteneMonosubstituted(1.18 ± 0.08) x 10⁻¹⁷
trans-2,2-Dimethyl-3-hexeneDisubstituted(3.38 ± 0.12) x 10⁻¹⁷
2,3-Dimethyl-2-buteneTetrasubstituted(1.1 x 10⁻¹⁵)

Data from various sources, including ResearchGate.[7][8]

The data clearly shows a significant increase in the reaction rate coefficient with increasing substitution, with the tetrasubstituted alkene being much more reactive than the mono- and disubstituted alkenes.

Experimental Protocol: Ozonolysis of a Tetrasubstituted Alkene (2,3-Dimethyl-2-butene)

This procedure describes the oxidative cleavage of 2,3-dimethyl-2-butene to form acetone (B3395972).[9]

Materials:

  • 2,3-Dimethyl-2-butene

  • Methanol (B129727) or dichloromethane (solvent)

  • Ozone (generated by an ozone generator)

  • Dimethyl sulfide (B99878) (DMS) or zinc dust/acetic acid for reductive workup

  • Oxygen

  • Gas dispersion tube

  • Dry ice/acetone bath

Procedure:

  • Dissolve 2,3-dimethyl-2-butene in a suitable solvent (e.g., methanol or dichloromethane) in a gas washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone-enriched oxygen through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide, to the cold solution. Allow the mixture to warm to room temperature and stir for several hours.

  • The solvent and the volatile product (acetone) can be removed by distillation. The other product from the reducing agent is dimethyl sulfoxide (B87167) (DMSO).

  • The acetone can be identified and quantified by techniques such as NMR or GC-MS.

Ozonolysis_Logical_Flow Start Start with Alkene Ozonolysis React with Ozone (O₃) at -78°C Start->Ozonolysis Ozonide Molozonide/Ozonide Intermediate Ozonolysis->Ozonide Workup Reductive Workup (e.g., DMS or Zn/H₂O) Ozonide->Workup Products Carbonyl Products (Aldehydes/Ketones) Workup->Products

Logical Flow of Ozonolysis

Summary of Reactivity Trends

ReactionGeneral Reactivity Trend (Tri- vs. Tetra-)Dominant Factor
Thermodynamic Stability Tetrasubstituted > Trisubstituted (More Stable)Electronic (Hyperconjugation)
Catalytic Hydrogenation Trisubstituted > Tetrasubstituted (Faster)Steric Hindrance
Epoxidation Generally Tetrasubstituted ≥ Trisubstituted (Faster)Electronic (Nucleophilicity) vs. Steric Hindrance
Hydroboration-Oxidation Trisubstituted > Tetrasubstituted (Faster)Steric Hindrance
Electrophilic Bromination Tetrasubstituted > Trisubstituted (Faster)Electronic (Nucleophilicity)
Ozonolysis Tetrasubstituted > Trisubstituted (Faster)Electronic (Nucleophilicity)

This guide provides a foundational understanding of the factors influencing the reactivity of trisubstituted versus tetrasubstituted alkenes. For specific applications, it is always recommended to consult the primary literature for detailed kinetic studies and optimized reaction conditions relevant to the substrates of interest.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-3-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 2,3-Dimethyl-3-hexene, a flammable and potentially hazardous chemical. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1][2][3] It may also cause skin and eye irritation.[4] It is crucial to prevent its release into the environment as it is toxic to aquatic life.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2][3] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use explosion-proof electrical equipment.[1][5]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][3] Do NOT induce vomiting.[1][2][6]

  • Environmental Hazard: Toxic to aquatic life. Avoid release to the environment.[5]

  • Irritation: May cause skin and eye irritation.[4]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves.
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin and Body Protection Wear flame-retardant antistatic protective clothing.[1]

Spill Containment and Cleanup

In the event of a spill, follow these steps immediately:

  • Eliminate Ignition Sources: Shut off all ignition sources in the hazard area.[5] No smoking or open flames.[5]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use non-combustible absorbent materials like sand, earth, or vermiculite (B1170534) to contain the spill.[5]

  • Collect the Waste: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[5][6]

  • Prevent Environmental Contamination: Prevent the spill from entering drains, sewers, or waterways.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all local, regional, national, and international regulations.[1][2][5]

  • Waste Collection:

    • Collect waste this compound in its original container or a compatible, properly labeled container.[1] Do not mix with other waste.[1]

    • Ensure the container is tightly sealed and stored in a well-ventilated, cool, and designated flammable waste storage area.[1][2][6]

  • Waste Segregation:

    • As a non-halogenated hydrocarbon, it should be segregated from halogenated solvent waste.

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • The primary recommended method of disposal is incineration at an approved waste disposal plant.[7]

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The standard procedure is to follow hazardous waste regulations, which typically involve collection by a certified waste management company.

Disposal Workflow

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) A->B C Collect in a Labeled, Compatible Container B->C D Segregate from Incompatible Waste C->D E Store in a Cool, Well-Ventilated Area D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Arrange for Pickup and Incineration F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,3-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dimethyl-3-hexene

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles or a full-face shield.[1]Protects against splashes and vapors.
Skin Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[1]Prevents direct skin contact.
Flame-retardant lab coat.[2]Protects against splashes and fire hazards.
Closed-toe shoes.Protects feet from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][3]Minimizes inhalation of vapors.
A NIOSH-approved respirator may be required for higher concentrations.[4]Provides respiratory protection in case of inadequate ventilation or spills.
Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidents and ensuring the integrity of the chemical.

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure all sources of ignition, such as open flames and hot surfaces, are eliminated from the work area.[1][3]

  • Use non-sparking tools and equipment designed for flammable liquids.[1][3]

  • Ground and bond containers when transferring the material to prevent static discharge.[2]

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

Storage:

  • Store in a tightly sealed, properly labeled container.[1][3]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][3]

  • Store in a designated flammable liquids storage cabinet.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

  • Do not dispose of this chemical down the drain.[1]

  • Waste should be segregated into appropriate containers, clearly labeled as "Hazardous Waste" and including the chemical name.[5] Non-halogenated solvents should be collected separately from halogenated solvents.[5][6]

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_handling Handling & Disposal RiskAssessment Conduct Risk Assessment LocateSDS Locate Safety Data Sheet (or analogous data) RiskAssessment->LocateSDS ReviewProcedures Review Handling & Disposal Procedures LocateSDS->ReviewProcedures SelectPPE Select Appropriate PPE ReviewProcedures->SelectPPE DonPPE Don PPE Correctly SelectPPE->DonPPE HandleChemical Handle Chemical in Fume Hood DonPPE->HandleChemical DoffPPE Doff PPE Correctly & Decontaminate WasteDisposal Dispose of Waste Properly DoffPPE->WasteDisposal HandleChemical->DoffPPE SpillResponse Spill Response Protocol HandleChemical->SpillResponse If Spill Occurs HandleChemical->WasteDisposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.